4-Methoxyphenyl trifluoromethanesulfonate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(4-methoxyphenyl) trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O4S/c1-14-6-2-4-7(5-3-6)15-16(12,13)8(9,10)11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTNIRWDULKNJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70973474 | |
| Record name | 4-Methoxyphenyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70973474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5788-41-0, 66107-29-7 | |
| Record name | 4-Methoxyphenyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70973474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methoxyphenyl Trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Methoxyphenyl Trifluoromethanesulfonate: Structure, Properties, and Synthetic Applications
Introduction
In the landscape of modern synthetic organic chemistry, the strategic formation of carbon-carbon and carbon-heteroatom bonds is paramount. Aryl trifluoromethanesulfonates (triflates) have emerged as exceptionally versatile electrophiles, often superseding traditional aryl halides in reactivity and selectivity. This guide provides a comprehensive technical overview of 4-Methoxyphenyl Trifluoromethanesulfonate (4-MeOPhOTf), a key building block valued by researchers in synthetic chemistry and drug development. We will delve into its fundamental properties, synthesis, and critical applications, with a focus on the mechanistic rationale and practical insights that drive its utility in the laboratory. The trifluoromethanesulfonate group (-OTf) is an outstanding leaving group, rendering this compound a highly reactive partner in a multitude of transformations, most notably palladium-catalyzed cross-coupling reactions.[1]
Molecular Structure and Identification
This compound is an aromatic sulfonate ester. The structure consists of a 4-methoxyphenyl group attached to the sulfur atom of a trifluoromethanesulfonate moiety. This combination of an electron-rich aromatic system and a powerful electron-withdrawing sulfonate group dictates its chemical behavior.
-
IUPAC Name: (4-methoxyphenyl) trifluoromethanesulfonate[2]
-
Common Synonyms: 4-Methoxyphenyl triflate, Trifluoromethanesulfonic acid 4-methoxyphenyl ester[2][3]
-
CAS Number: 66107-29-7[3]
-
Molecular Formula: C₈H₇F₃O₄S[2]
-
Molecular Weight: 256.20 g/mol [2]
-
Chemical Structure:
-
SMILES: COC1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F[2]
-
InChIKey: XSTNIRWDULKNJE-UHFFFAOYSA-N[2]
Physicochemical and Spectroscopic Characterization
The reliable use of any reagent in synthesis begins with a thorough understanding of its physical and spectral properties. 4-Methoxyphenyl triflate is typically a liquid under standard laboratory conditions.[3]
Physical Properties
| Property | Value | Reference(s) |
| Appearance | Colorless to light yellow/orange clear liquid | [3][4] |
| Physical State (at 20°C) | Liquid | [3] |
| Boiling Point | 125 °C / 18 mmHg | [4][5] |
| Density | 1.416 g/mL | [4][5] |
| Refractive Index | 1.454 | [4][5] |
| Flash Point | 113 °C | [5] |
Spectroscopic Data
Spectroscopic analysis is essential for confirming the identity and purity of the reagent. The expected spectral features are as follows:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is characterized by distinct signals corresponding to the aromatic and methoxy protons. The aromatic protons on the phenyl ring typically appear as a set of doublets in the δ 6.8-7.2 ppm region, characteristic of a 1,4-disubstituted benzene ring. The singlet for the methoxy (-OCH₃) protons would be observed further upfield, typically around δ 3.8 ppm.
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): The carbon spectrum will show signals for the four distinct aromatic carbons, the methoxy carbon, and the carbon of the trifluoromethyl group. The CF₃ carbon signal is notable for its quartet splitting due to coupling with the three fluorine atoms.
-
IR (Infrared) Spectroscopy: The IR spectrum provides key information about the functional groups. Strong absorption bands are expected for the S=O stretching of the sulfonate group (typically in the 1420-1380 cm⁻¹ and 1210-1180 cm⁻¹ regions). Additionally, characteristic peaks for C-O ether linkage, aromatic C=C bonds, and C-F bonds will be present.
Synthesis of this compound
The preparation of aryl triflates from their corresponding phenols is a robust and high-yielding transformation. The causality behind this procedure lies in the activation of the phenolic hydroxyl group for nucleophilic attack on the highly electrophilic sulfur atom of trifluoromethanesulfonic anhydride.
Reaction Principle
The synthesis involves the reaction of 4-methoxyphenol with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a mild, non-nucleophilic base like pyridine. The pyridine serves to deprotonate the phenol, forming the more nucleophilic phenoxide, and also to neutralize the trifluoromethanesulfonic acid byproduct generated during the reaction.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures.[6]
-
Preparation: In an oven-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 4-methoxyphenol (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath. This is critical to control the exothermicity of the reaction.
-
Base Addition: Add pyridine (1.2 equivalents) to the solution and stir for 10 minutes.
-
Triflation: Slowly add trifluoromethanesulfonic anhydride (Tf₂O) (1.1 equivalents) dropwise to the stirred solution. Maintaining a low temperature is crucial to prevent side reactions.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature over 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with DCM.
-
Purification: Wash the combined organic layers sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Final Product: The crude this compound can be purified by column chromatography on silica gel if necessary, though it is often of sufficient purity for subsequent steps.
Chemical Reactivity and Key Applications
The synthetic utility of 4-methoxyphenyl triflate is anchored in the exceptional ability of the triflate group to act as a leaving group, a property derived from the high stability of the trifluoromethanesulfonate anion due to resonance and the strong inductive effect of the fluorine atoms. This makes the ipso-carbon of the aromatic ring highly susceptible to nucleophilic attack or, more commonly, oxidative addition by a transition metal catalyst.
Application Focus: Palladium-Catalyzed Cross-Coupling
Aryl triflates are premier substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings.[1] They are often more reactive than the analogous aryl chlorides and bromides, allowing for reactions to proceed under milder conditions with lower catalyst loadings.[6][7] The typical reactivity order for palladium-catalyzed oxidative addition is R-I > R-OTf > R-Br >> R-Cl.[8]
The Suzuki-Miyaura reaction is a cornerstone of modern organic chemistry for the synthesis of biaryl compounds, which are prevalent scaffolds in pharmaceuticals and materials science.[6][9] Using an aryl triflate like 4-methoxyphenyl triflate offers significant advantages, including potentially faster reaction times and higher yields compared to traditional aryl halides.[6]
The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-OTf bond, forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the organoboron reagent (e.g., phenylboronic acid) is transferred to the palladium center, displacing the triflate group.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.[9]
This protocol describes the synthesis of 4-methoxybiphenyl as a representative example.[6]
-
Flask Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄) (2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(OAc)₂ (1-3 mol%), and a suitable phosphine ligand like tricyclohexylphosphine (PCy₃) (2-6 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent, such as dioxane or toluene.
-
Reaction: Heat the mixture to 80 °C and stir for 1-4 hours. Monitor the reaction's progress by TLC or GC-MS.
-
Workup: After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 4-methoxybiphenyl.
Relevance in Drug Discovery and Development
The biaryl motif synthesized via reactions employing 4-methoxyphenyl triflate is a privileged structure in medicinal chemistry.[7] Many blockbuster drugs contain this core structural element. The ability to rapidly and efficiently construct libraries of biaryl compounds is essential for structure-activity relationship (SAR) studies. Furthermore, the trifluoromethyl group, a component of the triflate leaving group, is itself a critical functional group in drug design. Its incorporation into drug candidates can enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the overall pharmacokinetic and pharmacodynamic profile of a molecule.[10][11] The use of reagents like 4-methoxyphenyl triflate provides a gateway to complex molecular architectures that are central to the discovery of new therapeutic agents.
Safety, Handling, and Storage
As a reactive chemical reagent, proper handling of this compound is essential to ensure laboratory safety.
| Hazard Class | Statement | GHS Pictogram |
| Skin Irritation | H315: Causes skin irritation | GHS07 |
| Eye Irritation | H319: Causes serious eye irritation | GHS07 |
| Respiratory Irritation | H335: May cause respiratory irritation | GHS07 |
-
Handling: Always handle this compound in a well-ventilated fume hood.[12][13] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13] Avoid inhalation of vapors and contact with skin and eyes.[12]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.[3][12] Recommended storage temperature is below 15°C.[3]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Conclusion
This compound is a powerful and versatile reagent for modern organic synthesis. Its high reactivity, driven by the excellent leaving group ability of the triflate moiety, makes it a superior alternative to many aryl halides in palladium-catalyzed cross-coupling reactions. For researchers and scientists in drug development, mastering the application of this reagent opens the door to the efficient and reliable synthesis of complex molecular structures, accelerating the discovery of new chemical entities. A thorough understanding of its properties, synthesis, and safe handling is key to unlocking its full synthetic potential.
References
- 1. nbinno.com [nbinno.com]
- 2. jk-sci.com [jk-sci.com]
- 3. This compound | 66107-29-7 | TCI AMERICA [tcichemicals.com]
- 4. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. (4-methoxyphenyl) Trifluoromethanesulfonate, CasNo.66107-29-7 Career Henan Chemical Co China (Mainland) [Henankerui.lookchem.com]
- 6. benchchem.com [benchchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. jelsciences.com [jelsciences.com]
- 12. aksci.com [aksci.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
synthesis of 4-Methoxyphenyl trifluoromethanesulfonate
An In-depth Technical Guide to the Synthesis of 4-Methoxyphenyl Trifluoromethanesulfonate
Introduction
This compound, commonly referred to as 4-methoxyphenyl triflate, is a pivotal synthetic intermediate in modern organic chemistry. Its utility stems from the trifluoromethanesulfonate (triflate, -OTf) group, which functions as an exceptionally effective leaving group. This property renders aryl triflates highly valuable substrates for a multitude of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings.[1][2] These reactions are fundamental to the construction of carbon-carbon bonds, which form the backbone of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][3]
This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the synthesis of 4-methoxyphenyl triflate from its corresponding phenol. Moving beyond a simple recitation of steps, this document delves into the mechanistic underpinnings of the reaction, explains the rationale behind procedural choices, and presents a field-proven, robust experimental protocol. Emphasis is placed on a modern approach that enhances safety, simplifies product isolation, and improves overall efficiency compared to traditional methods.
Part 1: Theoretical Foundations & Mechanistic Insights
The conversion of a phenol to an aryl triflate is a cornerstone transformation that dramatically enhances the substrate's reactivity for cross-coupling. Phenols themselves are generally poor substrates for these reactions because the hydroxyl group is a poor leaving group. Conversion to a triflate ester transforms the phenolic oxygen into a triflate super leaving group, activating the aromatic ring for oxidative addition to a metal catalyst, most commonly palladium.[4]
The most prevalent method for this transformation involves the reaction of a phenol with trifluoromethanesulfonic anhydride (Tf₂O), a highly reactive electrophile, in the presence of a base.[5][6]
Reaction Mechanism: O-Triflation
The reaction proceeds via a nucleophilic attack of the phenoxide ion on the electrophilic sulfur atom of triflic anhydride.
-
Deprotonation: A base is used to deprotonate the weakly acidic phenol (4-methoxyphenol), forming the more nucleophilic 4-methoxyphenoxide ion.
-
Nucleophilic Attack: The resulting phenoxide attacks one of the sulfur atoms of triflic anhydride.
-
Leaving Group Departure: The triflate anion is displaced, yielding the final product, 4-methoxyphenyl triflate, and a triflate salt of the protonated base.
Evolution of the Protocol: From Amine Bases to Aqueous Conditions
Traditionally, organic amine bases such as pyridine or triethylamine have been employed for this reaction.[1][7] While effective, this approach has notable drawbacks. The reaction produces an ammonium triflate salt as a byproduct. This salt can be difficult to remove from the desired product and, more critically, may interfere with subsequent sensitive catalytic reactions, often necessitating higher catalyst loadings.[8]
To circumvent these issues, a more practical and efficient protocol utilizing biphasic, aqueous basic conditions (akin to a Schotten-Baumann reaction) has been developed.[8][9] This method offers several distinct advantages:
-
Elimination of Amine Byproducts: It completely avoids the formation of ammonium triflate salts.
-
Simplified Workup: Product isolation is significantly streamlined, often requiring only a phase separation and solvent evaporation.
-
Cost-Effectiveness and Scalability: The use of inexpensive inorganic bases (e.g., NaOH, K₃PO₄) and the simplified procedure make it highly amenable to large-scale synthesis.[8]
This guide will focus on the superior aqueous protocol, reflecting a modern, field-proven approach to the synthesis of aryl triflates.
Part 2: Experimental Protocol
This section details the complete workflow for the synthesis, purification, and characterization of this compound using the aqueous base methodology.
Section 2.1: Reagents and Equipment
Reagent Table
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents | Purity/Notes |
| 4-Methoxyphenol | C₇H₈O₂ | 124.14 | 5.00 g | 40.28 | 1.0 | ≥98% |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 80 mL | - | - | Anhydrous Grade |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | - | ~48.3 | ~1.2 | 10% Aqueous Solution (w/v) |
| Triflic Anhydride (Tf₂O) | C₂F₆O₅S₂ | 282.14 | 7.43 mL | 44.31 | 1.1 | ≥99% |
| Hydrochloric Acid (HCl) | HCl | 36.46 | As needed | - | - | 1 M Aqueous Solution |
| Brine | NaCl(aq) | - | ~30 mL | - | - | Saturated Solution |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | - | Granular |
Equipment:
-
250 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice/water bath
-
Dropping funnel or syringe pump
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware and personal protective equipment (PPE)
Section 2.2: Detailed Step-by-Step Synthesis Protocol
The following procedure should be performed in a well-ventilated chemical fume hood.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxyphenol (1.0 equiv, 5.00 g) in dichloromethane (80 mL).
-
Addition of Base: Add a 10% aqueous solution of sodium hydroxide (~1.2 equiv) to the flask. Stir the resulting biphasic mixture vigorously for 10 minutes.
-
Cooling: Cool the flask to 0 °C using an ice/water bath. Maintain vigorous stirring to ensure efficient mixing between the two phases.
-
Addition of Triflic Anhydride: Slowly add trifluoromethanesulfonic anhydride (1.1 equiv, 7.43 mL) dropwise to the cold, stirring mixture over 20-30 minutes. Caution: The reaction can be exothermic; a slow addition rate is crucial to maintain the temperature at or near 0 °C.[7]
-
Reaction Monitoring: Stir the reaction at 0 °C for 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the 4-methoxyphenol starting material.
-
Workup - Phase Separation: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic (lower, DCM) layer.
-
Washing: Wash the organic layer sequentially with 1 M HCl (30 mL), water (30 mL), and finally, brine (30 mL).[1]
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Section 2.3: Purification and Characterization
The crude product is typically obtained in high purity (>95%) and can often be used directly in subsequent steps.[8] If further purification is required, flash column chromatography on silica gel is effective.
-
Chromatography Conditions:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A non-polar eluent system, such as a gradient of ethyl acetate in hexanes (e.g., 5% to 10% ethyl acetate), is typically suitable.
-
-
Characterization:
-
The final product, this compound, is a colorless to light yellow liquid.[10]
-
Molecular Formula: C₈H₇F₃O₄S[11]
-
Molecular Weight: 256.20 g/mol [11]
-
¹H NMR: Protons of the methoxy group and the aromatic ring will be visible.
-
¹⁹F NMR: A singlet peak around -73 ppm is characteristic of the triflate group.[6][9]
-
¹³C NMR: Resonances for the aromatic carbons, the methoxy carbon, and a characteristic quartet for the trifluoromethyl carbon (due to C-F coupling) are expected.
-
Part 3: Safety, Handling, and Waste Disposal
CRITICAL SAFETY INFORMATION: TRIFLUOROMETHANESULFONIC ANHYDRIDE
Trifluoromethanesulfonic anhydride (Tf₂O) is a hazardous and highly reactive chemical that demands strict safety protocols.
-
Corrosivity: It is extremely corrosive and can cause severe skin burns and eye damage upon contact.[12]
-
Reactivity with Water: Tf₂O reacts violently with water, hydrolyzing to form triflic acid, a superacid.[6][13] This reaction is highly exothermic. Therefore, all glassware must be oven-dried, and the reaction must be protected from atmospheric moisture.
-
Handling:
-
Always handle triflic anhydride in a chemical fume hood.[13]
-
Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, and heavy-duty chemical-resistant gloves (e.g., butyl rubber).[13][14]
-
Use syringes or cannulas that have been properly dried and purged with an inert gas (e.g., nitrogen or argon) for transfers.
-
-
Waste Disposal:
-
Unused or residual triflic anhydride must be quenched carefully. A recommended procedure is to add it dropwise to a large volume of a cold, stirred solution of sodium bicarbonate or another suitable base.
-
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Part 4: Data Presentation & Visualization
Experimental Workflow Diagram
The following diagram illustrates the key stages of the synthesis and purification process.
Caption: Workflow for the synthesis of 4-methoxyphenyl triflate.
Conclusion
The synthesis of this compound is a critical enabling transformation for advanced organic synthesis. The aqueous-based protocol detailed in this guide represents a significant improvement over traditional methods, offering enhanced safety, simplified purification, and excellent yields. By understanding the underlying chemical principles and adhering strictly to the safety precautions for handling triflic anhydride, researchers can reliably and efficiently produce this versatile building block for use in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Trifluoromethanesulfonic anhydride - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound | 66107-29-7 | TCI AMERICA [tcichemicals.com]
- 11. jk-sci.com [jk-sci.com]
- 12. lobachemie.com [lobachemie.com]
- 13. fishersci.fr [fishersci.fr]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Introduction: The Strategic Advantage of a Superior Leaving Group
An In-Depth Technical Guide to 4-Methoxyphenyl Trifluoromethanesulfonate for Advanced Organic Synthesis
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on this compound. It delves into its fundamental properties, synthesis, and critical applications, with a focus on providing practical, field-proven insights to empower your research and development endeavors.
This compound, commonly known as 4-methoxyphenyl triflate, is a pivotal reagent in modern organic chemistry. Its significance lies in the trifluoromethanesulfonate (triflate) group, one of the most effective leaving groups known. This property renders the molecule highly reactive and exceptionally versatile, particularly as an electrophilic partner in a wide array of transition metal-catalyzed cross-coupling reactions.
Unlike traditional aryl halides, aryl triflates can often be synthesized directly from readily available phenols and can facilitate reactions under milder conditions with faster kinetics, a crucial advantage in the synthesis of complex, sensitive molecules prevalent in pharmaceutical discovery. This guide will explore the synthesis, properties, and core applications of this compound, providing the technical depth necessary for its successful implementation in the laboratory.
PART 1: Core Properties and Spectroscopic Profile
A thorough understanding of a reagent's physical and spectroscopic properties is fundamental to its effective use.
Physicochemical and Identification Data
The essential identification and physical properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 66107-29-7 | [1][2] |
| Molecular Formula | C₈H₇F₃O₄S | [1] |
| Molecular Weight | 256.20 g/mol | [1] |
| Synonyms | 4-Methoxyphenyl triflate, Trifluoromethanesulfonic acid 4-methoxyphenyl ester | [1][2] |
| Physical State | Colorless to light yellow/orange clear liquid (at 20°C) | |
| Storage | Room temperature; recommended in a cool, dark place (<15°C) |
Spectroscopic Data (Predicted)
While experimental spectra should always be acquired for confirmation, the following predicted data provides a useful reference for characterization.
| Data Type | Predicted Values | Source |
| ¹H NMR | Aromatic protons (~6.9-7.2 ppm), Methoxy protons (~3.8 ppm) | General Chemical Principles |
| ¹³C NMR | Aromatic carbons (~115-160 ppm), Methoxy carbon (~55 ppm), Triflate Carbon (quartet, ~118 ppm) | General Chemical Principles |
| Mass Spectrometry | Monoisotopic Mass: 256.0017 Da. Adducts: [M+H]⁺ (257.0090), [M+Na]⁺ (278.9909) | [3] |
PART 2: Synthesis and Purification Protocol
The reliable synthesis of 4-methoxyphenyl triflate from its corresponding phenol is a cornerstone of its utility. The procedure is straightforward and relies on the high electrophilicity of trifluoromethanesulfonic anhydride.
Synthesis Principle
The synthesis involves the O-sulfonylation of 4-methoxyphenol. The reaction proceeds via the nucleophilic attack of the phenolic oxygen on one of the sulfur atoms of trifluoromethanesulfonic anhydride (Tf₂O). A non-nucleophilic base, typically pyridine, is used to neutralize the trifluoromethanesulfonic acid byproduct generated during the reaction, driving the equilibrium towards the product.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 4-methoxyphenyl triflate.
Detailed Synthesis Protocol
This protocol is adapted from established methodologies for triflate synthesis.[4]
-
Preparation : In an oven-dried, round-bottom flask under an inert atmosphere (e.g., Argon), dissolve 4-methoxyphenol (1.0 equiv) in anhydrous dichloromethane (DCM).
-
Expertise & Experience: Anhydrous conditions are critical as triflic anhydride readily hydrolyzes. An inert atmosphere prevents side reactions.
-
-
Cooling & Base Addition : Cool the solution to 0 °C using an ice bath. Add pyridine (1.2 equiv) to the solution and stir for 10 minutes.
-
Causality: Cooling mitigates the exothermic nature of the reaction. Pyridine acts as a base to scavenge the generated triflic acid (HOTf), preventing protonation of the starting material and promoting the reaction to completion.
-
-
Reagent Addition : Slowly add trifluoromethanesulfonic anhydride (Tf₂O) (1.1 equiv) dropwise to the stirred solution. Maintain the temperature at 0 °C during addition.
-
Causality: Dropwise addition is crucial for controlling the reaction rate and temperature, preventing the formation of undesired byproducts.
-
-
Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
-
Workup : Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with DCM.
-
Trustworthiness: The aqueous quench neutralizes any remaining reactive species.
-
-
Washing : Wash the combined organic layers sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove acidic impurities), and brine.
-
Self-Validation: Each washing step removes specific impurities, ensuring a cleaner crude product. The final brine wash aids in the removal of residual water.
-
-
Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude triflate.
-
Purification : Purify the crude product by column chromatography on silica gel to obtain the pure this compound.
PART 3: Core Application in Suzuki-Miyaura Cross-Coupling
The premier application of 4-methoxyphenyl triflate is in palladium-catalyzed Suzuki-Miyaura cross-coupling, a powerful method for forming C(sp²)–C(sp²) bonds, which are ubiquitous in pharmaceuticals.[4][5]
Mechanistic Advantage over Aryl Halides
Aryl triflates are often more reactive than the corresponding aryl chlorides and bromides in the oxidative addition step of the catalytic cycle.[6] This enhanced reactivity allows for:
-
Milder Reaction Conditions : Reactions can often be run at lower temperatures.
-
Faster Reaction Times : Higher reactivity leads to quicker conversion.
-
Broader Substrate Scope : Enables coupling with substrates that are unreactive as halides.
Suzuki-Miyaura Catalytic Cycle Diagram
Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.
Comparative Performance Data
The choice of precursor significantly impacts reaction outcomes. The triflate route often demonstrates superior performance compared to traditional aryl halides.[4]
| Parameter | Method A: Aryl Triflate | Method B: Aryl Halide | Notes |
| Precursor | 4-Methoxyphenyl Triflate | 4-Bromoanisole | Aryl triflates are readily derived from phenols.[4] |
| Typical Yield | 85-95% | 74-91% | The triflate route often achieves higher yields under optimized conditions.[4] |
| Reaction Time | 1-4 hours | 1-12 hours | Aryl triflates exhibit faster reaction kinetics.[4] |
| Reaction Temp. | Room Temp. to 80 °C | 50-100 °C | Milder conditions are often sufficient for the more reactive triflate.[4] |
Protocol: Synthesis of 4-Methoxybiphenyl
This protocol details the use of 4-methoxyphenyl triflate in a Suzuki-Miyaura coupling.[4]
-
Setup : To an oven-dried Schlenk flask, add 4-methoxyphenyl triflate (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄) (2.0 equiv).
-
Expertise & Experience: The choice of base is critical; K₃PO₄ is often effective for triflate couplings.
-
-
Catalyst Addition : Add the palladium catalyst, such as Pd(OAc)₂ (1-3 mol%), and a suitable phosphine ligand like tricyclohexylphosphine (PCy₃) (2-6 mol%).
-
Solvent and Degassing : Evacuate and backfill the flask with an inert gas. Add a degassed solvent, such as dioxane or toluene.
-
Trustworthiness: Degassing is essential to remove oxygen, which can deactivate the Pd(0) catalyst.
-
-
Reaction : Heat the mixture to 80 °C and stir for 1-4 hours, monitoring by TLC or GC-MS.
-
Workup and Purification : After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography to obtain 4-methoxybiphenyl.
PART 4: Safety, Handling, and Storage
Proper handling and storage are paramount for ensuring laboratory safety and maintaining reagent integrity.
GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements |
|
| Warning | H315 : Causes skin irritation.[1] H319 : Causes serious eye irritation.[1][7] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[7][8] Ensure eyewash stations and safety showers are readily accessible.[8]
-
Personal Contact : Avoid all personal contact, including inhalation of vapors.[7]
-
PPE : Wear appropriate protective gloves, chemical safety goggles or a face shield, and a lab coat.[7][8]
-
Hygiene : Wash hands thoroughly with soap and water after handling.[7] Do not eat, drink, or smoke in the work area.
Storage and Disposal
-
Storage : Keep containers securely sealed when not in use.[7] Store in a cool, dry, dark, and well-ventilated place.[8]
-
Incompatibilities : Avoid contact with strong oxidizing agents.[8]
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]
Conclusion
This compound is more than a mere reagent; it is a strategic tool for synthetic chemists. Its high reactivity, derived from the excellent triflate leaving group, enables efficient and often superior outcomes in critical bond-forming reactions compared to traditional aryl halides. For professionals in drug discovery and materials science, mastering the use of this compound opens avenues to novel molecular architectures under mild and controlled conditions. This guide provides the foundational knowledge and practical protocols to confidently integrate this powerful building block into your synthetic programs.
References
- 1. jk-sci.com [jk-sci.com]
- 2. 66107-29-7 CAS Manufactory [m.chemicalbook.com]
- 3. PubChemLite - this compound (C8H7F3O4S) [pubchemlite.lcsb.uni.lu]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. fishersci.com [fishersci.com]
4-Methoxyphenyl trifluoromethanesulfonate safety and handling
An In-depth Technical Guide to the Safe Handling of 4-Methoxyphenyl trifluoromethanesulfonate
Authored by: A Senior Application Scientist
Introduction: Understanding the Utility and Risks of a Versatile Reagent
This compound, also known as 4-methoxyphenyl triflate, is a valuable reagent in modern organic synthesis.[1] Its significance lies in the triflate moiety (-OTf), which is an exceptional leaving group. This property makes the molecule a highly effective substrate for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[2][3] Aryl triflates like this one are often preferred over traditional aryl halides due to their higher reactivity, which can lead to faster reactions and milder conditions.[2][3]
While its reactivity is advantageous for chemical synthesis, it also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides drug development professionals, researchers, and scientists with a comprehensive framework for the safe handling, storage, and disposal of this compound, grounded in established safety data and field-proven practices. The causality behind each recommendation is explained to foster a culture of safety through understanding.
Section 1: Hazard Identification and Risk Profile
The first step in any self-validating safety protocol is a complete understanding of the chemical's intrinsic hazards. This compound is classified as an irritant.[4][5] The primary routes of exposure are inhalation, skin contact, and eye contact.
Globally Harmonized System (GHS) Classification
The GHS provides a standardized framework for hazard communication. The classification for this compound is summarized below.
| Hazard Class | Category | Hazard Statement | Signal Word |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[4][5][6] | Warning |
| Serious Eye Damage/Eye Irritation | 2 / 2A | H319: Causes serious eye irritation.[4][5][6] | Warning |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[4][5][7] | Warning |
Data compiled from multiple safety data sheets.[4][5][6]
Expert Insight: The H335 classification is particularly important for researchers. While skin and eye irritation are immediate contact hazards, respiratory irritation from inhaling dust or aerosols can lead to delayed or persistent effects.[7] The causality is the material's ability to irritate the mucous membranes of the upper respiratory tract.[7] Therefore, engineering controls designed to minimize inhalation are not just recommended, they are critical.
Chemical and Physical Properties
A substance's physical properties are directly linked to its handling requirements.
| Property | Value | Source |
| CAS Number | 66107-27-7 | [4] |
| Molecular Formula | C₈H₇F₃O₄S | [8] |
| Molecular Weight | 256.20 g/mol | |
| Appearance | Colorless to light yellow/orange clear liquid | [1][9] |
| Boiling Point | 125°C / 18 mmHg | [1] |
| Density | 1.416 g/cm³ | [1] |
Section 2: The Core Protocol - Safe Handling and Engineering Controls
Safe handling is a system of overlapping controls designed to minimize exposure. This protocol is built on the hierarchy of controls, prioritizing engineering solutions over procedural ones and personal protective equipment (PPE).
Engineering Controls: The First Line of Defense
The primary engineering control for handling this compound is a properly functioning chemical fume hood .[6] This is non-negotiable. The fume hood contains vapors and potential aerosols, directly addressing the H335 respiratory irritation hazard.[4][7]
Facilities must also be equipped with an eyewash station and a safety shower in the immediate vicinity of the handling area.[7][10] This is a critical validation step; in the event of a primary control failure, these systems provide immediate decontamination to mitigate the severity of an exposure.
Procedural Controls and Work Practices
-
Avoid All Personal Contact : This is the guiding principle. Avoid breathing vapors and direct contact with skin and eyes.[4][10]
-
Ventilation : Always handle the substance in a well-ventilated area, specifically a chemical fume hood.[4][7]
-
Moisture Sensitivity : Avoid contact with moisture.[4][7] The triflate group can be susceptible to hydrolysis, which would not only consume the reagent but could also form triflic acid, a strong, corrosive acid.[11]
-
Hygiene : Wash hands thoroughly with soap and water after handling.[4][7] Do not eat, drink, or smoke in the laboratory.[4][7]
-
Clothing : Contaminated work clothes should be laundered separately before reuse.[4] Any clothing that is penetrated by the chemical should be removed immediately.[12]
Section 3: Personal Protective Equipment (PPE) - The Last Line of Defense
PPE is not a substitute for robust engineering and procedural controls but is essential for protecting the user from residual risk and in the case of an accident.
| Body Part | Required PPE | Specifications and Rationale |
| Eyes/Face | Chemical Splash Goggles & Face Shield | Goggles provide a seal against splashes. A face shield, worn over goggles, offers a secondary layer of protection for the entire face, which is critical when handling irritants.[7][13] |
| Skin (Hands) | Chemical-Resistant Gloves | Nitrile or neoprene gloves are commonly used. However, it is crucial to consult the glove manufacturer's resistance chart for the specific chemical and breakthrough time. Always inspect gloves before use and use proper removal technique to avoid contaminating skin.[14] |
| Skin (Body) | Laboratory Coat / Chemical-Resistant Suit | A standard lab coat provides a basic barrier. For larger quantities or tasks with a higher splash risk, a chemical-resistant apron or suit is recommended.[15] |
| Respiratory | Air-Purifying Respirator (if needed) | Under normal use in a fume hood, respiratory protection is not typically required. However, if there is a potential for aerosolization outside of a fume hood or if ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges should be used as part of a comprehensive respiratory protection program.[7][13] |
Section 4: Storage and Incompatibility
Proper storage is essential for maintaining the integrity of the reagent and ensuring the safety of the laboratory.
-
Container : Keep containers securely sealed when not in use to prevent exposure to moisture and air.[4][7] Store in the original manufacturer's packing or a compatible polyethylene or polypropylene container.[4]
-
Conditions : Store in a cool, dry, and well-ventilated area.[7][16] A recommended storage temperature is often 2-8°C.[1]
-
Incompatibilities : Avoid contact with strong oxidizing agents and strong acids.[7]
Section 5: Emergency Procedures - A Self-Validating Response System
Preparedness is the key to mitigating the consequences of an incident. All personnel must be trained on these procedures.
First Aid Measures
The immediate response to an exposure is critical to minimizing harm.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of running water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[4] Seek immediate medical attention.[4][12] Do not delay. |
| Skin Contact | Flush skin with running water and soap, if available.[4] Remove contaminated clothing. Seek medical attention if irritation develops or persists.[4][12] |
| Inhalation | Remove the individual from the contaminated area to fresh air.[4][10] If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration.[12] Seek medical attention. |
| Ingestion | Immediately give a glass of water.[4] Do NOT induce vomiting. Contact a Poison Information Center or a doctor for advice.[4] |
Spill Response Protocol
-
Evacuate : Clear the area of all non-essential personnel and move upwind.[4]
-
Alert : Inform the area supervisor and emergency response team.
-
Protect : Wear appropriate PPE, including respiratory protection if necessary.
-
Contain : Stop the leak if it is safe to do so. Contain the spill using inert materials like sand, earth, or vermiculite.[4][10]
-
Collect : Carefully collect the absorbed material into a suitable, labeled container for waste disposal.[4]
-
Decontaminate : Wash the spill area and prevent runoff from entering drains.[4] Decontaminate all equipment used in the cleanup before storage or reuse.[4]
Firefighting Measures
-
Hazards : The substance itself is not considered a significant fire risk and is non-combustible.[4] However, containers may burn, and thermal decomposition can release corrosive and irritating fumes, including carbon oxides, sulfur oxides, and hydrogen fluoride.[4][17]
-
Extinguishing Media : There is no restriction on the type of extinguisher. Use media suitable for the surrounding fire (e.g., water spray, dry chemical, carbon dioxide, or foam).[4][16]
-
Firefighter Protection : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous fumes.[4][10][16] Cool fire-exposed containers with a water spray from a protected location.[4]
Visualization: Integrated Safety Workflow
The following diagram illustrates the logical flow for establishing a safe handling protocol for this compound. This workflow ensures that all aspects of safety are considered before work begins.
Caption: Integrated workflow for safe handling of this compound.
References
- 1. This compound | 66107-29-7 [amp.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. (4-Methoxyphenyl)diphenylsulfonium triflate | C20H17F3O4S2 | CID 11619123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. PubChemLite - this compound (C8H7F3O4S) [pubchemlite.lcsb.uni.lu]
- 9. This compound | 66107-29-7 | TCI AMERICA [tcichemicals.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. Methyl trifluoromethanesulfonate - Wikipedia [en.wikipedia.org]
- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 13. americanchemistry.com [americanchemistry.com]
- 14. Methanesulfonic acid, trifluoro-, 4-acetyl-2-methoxyphenyl ester Safety Data Sheets(SDS) lookchem [lookchem.com]
- 15. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 16. media.hiscoinc.com [media.hiscoinc.com]
- 17. fishersci.com [fishersci.com]
physical and chemical properties of 4-Methoxyphenyl triflate
An In-Depth Technical Guide to 4-Methoxyphenyl Triflate: Properties, Synthesis, and Applications
Abstract
4-Methoxyphenyl trifluoromethanesulfonate, commonly known as 4-methoxyphenyl triflate, is a versatile and highly reactive organosulfur compound. Its prominence in modern organic synthesis stems from the exceptional lability of the trifluoromethanesulfonate (triflate) group, which serves as an excellent leaving group. This property renders it a superior alternative to traditional aryl halides in a variety of palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the physicochemical properties, spectral characteristics, synthesis, and key applications of 4-methoxyphenyl triflate, with a focus on its role in the formation of carbon-carbon and carbon-nitrogen bonds. Detailed, field-proven protocols and mechanistic insights are provided for researchers, scientists, and professionals in drug development.
Physicochemical and Spectral Properties
4-Methoxyphenyl triflate is typically a colorless to light yellow or orange liquid at room temperature, a property that facilitates its handling and dispensing in laboratory settings. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of 4-Methoxyphenyl Triflate
| Property | Value | Reference(s) |
| IUPAC Name | (4-methoxyphenyl) trifluoromethanesulfonate | [1] |
| Synonyms | 4-Methoxyphenyl triflate, Trifluoromethanesulfonic acid 4-methoxyphenyl ester | [1] |
| CAS Number | 66107-29-7 | [1] |
| Molecular Formula | C₈H₇F₃O₄S | [1] |
| Molecular Weight | 256.20 g/mol | [1] |
| Appearance | Colorless to light yellow/orange clear liquid | |
| Boiling Point | 125 °C at 18 mmHg | [2] |
| Density | 1.416 g/mL | [2] |
| Refractive Index | 1.454 | [2] |
| Solubility | While quantitative data is scarce, it is expected to be soluble in common organic solvents like dichloromethane (DCM), diethyl ether, toluene, and tetrahydrofuran (THF). It is insoluble in water and will likely hydrolyze upon contact.[3][4] |
Spectral Data Analysis
Table 2: Expected Spectroscopic Data for 4-Methoxyphenyl Triflate
| Technique | Expected Characteristic Signals |
| ¹H NMR | δ (ppm): ~7.2 (d, 2H, Ar-H ortho to -OTf), ~7.0 (d, 2H, Ar-H ortho to -OCH₃), ~3.8 (s, 3H, -OCH₃). |
| ¹³C NMR | δ (ppm): ~160 (Ar-C-OCH₃), ~145 (Ar-C-OTf), ~123 (Ar-CH ortho to -OTf), ~118.4 (q, ¹JCF ≈ 320 Hz, -CF₃), ~115 (Ar-CH ortho to -OCH₃), ~56 (-OCH₃).[5][6][7] |
| ¹⁹F NMR | δ (ppm): ~-73 to -79 (s, 3F, -CF₃).[8][9] |
| IR | ν (cm⁻¹): ~3080-3000 (Ar C-H stretch), ~2950-2840 (Aliphatic C-H stretch), ~1600, ~1500 (Ar C=C stretch), ~1420 & ~1210 (S=O stretch), ~1250 & ~1030 (C-O stretch), ~1140 (C-F stretch).[10][11][12] |
| Mass Spec (EI) | Expected [M]⁺ at m/z = 256. Fragments may correspond to the loss of SO₂CF₃ or other characteristic cleavages.[13][14] |
Synthesis of 4-Methoxyphenyl Triflate
The most common and reliable method for synthesizing aryl triflates is the reaction of the corresponding phenol with trifluoromethanesulfonic (triflic) anhydride (Tf₂O) in the presence of a mild, non-nucleophilic base.
Mechanism and Reagent Rationale
The synthesis proceeds via the activation of the phenolic hydroxyl group. Triflic anhydride is a powerful electrophile due to the two strongly electron-withdrawing triflate groups.[2] A base, typically pyridine or triethylamine, is required to deprotonate the phenol, forming the more nucleophilic phenoxide. However, the role of pyridine is more complex than simply acting as an acid scavenger. It can react with triflic anhydride to form the highly reactive intermediate, N-(trifluoromethylsulfonyl)pyridinium triflate.[15] This intermediate is then readily attacked by the phenol to furnish the desired aryl triflate. The use of an anhydrous solvent like dichloromethane (DCM) is critical, as triflic anhydride is highly moisture-sensitive and will rapidly hydrolyze to the unreactive triflic acid.
References
- 1. jk-sci.com [jk-sci.com]
- 2. "Triflic Anhydride (Tf < inf > 2 < /inf > O)-Activated Transformations" by Hai Huang and Jun Y. Kang [oasis.library.unlv.edu]
- 3. benchchem.com [benchchem.com]
- 4. Silver trifluoromethanesulfonate - Wikipedia [en.wikipedia.org]
- 5. 4-Methoxyphenol(150-76-5) 13C NMR spectrum [chemicalbook.com]
- 6. 4-Methoxybiphenyl(613-37-6) 13C NMR spectrum [chemicalbook.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. researchgate.net [researchgate.net]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. PubChemLite - this compound (C8H7F3O4S) [pubchemlite.lcsb.uni.lu]
- 14. Mass spectrometric characterization of metal triflates and triflimides (Lewis superacid catalysts) by electrospray ionization and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Pivotal Role of 4-Methoxyphenyl Trifluoromethanesulfonate in Modern Synthesis: A Mechanistic Guide
Introduction: Beyond a Reagent, a Gateway to Molecular Complexity
In the landscape of modern organic chemistry, particularly within pharmaceutical and materials science research, the efficient construction of complex molecular architectures is paramount. 4-Methoxyphenyl trifluoromethanesulfonate, often abbreviated as 4-MeOPhOTf, has emerged as a critical tool, not merely as a reagent, but as a key enabler of powerful synthetic transformations. While it may not possess a "mechanism of action" in the traditional pharmacological sense, its chemical mechanism of action—its intrinsic reactivity—provides a robust platform for creating novel molecules.
This guide offers an in-depth exploration of the core mechanisms through which 4-MeOPhOTf exerts its synthetic utility. We will dissect its function as a triflating agent and demonstrate how this primary reactivity serves as a crucial entry point into the world of palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug development.[1]
Part 1: The Core Mechanism - Activation via Triflation
The principal function of this compound is to act as a triflating agent . This involves the transfer of its highly electrophilic trifluoromethanesulfonyl (triflyl or Tf) group to a nucleophile. The triflate group (-OTf) is one of the most effective leaving groups in organic chemistry due to the significant resonance stabilization of the resulting triflate anion (CF₃SO₃⁻).[2]
The primary mechanism involves the nucleophilic attack of a heteroatom, typically the oxygen of a phenol or alcohol, on the sulfur atom of the triflate group. This process transforms a poorly reactive hydroxyl group into a highly reactive triflate ester.
Causality in Action: Why Phenols?
Phenols are particularly common substrates for this transformation. The resulting aryl triflates are significantly more reactive than the corresponding aryl halides (like bromides or chlorides) in many subsequent reactions.[1] This enhanced reactivity profile allows for milder reaction conditions and broader substrate scope in complex syntheses.
Diagram: The Fundamental Triflating Mechanism
The following diagram illustrates the conversion of a generic phenol to an aryl triflate using this compound. The presence of a mild base is typically required to deprotonate the phenol, enhancing its nucleophilicity.
References
A Technical Guide to the Spectroscopic Characterization of 4-Methoxyphenyl Trifluoromethanesulfonate
This guide provides an in-depth analysis of the spectroscopic data essential for the characterization of 4-Methoxyphenyl trifluoromethanesulfonate (also known as 4-Methoxyphenyl triflate). Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data, analysis of analogous structures, and fundamental spectroscopic principles to offer a comprehensive understanding of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles of this key synthetic intermediate.
Introduction: The Role and Structure of 4-Methoxyphenyl Triflate
This compound is a widely used reagent in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling, where the triflate group serves as an excellent leaving group.[1] Its molecular structure consists of a p-disubstituted benzene ring bearing a methoxy group (-OCH₃) and a trifluoromethanesulfonate (-OSO₂CF₃) group. The accurate identification and purity assessment of this compound are paramount for its successful application, making a thorough understanding of its spectroscopic signature indispensable.
The molecular formula is C₈H₇F₃O₄S, and its molecular weight is 256.20 g/mol .[2] This guide will deconstruct the expected data from ¹H NMR, ¹³C NMR, IR, and MS to provide a validated framework for its identification.
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 4-Methoxyphenyl triflate, the substitution pattern on the aromatic ring gives rise to a highly characteristic set of signals.
¹H NMR Spectroscopy: Analysis and Interpretation
The proton NMR spectrum is defined by two main regions: the aromatic region and the aliphatic region (methoxy group). The para-substitution pattern leads to a symmetric molecule, simplifying the spectrum.
-
Aromatic Protons (H2, H3, H5, H6): The electron-donating methoxy group (-OCH₃) increases the electron density at the ortho (H2, H6) and para positions. Conversely, the potent electron-withdrawing triflate group (-OTf) decreases electron density, particularly at its ortho positions (H3, H5). This electronic push-pull effect results in a distinct splitting pattern. The protons ortho to the methoxy group (H2, H6) are expected to be upfield (lower ppm) compared to the protons ortho to the triflate group (H3, H5). Due to the symmetry, the spectrum will display two doublets, characteristic of an AA'BB' system.
-
Methoxy Protons (-OCH₃): This group will appear as a sharp singlet, typically in the range of 3.8-3.9 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts (CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
|---|---|---|---|---|
| H3 / H5 | ~7.2 - 7.4 | Doublet | 2H | Deshielded by adjacent electron-withdrawing -OTf group. |
| H2 / H6 | ~6.9 - 7.1 | Doublet | 2H | Shielded by adjacent electron-donating -OCH₃ group. |
| -OCH₃ | ~3.85 | Singlet | 3H | Standard chemical shift for an aryl methoxy group. |
Note: The predicted values are based on analysis of similar structures, such as 4-chlorophenyl trifluoromethanesulfonate, which shows aromatic protons at δ 7.22-7.24 and 7.41-7.43 ppm.[3]
¹³C NMR Spectroscopy: A Deeper Structural Insight
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Due to symmetry, only five distinct signals are expected for the core structure, plus one for the trifluoromethyl carbon.
-
Aromatic Carbons: The carbon attached to the methoxy group (C1) will be significantly shielded, appearing downfield. The carbon bearing the triflate group (C4) will also be downfield but influenced by the electronegative oxygen. The C2/C6 and C3/C5 carbons will have distinct shifts based on their proximity to the electron-donating and electron-withdrawing groups.
-
Methoxy Carbon (-OCH₃): This aliphatic carbon will appear significantly upfield, typically around 55-56 ppm.
-
Trifluoromethyl Carbon (-CF₃): This carbon will appear as a quartet due to coupling with the three fluorine atoms. It is expected to be in the range of 115-125 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts (CDCl₃)
| Carbon Atom(s) | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C1 (-OC H₃) | ~160 | Attached to electron-donating -OCH₃ group. |
| C4 (-OTf) | ~148 | Attached to electronegative -OTf group. |
| C3 / C5 | ~123 | Ortho to the -OTf group, deshielded. |
| C2 / C6 | ~115 | Ortho to the -OCH₃ group, shielded. |
| -OC H₃ | ~56 | Typical shift for an aryl methoxy carbon. |
| -C F₃ | ~118 (quartet) | Characteristic shift and multiplicity for a -CF₃ group. |
Note: Predictions are based on known substituent effects and data from analogous compounds.[3][4]
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is instrumental for identifying the key functional groups within the molecule by detecting their characteristic vibrational frequencies.
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
|---|---|---|---|
| ~3050-3000 | C-H Stretch | Aromatic C-H | Confirms the presence of the benzene ring. |
| ~2950-2850 | C-H Stretch | Aliphatic C-H (-OCH₃) | Confirms the presence of the methoxy group. |
| ~1600, ~1500 | C=C Stretch | Aromatic Ring | Characteristic skeletal vibrations of the benzene ring. |
| ~1420-1380 | S=O Stretch (asymmetric) | Sulfonate (-SO₂-) | Strong absorption, key indicator of the triflate group. |
| ~1250-1200 | C-F Stretch | Trifluoromethyl (-CF₃) | Very strong and characteristic absorption. |
| ~1210 | C-O-C Stretch (asymmetric) | Aryl-Alkyl Ether | Confirms the methoxy linkage to the ring. |
| ~1140 | S=O Stretch (symmetric) | Sulfonate (-SO₂-) | Strong absorption, complements the asymmetric stretch. |
The combination of strong absorptions for S=O and C-F bonds provides a definitive fingerprint for the trifluoromethanesulfonate group.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and offers clues to the molecule's structure through its fragmentation pattern. For 4-Methoxyphenyl triflate (MW = 256.20), high-resolution mass spectrometry (HRMS) would confirm the elemental composition.
Predicted Mass Spectrometry Data:
-
Molecular Ion (M⁺): m/z = 256.00
-
Common Adducts (ESI):
-
[M+H]⁺: m/z = 257.01
-
[M+Na]⁺: m/z = 278.99
-
Plausible Fragmentation Pathways: The molecule is expected to fragment at its weakest bonds under ionization. Key fragmentation patterns would include:
-
Loss of Trifluoromethyl Radical: Cleavage of the S-CF₃ bond would result in a fragment at m/z = 187.
-
Loss of SO₂: A common fragmentation for sulfonate esters can lead to the loss of sulfur dioxide (64 Da).
-
Cleavage of the Aryl-Oxygen Bond: Scission of the C-O bond of the ester would lead to ions corresponding to the methoxyphenyl cation (m/z = 107) and the triflate anion or its fragments.
-
Loss of Methyl Radical: Fragmentation of the methoxy group can result in the loss of a methyl radical (∙CH₃, 15 Da) from the molecular ion or subsequent fragments.
Experimental Protocols: A Self-Validating Workflow
To ensure the acquisition of reliable and reproducible data, standardized protocols must be followed.
Caption: A standardized workflow for the complete spectroscopic characterization of this compound.
Step-by-Step Methodologies:
-
NMR Sample Preparation:
-
Accurately weigh 5-10 mg of 4-Methoxyphenyl triflate.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
Rationale: CDCl₃ is a standard solvent that dissolves the compound well. TMS provides a 0 ppm reference for accurate chemical shift determination.
-
-
IR Sample Preparation (Thin Film):
-
Place one drop of the neat liquid sample onto a salt (NaCl or KBr) plate.
-
Gently place a second salt plate on top to create a thin, uniform film.
-
Rationale: This solvent-free method is rapid and avoids interference from solvent absorption bands, providing a clear spectrum of the pure compound.
-
-
MS Sample Preparation (ESI):
-
Prepare a stock solution by dissolving ~1 mg of the compound in 1 mL of a suitable solvent like methanol or acetonitrile.
-
Create a dilute solution (~1-10 µg/mL) for infusion by diluting the stock solution with the same solvent.
-
Rationale: High dilution is necessary for electrospray ionization (ESI) to prevent source saturation and promote efficient ionization, leading to clean mass spectra.
-
Conclusion: An Integrated Spectroscopic Portrait
The structural confirmation of this compound is achieved not by a single technique, but by the convergence of evidence from NMR, IR, and MS. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the specific 1,4-disubstitution pattern. IR spectroscopy provides unequivocal evidence for the key sulfonate, trifluoromethyl, and ether functional groups. Finally, mass spectrometry validates the molecular weight and offers insight into the compound's stability and fragmentation. Together, these techniques provide a robust and self-validating analytical package for any researcher utilizing this important synthetic building block.
References
commercial availability of 4-Methoxyphenyl trifluoromethanesulfonate
An In-Depth Technical Guide to the Commercial Availability and Application of 4-Methoxyphenyl trifluoromethanesulfonate
Authored by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound (CAS No. 66107-29-7). Beyond a simple catalog of suppliers, this document delves into the practical considerations of procurement, offers a validated protocol for in-house synthesis, and explores its primary application as a highly effective electrophile in Suzuki-Miyaura cross-coupling reactions.
Chemical Identity and Physicochemical Properties
This compound, commonly referred to as 4-methoxyphenyl triflate, is a versatile organic reagent. Its structure features a triflate (-OTf) group, which is an excellent leaving group, attached to an anisole ring. This inherent reactivity makes it a superior alternative to traditional aryl halides in many catalytic processes.
| Property | Value |
| CAS Number | 66107-29-7 |
| Molecular Formula | C₈H₇F₃O₄S |
| Molecular Weight | 256.20 g/mol [1][2] |
| Appearance | Colorless to light yellow/orange clear liquid[3][4] |
| Boiling Point | 125 °C at 18 mmHg[4] |
| Density | 1.416 g/cm³[4] |
| Refractive Index | 1.454[4] |
| Synonyms | Trifluoromethanesulfonic acid 4-methoxyphenyl ester, 4-Methoxyphenyl triflate[1][2][3] |
| InChI Key | XSTNIRWDULKNJE-UHFFFAOYSA-N[1] |
Commercial Availability and Procurement Strategy
This compound is readily available from numerous chemical suppliers, catering to a range of purity requirements and scales, from milligrams for initial screening to kilograms for pilot studies.
Major Commercial Suppliers
The following table summarizes the offerings from several key suppliers. Purity and available quantities are subject to change, and direct consultation with the supplier for the latest information is recommended.
| Supplier | Typical Purity | Common Grades & Quantities |
| TCI Chemicals | >97.0% (GC)[3] | Research grade (e.g., 5g, 25g). Bulk quantities available upon request.[3] |
| Sigma-Aldrich | 97% | Research grade. |
| J&K Scientific | 98% | Research grade.[1] |
| Aladdin Scientific | >97.0% (GC) | Offered in various sizes from 200mg to 100g and bulk.[2] |
| Apollo Scientific | Not specified | Supplier of fine chemicals.[5] |
Procurement Workflow: A Scientist's Decision Matrix
Choosing the right supplier and grade is a critical first step. The decision process involves balancing purity, cost, and availability against the demands of the specific application.
References
stability and storage conditions for 4-Methoxyphenyl trifluoromethanesulfonate
An In-Depth Technical Guide to the Stability and Storage of 4-Methoxyphenyl Trifluoromethanesulfonate
Introduction
This compound, commonly referred to as 4-methoxyphenyl triflate (4-MeOPhOTf), is a pivotal reagent in modern organic synthesis. As an activated aryl triflate, its utility stems from the exceptional leaving group ability of the trifluoromethanesulfonate (-OTf) group, which facilitates a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.[1] It is a cornerstone intermediate for palladium-catalyzed cross-coupling methodologies such as the Suzuki, Heck, and Sonogashira reactions.[2][3][4] The successful execution of these sensitive transformations is, however, fundamentally dependent on the purity and integrity of the triflate reagent. Improper handling and storage can lead to degradation, compromising reaction yields and introducing impurities. This guide provides a comprehensive overview of the chemical principles governing the stability of 4-methoxyphenyl triflate, offering field-proven protocols for its storage and handling to ensure its continued efficacy in research and development.
Section 1: Chemical Identity and Physicochemical Properties
A foundational understanding of a reagent begins with its basic chemical and physical characteristics. These properties influence its handling requirements and reactivity profile.
| Property | Value | Reference(s) |
| Chemical Name | This compound | [5] |
| Synonyms | 4-Methoxyphenyl triflate, Trifluoromethanesulfonic acid 4-methoxyphenyl ester | [6][7] |
| CAS Number | 66107-29-7 | [5][6][7] |
| Molecular Formula | C₈H₇F₃O₄S | [7] |
| Molecular Weight | 256.20 g/mol | [7] |
| Appearance | Colorless to light yellow/orange clear liquid | [6][8] |
| Boiling Point | 125°C / 18 mmHg | [8] |
Section 2: The Chemical Basis of Stability and Reactivity
The synthetic power of 4-methoxyphenyl triflate is intrinsically linked to its reactivity, which also defines its stability challenges. The electron-withdrawing nature of the trifluoromethyl group makes the triflate anion (TfO⁻) a highly stable, non-nucleophilic species, and therefore an excellent leaving group. This renders the sulfur atom susceptible to nucleophilic attack, with the primary degradation pathway being hydrolysis.
Primary Degradation Pathway: Hydrolysis
The paramount concern for the stability of 4-methoxyphenyl triflate is its sensitivity to moisture.[5][9][10] Water, even ambient humidity, can act as a nucleophile, attacking the electrophilic sulfur atom of the triflate ester. This reaction cleaves the S-O bond, leading to the formation of 4-methoxyphenol and trifluoromethanesulfonic acid (triflic acid).[11][12]
The accumulation of these degradation products has significant consequences:
-
Reduced Reagent Potency: The conversion of the active triflate to the corresponding phenol depletes the desired reagent, leading to lower reaction yields or complete reaction failure.
-
Reaction Interference: The generated 4-methoxyphenol can compete in subsequent reactions, leading to unwanted byproducts. The formation of highly acidic triflic acid can catalyze undesired side reactions or decompose other sensitive reagents in the reaction mixture.
Incompatibilities
Beyond moisture, 4-methoxyphenyl triflate is incompatible with several classes of chemicals. These should be rigorously excluded during storage and handling:
-
Strong Oxidizing Agents: Can lead to unpredictable and potentially hazardous reactions.
-
Strong Acids and Bases: Can catalyze decomposition or react violently.[10][13][14]
Section 3: Recommended Storage Conditions
To preserve the chemical integrity of 4-methoxyphenyl triflate, a multi-faceted approach to storage is mandatory. The following conditions are based on a synthesis of safety data recommendations and best practices in synthetic chemistry.
| Parameter | Recommendation | Rationale & Causality |
| Temperature | 2-8°C (Refrigerated) | Reduces the kinetic rate of hydrolysis and other potential degradation pathways.[8] |
| Atmosphere | Strictly Inert (Argon or Nitrogen) | Prevents contact with atmospheric moisture, the primary cause of degradation. An inert gas blanket is essential.[9][10][13] |
| Container | Tightly sealed, original manufacturer's bottle with a septum-lined cap. | Prevents ingress of air and moisture. Polyethylene or polypropylene containers are often recommended.[5] Ensure the cap liner is intact and provides a positive seal. |
| Location | Dry, well-ventilated, designated corrosives area. | Ensures a low-humidity environment and proper containment in case of a leak.[5][9][13] |
| Light | Store in an opaque outer container or dark location. | While not as critical as moisture exclusion, protection from light is a general best practice for reactive organic reagents to prevent potential photolytic decomposition.[15] |
| Compatibility | Store away from strong acids, bases, and oxidizing agents. | Prevents accidental contact with incompatible materials that can cause rapid decomposition.[10][13][14] |
Section 4: Standard Operating Protocol for Handling and Aliquoting
A self-validating protocol for handling ensures that the reagent's purity is maintained from the first use to the last. Casual handling is the most common vector for contamination and degradation.
Objective: To withdraw a precise volume of the reagent without compromising the integrity of the bulk material.
Required Equipment:
-
Chemical fume hood
-
Inert gas source (Argon or Nitrogen) with manifold
-
Dry, gas-tight syringes and needles
-
Oven-dried glassware
-
Personal Protective Equipment (PPE): safety goggles, face shield, lab coat, appropriate chemical-resistant gloves (e.g., nitrile).[5][9]
Step-by-Step Methodology:
-
Equilibration: Remove the reagent bottle from refrigerated storage and allow it to warm to ambient temperature in a desiccator for at least 30-60 minutes. Causality: This crucial step prevents condensation of atmospheric moisture onto the cold bottle surface and inside the cap threads upon opening.
-
Inert Atmosphere Preparation: Place the sealed bottle, syringes, and needles in the chemical fume hood. Purge the inert gas line to ensure dryness.
-
Establish Inert Environment: Pierce the bottle's septum with a needle connected to the inert gas line (venting through a second "outlet" needle) to create a positive pressure of inert gas.
-
Withdraw Reagent: Use a separate, dry, gas-tight syringe to pierce the septum. Flush the syringe with the inert headspace gas 2-3 times. Then, carefully draw the desired volume of the liquid reagent.
-
Transfer: Dispense the reagent directly into the reaction vessel, which should also be under an inert atmosphere.
-
Storage Resealing: Remove the syringe and gas needles. To ensure a long-term seal, wrap the cap and neck of the bottle with Parafilm® before returning it to refrigerated storage.
-
Decontamination: Quench any residual reagent in the syringe and needles with a suitable solvent (e.g., isopropanol) before cleaning.
Section 5: Recognizing and Managing Degradation
Vigilance is key to avoiding the use of compromised material.
-
Visual Inspection: The pure reagent is a colorless to pale yellow/orange liquid.[6][8] A significant darkening of color to brown or black is a strong indicator of decomposition.
-
Precipitate Formation: The formation of a solid precipitate may indicate the presence of 4-methoxyphenol, a product of hydrolysis which is solid at room temperature.
-
Olfactory Signs: While direct inhalation should always be avoided[5], a sharp, acidic odor may indicate the formation of triflic acid due to significant hydrolysis.
If degradation is suspected, it is strongly advised to discard the reagent. Using compromised material will invariably lead to poor results and complicates the analysis of reaction outcomes. Disposal must follow institutional and local regulations for hazardous chemical waste.[5]
Section 6: Workflow for Stability Assessment and Storage
The following diagram outlines the decision-making process for a researcher from receipt to use, ensuring the long-term stability of this compound.
Conclusion
This compound is a highly effective but sensitive reagent whose utility is directly proportional to its purity. The central principle governing its stability is the rigorous exclusion of moisture to prevent hydrolysis. By implementing the stringent storage conditions and meticulous handling protocols detailed in this guide—namely, refrigerated storage under a dry, inert atmosphere and the use of proper inert gas techniques during transfer—researchers can ensure the reagent's integrity. This disciplined approach is not merely procedural; it is a necessary component of experimental design that safeguards against reagent degradation, enabling reproducible and successful outcomes in complex organic synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客 | 文学城 [blog.wenxuecity.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. This compound | 66107-29-7 | TCI AMERICA [tcichemicals.com]
- 7. jk-sci.com [jk-sci.com]
- 8. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. fishersci.com [fishersci.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Methodological & Application
Application Notes & Protocols: Leveraging 4-Methoxyphenyl Trifluoromethanesulfonate in Suzuki Cross-Coupling Reactions
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] While traditionally employing organohalides, the use of pseudohalides, such as aryl trifluoromethanesulfonates (triflates), has significantly expanded the reaction's scope and versatility.[1][2] This guide provides an in-depth analysis of 4-methoxyphenyl trifluoromethanesulfonate, an electron-rich aryl triflate, as a highly effective electrophile in palladium-catalyzed Suzuki reactions. We will explore the mechanistic underpinnings, key advantages, detailed experimental protocols, and the strategic considerations necessary for its successful application in the synthesis of complex biaryl structures, which are prevalent in pharmaceuticals and materials science.[3][4]
The Strategic Advantage of Aryl Triflates
Aryl triflates serve as powerful alternatives to aryl halides in Suzuki cross-coupling reactions for several compelling reasons:
-
Accessibility from Phenols: Aryl triflates are readily synthesized from widely available and often inexpensive phenol precursors, providing a strategic entry point where the corresponding halide may be difficult to access or costly.[4]
-
Enhanced Reactivity & Milder Conditions: The triflate group (OTf) is an excellent leaving group, often demonstrating higher reactivity than bromides and significantly higher reactivity than chlorides.[1] This enhanced reactivity frequently allows for coupling reactions to proceed under milder conditions, such as lower temperatures and shorter reaction times, which can be crucial for sensitive substrates.[4]
-
Orthogonal Reactivity for Sequential Couplings: The distinct reactivity profile of triflates compared to halides (reactivity order: R-I > R-OTf > R-Br >> R-Cl) enables chemoselective and sequential cross-coupling reactions on multifunctional scaffolds.[1] For instance, a catalyst system can be chosen to selectively react with a triflate group while leaving a bromide or chloride untouched, or vice-versa.[5][6]
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling of an aryl triflate proceeds through a well-established palladium-catalyzed cycle. Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The cycle begins with the oxidative addition of the active Pd(0) catalyst into the carbon-oxygen bond of the this compound. This is typically the rate-determining step and results in the formation of a Pd(II) complex.[1]
-
Transmetalation: In this step, the organoboron species (e.g., phenylboronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic moiety to the Pd(II) center, displacing the triflate group.[1][2] The choice of base is crucial for efficient transmetalation.[2]
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium center. This forms the desired biaryl product (the new C-C bond) and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1]
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly - Chemical Communications (RSC Publishing) [pubs.rsc.org]
The Versatility of 4-Methoxyphenyl Trifluoromethanesulfonate in Catalysis: A Guide for Researchers
In the landscape of modern synthetic chemistry, the strategic selection of electrophiles is paramount to the success of catalytic cross-coupling reactions. Among the diverse array of electrophilic partners, aryl trifluoromethanesulfonates (triflates) have emerged as highly valuable and versatile alternatives to traditional aryl halides. This guide provides an in-depth exploration of 4-methoxyphenyl trifluoromethanesulfonate, a readily accessible and reactive aryl triflate, in a variety of palladium-catalyzed transformations. We will delve into the mechanistic underpinnings that govern its reactivity and present detailed, field-proven protocols for its application in key carbon-carbon and carbon-nitrogen bond-forming reactions.
The Advantage of the Triflate: Reactivity and Accessibility
Aryl triflates, such as this compound, are easily synthesized from the corresponding phenols, which are abundant and often more readily available than their aryl halide counterparts.[1] The triflate group (–OTf) is an excellent leaving group due to the high stability of the trifluoromethanesulfonate anion, a consequence of the strong electron-withdrawing nature of the three fluorine atoms and the resonance delocalization of the negative charge. This inherent reactivity often translates to milder reaction conditions and faster reaction times compared to less reactive electrophiles like aryl chlorides or even bromides.[1]
The reactivity of aryl triflates in the key oxidative addition step of many catalytic cycles is a crucial factor. Mechanistic studies have shown that the oxidative addition of aryl triflates to a Pd(0) center is a facile process, leading to the formation of a Pd(II) complex, which then proceeds through the catalytic cycle.[2]
Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, and 4-methoxyphenyl triflate serves as an excellent electrophile for this transformation. Its higher reactivity often leads to improved yields and shorter reaction times under optimized conditions when compared to aryl halides.[1]
Comparative Performance Data
The choice of electrophile can significantly impact the outcome of a Suzuki-Miyaura coupling. The following table provides a comparative overview of key performance indicators for the synthesis of 4-methoxybiphenyl from either 4-methoxyphenyl triflate or 4-bromoanisole.
| Parameter | Method A: 4-Methoxyphenyl Triflate | Method B: 4-Bromoanisole | Notes |
| Typical Yield | 85-95% | 74-91% | The triflate route can achieve slightly higher yields.[1] |
| Reaction Time | 1-4 hours | 1-12 hours | Aryl triflates often exhibit faster kinetics.[1] |
| Reaction Temp. | Room Temp. to 80 °C | 50-100 °C | Milder conditions are often sufficient for the more reactive triflate.[1] |
| Catalyst | Pd(OAc)₂ / PCy₃ | Pd(OAc)₂ or Pd/C | The choice of phosphine ligand can be critical for optimal performance.[1] |
| Base | K₃PO₄ or KF | K₂CO₃ or Na₂CO₃ | The base plays a crucial role in activating the boronic acid.[1] |
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura coupling.
Detailed Protocol: Synthesis of 4-Methoxybiphenyl
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%)
-
Tricyclohexylphosphine (PCy₃) (2-6 mol%)
-
Anhydrous dioxane or toluene
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).[1]
-
Add the palladium catalyst, Pd(OAc)₂ (1-3 mol%), and the phosphine ligand, PCy₃ (2-6 mol%).[1]
-
Evacuate the flask and backfill with the inert gas. This cycle should be repeated three times to ensure an oxygen-free environment.
-
Add the degassed solvent (dioxane or toluene) via syringe.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 1-4 hours.[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 4-methoxybiphenyl.
Application in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, and aryl triflates are excellent substrates for this reaction. The use of 4-methoxyphenyl triflate allows for the coupling of a wide range of primary and secondary amines to the anisole core, a common motif in pharmaceuticals and functional materials.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Catalytic cycle of Buchwald-Hartwig amination.
The catalytic cycle begins with the oxidative addition of the aryl triflate to the Pd(0) catalyst.[2] The resulting Pd(II) complex then coordinates with the amine. In the presence of a base, the amine is deprotonated to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[2]
Detailed Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Sodium tert-butoxide (NaOtBu) or another suitable base (1.4 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃) (1-2 mol%)
-
Phosphine ligand (e.g., BINAP or a Buchwald ligand) (2-4 mol%)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
Standard work-up and purification reagents
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of an inert gas, add the base (1.4 equiv), the palladium precatalyst (1-2 mol%), and the phosphine ligand (2-4 mol%) to a Schlenk flask or reaction vial containing a magnetic stir bar.[2]
-
Add the amine (1.2 equiv) and this compound (1.0 equiv) to the reaction vessel.
-
Add the anhydrous, degassed solvent via syringe to achieve a concentration of 0.1-0.5 M with respect to the aryl triflate.
-
Seal the reaction vessel and purge with an inert gas for 5-10 minutes.
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
Expanding the Toolkit: Other Catalytic Applications
The utility of 4-methoxyphenyl triflate extends beyond Suzuki and Buchwald-Hartwig reactions. It is a competent electrophile in a variety of other palladium-catalyzed transformations.
-
Heck Reaction: The Heck reaction, the coupling of an unsaturated halide or triflate with an alkene, can be effectively carried out using aryl triflates.[3][4] This provides a route to substituted styrenes and other vinylarenes.
-
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide or triflate.[5][6] The use of 4-methoxyphenyl triflate enables the synthesis of arylalkynes, which are valuable building blocks in organic synthesis.
-
Carbonylation Reactions: Aryl triflates can undergo palladium-catalyzed carbonylation in the presence of carbon monoxide and a nucleophile to form a variety of carbonyl compounds, such as esters, amides, and ketones.[7][8]
Conclusion
This compound is a highly effective and versatile electrophile in a wide range of palladium-catalyzed cross-coupling reactions. Its ready accessibility from 4-methoxyphenol and its high reactivity, stemming from the excellent leaving group ability of the triflate group, make it an attractive alternative to traditional aryl halides. The protocols outlined in this guide provide a solid foundation for researchers to explore the utility of this valuable reagent in their own synthetic endeavors. As with any catalytic system, optimization of reaction conditions, including catalyst, ligand, base, and solvent, is often necessary to achieve the best results for a specific substrate combination.
References
The Versatile Role of 4-Methoxyphenyl Triflate in Modern C-C Bond Formation: A Detailed Guide for Researchers
Introduction: Unlocking the Potential of Aryl Triflates in Catalytic Cross-Coupling
In the landscape of modern organic synthesis, the formation of carbon-carbon (C-C) bonds remains a cornerstone for the construction of complex molecular architectures, particularly within the pharmaceutical and materials science sectors.[1] Among the vast arsenal of synthetic methodologies, palladium-catalyzed cross-coupling reactions have emerged as a remarkably powerful and versatile tool. While aryl halides have traditionally dominated as coupling partners, aryl triflates, such as 4-methoxyphenyl trifluoromethanesulfonate (triflate), have gained significant traction as highly effective substitutes.[1][2]
Derived from readily available phenols, aryl triflates offer distinct advantages, including high reactivity which often allows for milder reaction conditions and faster reaction times compared to their halide counterparts.[1][3] The triflate group is an excellent leaving group, facilitating the crucial oxidative addition step in many catalytic cycles.[4][5] This guide provides an in-depth exploration of the application of 4-methoxyphenyl triflate in several key C-C bond-forming reactions, offering detailed protocols, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals.
I. The Suzuki-Miyaura Coupling: A Robust Method for Biaryl Synthesis
The Suzuki-Miyaura coupling is a preeminent method for the synthesis of biaryl compounds, a common motif in pharmacologically active molecules.[1] The reaction of 4-methoxyphenyl triflate with an organoboron reagent, such as a boronic acid or ester, provides a direct and efficient route to substituted biphenyls.[6][7]
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7]
-
Oxidative Addition: The cycle initiates with the oxidative addition of the 4-methoxyphenyl triflate to a palladium(0) complex, forming a palladium(II) intermediate. This step is often rate-determining.[5][8] The high reactivity of the triflate leaving group facilitates this process.[4]
-
Transmetalation: In the presence of a base, the organoboron reagent is activated to form a boronate species, which then transfers its organic group to the palladium(II) complex, displacing the triflate group.[7]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired biaryl product and regenerate the palladium(0) catalyst, allowing the cycle to continue.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle for the Suzuki-Miyaura coupling of an aryl triflate (Ar-OTf).
Detailed Experimental Protocol: Synthesis of 4-Methoxybiphenyl
This protocol outlines the Suzuki-Miyaura coupling of 4-methoxyphenyl triflate with phenylboronic acid.
Materials:
-
4-Methoxyphenyl triflate
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Dioxane or Toluene, anhydrous and degassed
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure: [1]
-
Reaction Setup: To an oven-dried Schlenk flask, add 4-methoxyphenyl triflate (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).
-
Catalyst and Ligand Addition: Add palladium(II) acetate (1-3 mol%) and tricyclohexylphosphine (2-6 mol%).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times.
-
Solvent Addition: Add degassed dioxane or toluene to the flask via syringe.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 4-methoxybiphenyl.
| Parameter | Typical Conditions for 4-Methoxyphenyl Triflate |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ |
| Ligand | PCy₃ or P(t-Bu)₃ |
| Base | K₃PO₄, KF, or CsF |
| Solvent | Dioxane, Toluene, or THF |
| Temperature | Room Temperature to 80 °C |
| Reaction Time | 1-4 hours |
| Typical Yield | 85-95%[1] |
II. The Heck Reaction: Olefin Arylation
The Heck reaction is a powerful method for the formation of C-C bonds by coupling an aryl electrophile with an alkene.[9] The use of 4-methoxyphenyl triflate in the Heck reaction allows for the synthesis of substituted styrenes and other vinylated arenes under relatively mild conditions.[10][11]
Mechanistic Insights
The Heck reaction proceeds through a catalytic cycle involving oxidative addition, migratory insertion, and β-hydride elimination.[9]
-
Oxidative Addition: Similar to the Suzuki coupling, the reaction begins with the oxidative addition of 4-methoxyphenyl triflate to a Pd(0) catalyst.[10]
-
Olefin Coordination and Migratory Insertion: The alkene then coordinates to the resulting Pd(II) complex, followed by migratory insertion of the aryl group onto the alkene.
-
β-Hydride Elimination: A β-hydride elimination from the resulting alkyl-palladium intermediate forms the arylated alkene product and a hydridopalladium(II) species.
-
Catalyst Regeneration: The Pd(0) catalyst is regenerated by reductive elimination of H-X (where X is the triflate anion) in the presence of a base.
Catalytic Cycle of the Heck Reaction
Caption: The catalytic cycle for the Heck reaction of an aryl triflate (Ar-OTf) with an alkene.
General Protocol for the Heck Reaction
Materials:
-
4-Methoxyphenyl triflate
-
Alkene (e.g., styrene, acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Phosphine ligand (e.g., PPh₃, BINAP)
-
Base (e.g., Triethylamine (Et₃N), K₂CO₃)
-
Solvent (e.g., DMF, Acetonitrile)
Procedure:
-
Reaction Setup: In a Schlenk tube, combine 4-methoxyphenyl triflate (1.0 equiv), the alkene (1.2-1.5 equiv), palladium(II) acetate (2-5 mol%), and the phosphine ligand (4-10 mol%).
-
Inert Atmosphere: Purge the tube with an inert gas.
-
Solvent and Base Addition: Add the anhydrous solvent and the base (2.0-3.0 equiv).
-
Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Workup: Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the residue by column chromatography.
| Parameter | Typical Conditions |
| Catalyst | Pd(OAc)₂ or PdCl₂ |
| Ligand | PPh₃, P(o-tol)₃, BINAP |
| Base | Et₃N, K₂CO₃, NaOAc |
| Solvent | DMF, Acetonitrile, Dioxane |
| Temperature | 80-120 °C |
| Reaction Time | 6-24 hours |
III. The Sonogashira Coupling: Synthesis of Arylalkynes
The Sonogashira coupling provides a direct route to arylalkynes by reacting an aryl electrophile with a terminal alkyne.[12][13] 4-Methoxyphenyl triflate is an excellent substrate for this transformation, often exhibiting high reactivity.[12][14]
Mechanistic Pathway
The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[13]
-
Palladium Cycle: This cycle is analogous to the Suzuki and Heck reactions, involving oxidative addition of the aryl triflate to Pd(0), followed by transmetalation with a copper acetylide, and subsequent reductive elimination to give the arylalkyne product and regenerate the Pd(0) catalyst.[12]
-
Copper Cycle: A copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species is the active nucleophile that participates in the transmetalation step of the palladium cycle.[13]
Catalytic Cycles of the Sonogashira Coupling
Caption: Interconnected palladium and copper catalytic cycles in the Sonogashira coupling.
Standard Protocol for Sonogashira Coupling
Materials:
-
4-Methoxyphenyl triflate
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))
-
Solvent (e.g., THF, DMF)
Procedure: [13]
-
Reaction Setup: To a Schlenk flask, add 4-methoxyphenyl triflate (1.0 equiv), the palladium catalyst (1-5 mol%), and copper(I) iodide (2-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas.
-
Solvent and Reagent Addition: Add the anhydrous solvent, the base (2.0-3.0 equiv), and the terminal alkyne (1.1-1.5 equiv) via syringe.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until completion.
-
Workup: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography.
| Parameter | Typical Conditions |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ |
| Copper Co-catalyst | CuI |
| Base | Et₃N, DIPA, or Piperidine |
| Solvent | THF, DMF, or Toluene |
| Temperature | Room Temperature to 60 °C |
| Reaction Time | 2-12 hours |
IV. The Stille Coupling: Versatility with Organostannanes
The Stille coupling involves the reaction of an organostannane with an organic electrophile, and it is known for its tolerance of a wide variety of functional groups.[15][16] 4-Methoxyphenyl triflate serves as an effective electrophile in this reaction.
Mechanistic Cycle
The mechanism of the Stille coupling is similar to that of the Suzuki-Miyaura reaction and involves oxidative addition, transmetalation, and reductive elimination.[15]
-
Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition with 4-methoxyphenyl triflate.
-
Transmetalation: The organostannane transfers its organic group to the palladium(II) center. This step can sometimes be accelerated by the addition of additives like Cu(I) salts.[17]
-
Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.
General Experimental Workflow
Caption: A generalized workflow for performing C-C cross-coupling reactions.
General Protocol for the Stille Coupling
Materials:
-
4-Methoxyphenyl triflate
-
Organostannane (e.g., tributyl(phenyl)tin)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
-
Ligand (if necessary, e.g., PPh₃, AsPh₃)
-
Solvent (e.g., THF, DMF, Toluene)
-
Optional: Additive (e.g., LiCl, CuI)
-
Reaction Setup: In a flame-dried flask, dissolve 4-methoxyphenyl triflate (1.0 equiv) and the organostannane (1.1-1.2 equiv) in the anhydrous solvent.
-
Catalyst Addition: Add the palladium catalyst (1-5 mol%) and any ligand or additive.
-
Inert Atmosphere: Degas the solution by bubbling an inert gas through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 50-100 °C) and stir until completion.
-
Workup: After cooling, the reaction mixture can be worked up in several ways. A common method is to add a saturated aqueous solution of potassium fluoride (KF) and stir for 30 minutes to precipitate the tin byproducts as a filterable solid.
-
Extraction: Filter the mixture and extract the filtrate with an organic solvent.
-
Washing, Drying, and Concentration: Wash the organic phase, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the product by column chromatography.
| Parameter | Typical Conditions |
| Catalyst | Pd(PPh₃)₄ or Pd₂(dba)₃/ligand |
| Ligand | PPh₃, AsPh₃, or bulky, electron-rich phosphines |
| Additive | LiCl or CuI |
| Solvent | THF, DMF, Toluene, or Dioxane |
| Temperature | 50-100 °C |
| Reaction Time | 4-24 hours |
V. Troubleshooting and Considerations
-
Low Yields: Incomplete reaction can be due to catalyst deactivation, insufficient degassing, or impure reagents. Ensure all components are pure and the reaction is performed under a strict inert atmosphere. Increasing catalyst loading or changing the ligand may improve yields.
-
Side Reactions: Homocoupling of the organometallic reagent can occur, especially in Suzuki and Stille couplings. This can sometimes be minimized by adjusting the reaction temperature or the stoichiometry of the reagents.
-
Removal of Byproducts: The removal of tin byproducts in the Stille reaction can be challenging. The KF workup is generally effective. For boronic acid byproducts in the Suzuki coupling, an aqueous base wash is typically sufficient.
VI. Conclusion
4-Methoxyphenyl triflate is a highly valuable and reactive substrate for a variety of palladium-catalyzed C-C bond-forming reactions. Its ease of preparation from 4-methoxyphenol and its high reactivity make it an attractive alternative to aryl halides. By understanding the underlying mechanisms and following well-established protocols, researchers can effectively utilize this versatile reagent to construct complex molecular frameworks essential for drug discovery and materials science.
VII. References
-
Zhu, C., Chu, H., Li, G., et al. (2019). Pd-Catalyzed Enantioselective Heck Reaction of Aryl Triflates and Alkynes. Journal of the American Chemical Society.
-
BenchChem. (2025). Comparative Guide to the Synthesis of 4-Methoxybiphenyl via Suzuki-Miyaura Coupling. BenchChem.
-
Chemistry LibreTexts. (2023). Heck Reaction.
-
Zhu, C., Chu, H., Li, G., et al. (2019). Pd-Catalyzed Enantioselective Heck Reaction of Aryl Triflates and Alkynes. Journal of the American Chemical Society.
-
Kania, M. J., Reyes, A., & Neufeldt, S. R. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv.
-
Zhu, C., Chu, H., Li, G., et al. (2019). Pd-Catalyzed Enantioselective Heck Reaction of Aryl Triflates and Alkynes. ACS Publications.
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Organic Chemistry Portal.
-
Amatore, C., Jutand, A., & M'Barki, M. A. (1995). Rate and Mechanism of Oxidative Addition of Aryl Triflates to Zerovalent Palladium Complexes. Evidence for the Formation of Cationic (.sigma. -Aryl)palladium Complexes. Organometallics.
-
Wikipedia. (2023). Heck reaction.
-
Amatore, C., Jutand, A., & M'Barki, M. A. (1995). Rate and Mechanism of Oxidative Addition of Aryl Triflates to Zerovalent Palladium Complexes. Evidence for the Formation of Cati. American Chemical Society.
-
Jutand, A., & Mosleh, A. (1997). Rate and Mechanism of the Oxidative Addition of Vinyl Triflates and Halides to Palladium(0) Complexes in DMF. ResearchGate.
-
ResearchGate. (n.d.). 4. Suzuki-Miyaura Cross-Coupling Reactions with Aryl Triflates.
-
Alcazar-Roman, L. M., & Hartwig, J. F. (2002). Mechanistic studies on oxidative addition of aryl halides and triflates to Pd(BINAP)2 and structural characterization of the product from aryl triflate addition in the presence of amine. Organometallics.
-
Wang, C., & Rueping, M. (2019). Cobalt-Catalyzed Cross-Coupling Reactions of Aryl Triflates and Lithium Arylborates. The Journal of Organic Chemistry.
-
Morken, J. P., et al. (2009). Stereospecific Suzuki Cross-Coupling of Alkyl α-Cyanohydrin Triflates. PMC - NIH.
-
NROChemistry. (n.d.). Stille Coupling.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling.
-
Neufeldt, S. R., & Sanford, M. S. (2015). Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions. Angewandte Chemie International Edition.
-
TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
-
Williams, R. M. (2011). RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses.
-
Wikipedia. (2023). Sonogashira coupling.
-
Myers, A. G. (n.d.). The Stille Reaction. Chem 115.
-
Artuso, E., et al. (2008). Site‐Selective Suzuki–Miyaura and Sonogashira Cross Coupling Reactions of the Bis(triflate) of 2,4′‐Bis(hydroxy)diphenyl Sulfone. PubMed Central.
-
Billingsley, K. L., & Buchwald, S. L. (2007). STILLE CROSS-COUPLING REACTIONS OF ARYL MESYLATES AND TOSYLATES USING A BIARYLPHOSPHINE BASED CATALYST SYSTEM. PMC - NIH.
-
BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling of Terminal Alkynes with Phenyl Trifluoromethanesulfonate. BenchChem.
-
Chemistry LibreTexts. (2024). Sonogashira Coupling.
-
Gholinejad, M., & Far, M. A. (2019). Copper-free Sonogashira cross-coupling reactions: an overview. PMC - NIH.
-
Neufeldt, S. R., & Sanford, M. S. (2015). Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions. PubMed.
-
Techeordie. (n.d.). The Role of Triflate Reagents in Modern Organic Synthesis.
-
Groves, J. T. (2017). Facile C–F Bond Formation through a Concerted Nucleophilic Aromatic Substitution Mediated by the PhenoFluor Reagent. Accounts of Chemical Research.
-
Lee, E., & Sanford, M. S. (2012). C–F Bond Formation for the Synthesis of Aryl Fluorides. PMC - NIH.
-
Kuhlmann, E., et al. (2011). A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties. MDPI.
-
Smith, A. W., et al. (2022). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Symmetry.
-
Togni, A., et al. (2011). Mechanistic and Computational Studies of Oxidatively-Induced Aryl–CF3 Bond-Formation at Pd: Rational Design of Room Temperature Aryl Trifluoromethylation. NIH.
-
Wang, F., & Yu, J. Q. (2019). Recent Applications of Trifluoromethanesulfonic Anhydride in Organic Synthesis. ResearchGate.
-
De Borggraeve, W. M., et al. (2022). SuFEx-enabled, chemoselective synthesis of triflates, triflamides and triflimidates. Lirias.
-
Darses, S., & Genet, J. P. (2008). C–C Bond Formation by Cross-Coupling. OUCI.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Mechanistic studies on oxidative addition of aryl halides and triflates to Pd(BINAP)2 and structural characterization of the product from aryl triflate addition in the presence of amine | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stille Coupling | NROChemistry [nrochemistry.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes & Protocols: The Strategic Use of 4-Methoxyphenyl Trifluoromethanesulfonate in Medicinal Chemistry
Introduction: Beyond Halides - The Rise of Aryl Triflates in Drug Discovery
In the intricate world of medicinal chemistry, the ability to forge new carbon-carbon and carbon-heteroatom bonds with precision and efficiency is paramount. For decades, aryl halides have been the workhorses for palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug synthesis.[1][2] However, the landscape is evolving. Aryl trifluoromethanesulfonates (triflates), such as 4-Methoxyphenyl Trifluoromethanesulfonate , have emerged as powerful and versatile alternatives.[3]
This guide delves into the strategic applications of this compound (4-MeOPhOTf), not as a triflating agent itself, but as a highly reactive and adaptable coupling partner. The triflate group (-OTf) is one of nature's best leaving groups, a property that medicinal chemists leverage to drive reactions under milder conditions, accelerate discovery, and unlock new synthetic pathways.[4] We will explore why a researcher might choose this substrate over a traditional aryl halide and provide detailed protocols for its use in key transformations that are fundamental to the synthesis of bioactive molecules.[5]
Part 1: The Strategic Advantage of 4-Methoxyphenyl Triflate
The choice of a substrate in a cross-coupling reaction is a critical decision that impacts yield, reaction time, and compatibility with other functional groups. Aryl triflates, readily synthesized from abundant phenol precursors, offer distinct advantages over their halide counterparts.[3][6]
Key Rationale for Employing an Aryl Triflate:
-
Enhanced Reactivity: The triflate anion (CF₃SO₃⁻) is exceptionally stable, making the -OTf group a superior leaving group compared to bromide or chloride. This high reactivity often translates to faster reaction kinetics and the ability to use milder reaction conditions (e.g., lower temperatures), which is crucial for preserving sensitive functional groups in complex molecules.[3]
-
Expanded Substrate Scope: The vast commercial availability and structural diversity of phenols provide a rich pool of starting materials. A simple and high-yielding conversion of a phenol to a triflate significantly broadens the range of accessible building blocks for drug discovery programs.
-
Orthogonal Reactivity: In a molecule containing multiple potential coupling sites (e.g., an aryl chloride and an aryl triflate), the triflate can often be reacted selectively due to its higher reactivity.[7] This orthogonality is a powerful tool for sequential, site-specific derivatization of advanced intermediates.
Data Presentation: Comparative Performance in Suzuki-Miyaura Coupling
To illustrate these advantages, the following table compares the typical performance of 4-Methoxyphenyl Triflate against its aryl bromide analogue, 4-Bromoanisole, in a standard Suzuki-Miyaura reaction with phenylboronic acid.
| Parameter | Method A: 4-Methoxyphenyl Triflate | Method B: 4-Bromoanisole | Rationale & Insights |
| Typical Yield | 85-95% | 74-91% | The higher reactivity of the triflate often leads to more complete conversion and higher isolated yields under optimized conditions.[3] |
| Reaction Time | 1-4 hours | 1-12 hours | The oxidative addition of palladium to the C-OTf bond is generally faster than to the C-Br bond, significantly shortening reaction times.[3] |
| Reaction Temp. | Room Temp. to 80 °C | 50-100 °C | Milder thermal conditions are often sufficient for the more labile triflate group, benefiting substrate stability.[3] |
| Catalyst System | Pd(OAc)₂ / PCy₃ or other bulky phosphines | Pd(OAc)₂ or Pd/C with various ligands | While both require palladium, triflates often benefit from specific electron-rich, bulky phosphine ligands to facilitate the catalytic cycle.[3] |
| Base | K₃PO₄ or KF (milder bases) | K₂CO₃ or Na₂CO₃ (stronger bases often needed) | The choice of base is critical. Milder bases are often sufficient for the more reactive triflate, enhancing functional group tolerance.[3] |
Part 2: Core Applications and Experimental Protocols
4-Methoxyphenyl Triflate is a versatile substrate for a multitude of palladium-catalyzed cross-coupling reactions that are central to medicinal chemistry.[8]
Application 1: Suzuki-Miyaura C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used C-C bond-forming reaction in pharmaceutical development for creating biaryl structures.[8]
Protocol 1: Synthesis of 4-Methoxybiphenyl via Suzuki-Miyaura Coupling
This protocol details the coupling of 4-Methoxyphenyl Triflate with phenylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic Acid (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
Tricyclohexylphosphine [PCy₃] (4 mol%)
-
Potassium Phosphate, tribasic (K₃PO₄) (3.0 equiv)
-
Toluene and Water (e.g., 5:1 ratio)
Procedure:
-
Inert Atmosphere: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Methoxyphenyl Triflate (1.0 equiv), Phenylboronic Acid (1.2 equiv), K₃PO₄ (3.0 equiv), Pd(OAc)₂ (0.02 equiv), and PCy₃ (0.04 equiv).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Under a positive pressure of inert gas, add the degassed solvent system (e.g., Toluene/H₂O 5:1).
-
Scientist's Note: Degassing is critical to remove dissolved oxygen, which can oxidize the phosphine ligand and deactivate the palladium catalyst.
-
-
Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield 4-methoxybiphenyl.
Workflow for Suzuki-Miyaura Coupling
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Application 2: Buchwald-Hartwig C-N Bond Formation
The formation of aryl-amine bonds is one of the most frequent transformations in medicinal chemistry, as the resulting structures are present in a vast number of FDA-approved drugs.[1]
Protocol 2: Synthesis of 4-(4-Methoxyphenyl)morpholine
This protocol provides a general method for the C-N coupling of 4-Methoxyphenyl Triflate.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (3.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.0 equiv)
-
Anhydrous Toluene
Procedure:
-
Inert Setup: In a glovebox or under a stream of argon, add Pd₂(dba)₃ (0.015 equiv), XPhos (0.03 equiv), and NaOtBu (2.0 equiv) to an oven-dried reaction vial.
-
Reagent Addition: Add 4-Methoxyphenyl Triflate (1.0 equiv) and anhydrous toluene. Finally, add morpholine (1.5 equiv).
-
Scientist's Note: The order of addition can be important. Premixing the catalyst, ligand, and base before adding the substrates can sometimes improve results. NaOtBu is highly hygroscopic and should be handled in an inert environment.
-
-
Reaction: Seal the vial and heat the mixture to 100 °C with vigorous stirring for 4-12 hours, or until the starting material is consumed as indicated by LC-MS.
-
Work-up: Cool the reaction to room temperature. Pass the mixture through a short plug of celite, washing with ethyl acetate. Concentrate the filtrate.
-
Purification: Purify the crude material by silica gel chromatography to obtain the desired arylamine product.
Application 3: Sonogashira C-C (Alkynyl) Bond Formation
The Sonogashira coupling provides a powerful method for installing alkyne functionalities, which are versatile handles for further chemistry (e.g., click chemistry) or key pharmacophores themselves.
Protocol 3: Synthesis of 1-Methoxy-4-(phenylethynyl)benzene
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3 mol%)
-
Copper(I) Iodide (CuI) (5 mol%)
-
Triethylamine (TEA) (3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Inert Atmosphere: Add 4-Methoxyphenyl Triflate (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.05 equiv) to a dry flask under an inert atmosphere.
-
Solvent and Reagents: Add anhydrous THF, followed by triethylamine (TEA). Finally, add phenylacetylene (1.2 equiv) dropwise.
-
Rationale: Triethylamine acts as both the base to deprotonate the terminal alkyne and as the solvent in many cases. The use of a co-catalytic amount of copper(I) is characteristic of the Sonogashira reaction and is crucial for facilitating the transmetalation step.
-
-
Reaction: Stir the reaction mixture at room temperature for 6-18 hours. The reaction is typically run in the dark to prevent light-induced side reactions.
-
Work-up: Once complete, filter the reaction mixture through celite to remove insoluble salts, washing with diethyl ether. Concentrate the filtrate.
-
Purification: Dissolve the residue in diethyl ether and wash with saturated aqueous NH₄Cl solution, then brine. Dry the organic layer over Na₂SO₄ and concentrate. Purify by column chromatography.
Part 3: Enabling Late-Stage Functionalization in Drug Discovery
One of the most powerful applications of the phenol-to-triflate conversion is in late-stage functionalization (LSF). In LSF, a complex, drug-like molecule is modified in the final stages of its synthesis. This allows chemists to rapidly generate a library of analogues from a common, advanced intermediate, which is invaluable for optimizing a compound's Structure-Activity Relationship (SAR).[9][10]
A phenolic hydroxyl group on a lead compound is an ideal handle for this strategy. Its conversion to a triflate "activates" that position for a wide array of cross-coupling reactions, allowing for the introduction of diverse chemical groups to probe the molecular target.
Diversification Strategy via Aryl Triflate Intermediate
References
- 1. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Practical Synthesis of Aryl Triflates under Aqueous Conditions [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Palladium-Catalyzed Reactions with 4-Methoxyphenyl Trifluoromethanesulfonate
Introduction: The Strategic Advantage of 4-Methoxyphenyl Trifluoromethanesulfonate in Cross-Coupling
In the landscape of modern organic synthesis, palladium-catalyzed cross-coupling reactions represent a cornerstone for the construction of carbon-carbon and carbon-heteroatom bonds. While aryl halides have traditionally dominated as electrophilic partners, aryl trifluoromethanesulfonates (triflates) have emerged as highly effective and versatile alternatives.[1] Aryl triflates, such as this compound, are readily synthesized from inexpensive and widely available phenols, offering a strategic advantage over aryl halides which can be more complex to prepare.[2]
The triflate group (–OTf) is an excellent leaving group due to the strong electron-withdrawing nature of the trifluoromethyl group, which stabilizes the resulting triflate anion. This high reactivity often allows for cross-coupling reactions to proceed under milder conditions and with faster kinetics compared to the analogous aryl bromides or chlorides.[1][3] This guide provides an in-depth exploration of the application of 4-methoxyphenyl triflate in several key palladium-catalyzed reactions, offering mechanistic insights and detailed, field-proven protocols for researchers in synthetic chemistry and drug development.
The Suzuki-Miyaura Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura reaction is a premier method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl compounds that are prevalent in pharmaceuticals and material science.[4] The reaction couples an organoboron reagent (typically a boronic acid) with an organohalide or triflate.[5]
Mechanistic Rationale & Expert Insights
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4]
-
Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting into the carbon-oxygen bond of the 4-methoxyphenyl triflate. This is often the rate-determining step. The choice of ligand is critical here; electron-rich, bulky phosphine ligands (e.g., tricyclohexylphosphine, PCy₃) accelerate this step and stabilize the resulting Pd(II) complex.
-
Transmetalation : A base (e.g., K₃PO₄, KF) is required to activate the boronic acid, forming a more nucleophilic boronate species.[5] This species then transfers its organic group (phenyl in this case) to the palladium center, displacing the triflate group.
-
Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired biaryl product (4-methoxybiphenyl) and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
Protocol: Synthesis of 4-Methoxybiphenyl
This protocol is adapted from established methodologies for the Suzuki-Miyaura coupling of aryl triflates.[1]
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Tricyclohexylphosphine [PCy₃] (4 mol%)
-
Potassium phosphate, tribasic (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane or Toluene, anhydrous and degassed
-
Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-methoxyphenyl triflate, phenylboronic acid, and potassium phosphate.
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add Pd(OAc)₂ and PCy₃ to the flask.
-
Atmosphere Control: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed dioxane or toluene via syringe to the flask. The typical concentration is 0.1-0.2 M with respect to the aryl triflate.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-4 hours.[1]
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Data Summary: Optimizing Reaction Conditions
| Parameter | Condition A (Triflate) | Condition B (Bromide) | Rationale & Insights |
| Precursor | 4-Methoxyphenyl Triflate | 4-Bromoanisole | Triflates are prepared from phenols; often more reactive.[1] |
| Typical Yield | 85-95% | 74-91% | The triflate's superior leaving group ability can lead to higher efficiency.[1] |
| Reaction Time | 1-4 hours | 1-12 hours | Faster kinetics are commonly observed for aryl triflates.[1] |
| Temperature | 80 °C | 80-100 °C | Milder conditions are often sufficient for the more reactive C-OTf bond.[1] |
| Catalyst/Ligand | Pd(OAc)₂ / PCy₃ | Pd(OAc)₂ / SPhos | Ligand choice is critical and substrate-dependent; bulky, electron-rich phosphines are excellent for triflates.[1][6] |
| Base | K₃PO₄ | K₂CO₃ | The base facilitates the crucial transmetalation step. K₃PO₄ is often effective for triflates.[1] |
The Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are critical components of countless pharmaceuticals.[2][7] The reaction couples an amine with an aryl electrophile, and aryl triflates are particularly effective substrates.[8]
Mechanistic Rationale & Expert Insights
The mechanism mirrors other cross-coupling reactions but with specific nuances for C-N bond formation.[2]
-
Oxidative Addition : A Pd(0) complex adds to the 4-methoxyphenyl triflate to generate a Pd(II) species. The choice of ligand is paramount; bulky, electron-rich biarylphosphine ligands (e.g., DPPF, XPhos) are highly effective as they promote both oxidative addition and the subsequent reductive elimination.[6][9][10]
-
Amine Coordination & Deprotonation : The amine coordinates to the Pd(II) center. A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination : The C-N bond is formed as the arylamine product is eliminated from the palladium center, regenerating the Pd(0) catalyst. This is often the rate-limiting step, and bulky ligands are known to accelerate it.[7]
Protocol: Synthesis of N-(4-methoxyphenyl)aniline
This protocol is based on the seminal work by Hartwig and Buchwald on the amination of aryl triflates.[8][9]
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene [DPPF] (3.3 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Toluene, anhydrous and degassed
Procedure:
-
Reaction Setup: In a glovebox, add NaOt-Bu, Pd₂(dba)₃, and DPPF to an oven-dried Schlenk tube equipped with a stir bar.
-
Reagent Addition: Remove the tube from the glovebox. Add toluene, followed by 4-methoxyphenyl triflate and aniline via syringe under a positive pressure of argon.
-
Atmosphere Control: Seal the tube and ensure the atmosphere is inert.
-
Reaction: Heat the mixture in an oil bath at 80-100 °C for 8-24 hours. Monitor for completion by GC-MS or LC-MS.
-
Workup: Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate or diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the residue by flash chromatography. Expert Tip: In some cases, slow addition of the aryl triflate can prevent cleavage of the triflate and generation of the corresponding phenol byproduct.[8][9]
Sonogashira and Heck Couplings: Expanding the Synthetic Toolbox
The Sonogashira Coupling
The Sonogashira reaction forms a C(sp²)–C(sp) bond between an aryl triflate and a terminal alkyne, a key transformation for accessing functionalized arylalkynes.[11] The reaction is typically co-catalyzed by palladium and copper(I).[12] The mechanism involves oxidative addition of the aryl triflate to Pd(0), followed by transmetalation with a copper(I) acetylide intermediate.[12]
The Heck Reaction
The Heck reaction couples the aryl triflate with an alkene to form a substituted alkene.[13] The mechanism proceeds via oxidative addition, migratory insertion of the alkene into the Aryl-Pd bond, and subsequent β-hydride elimination to release the product and regenerate the palladium catalyst.[4][13] Using an aryl triflate often favors a cationic pathway, which can influence the regioselectivity of the alkene insertion.[14]
Conclusion
This compound is a highly valuable, reactive, and accessible electrophile for a range of essential palladium-catalyzed cross-coupling reactions. Its enhanced reactivity compared to traditional aryl halides often allows for milder conditions, shorter reaction times, and higher yields. Mastery of the protocols and mechanistic principles outlined in this guide will empower researchers to efficiently construct complex molecular architectures critical to the advancement of chemical and pharmaceutical sciences.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Palladium Cross-Coupling – COSyS [cosys.chimie.unistra.fr]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Palladium-catalyzed amination of aryl triflates and importance of triflate addition rate | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Heck reaction - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
Application Notes & Protocols: A Detailed Guide to the Synthesis of 4-Methoxyphenyl Triflate
Introduction: The Strategic Importance of Aryl Triflates in Modern Synthesis
In the landscape of contemporary organic chemistry, particularly within pharmaceutical and materials science research, the ability to form carbon-carbon and carbon-heteroatom bonds with precision is paramount. Aryl triflates (trifluoromethanesulfonates) have emerged as exceptionally versatile intermediates, serving as robust alternatives to traditional aryl halides in a myriad of cross-coupling reactions.[1] Their high reactivity, stemming from the triflate moiety being one of the most effective leaving groups known, often allows for milder reaction conditions and faster kinetics in transformations such as Suzuki, Heck, and Buchwald-Hartwig couplings.[1]
This guide provides an in-depth, field-tested protocol for the synthesis of 4-methoxyphenyl triflate from the readily available 4-methoxyphenol. We will move beyond a simple recitation of steps to explore the mechanistic underpinnings of the reaction, justify the selection of reagents and conditions, and provide a comprehensive, self-validating framework for execution, purification, and characterization.
Reaction Principle: The Mechanism of O-Triflation
The conversion of a phenol to an aryl triflate is a nucleophilic substitution reaction at the sulfur atom of trifluoromethanesulfonic anhydride (triflic anhydride, Tf₂O). The reaction is typically mediated by a non-nucleophilic base, such as pyridine, which plays a crucial dual role.
-
Deprotonation: Pyridine first deprotonates the acidic hydroxyl group of 4-methoxyphenol to form the more nucleophilic phenoxide ion.
-
Activation & Nucleophilic Attack: The highly electrophilic triflic anhydride is then attacked by the phenoxide. The exceptional electron-withdrawing capacity of the three fluorine atoms makes the sulfur atom of Tf₂O highly susceptible to nucleophilic attack.
-
Product Formation: This attack displaces one triflate group, forming the desired 4-methoxyphenyl triflate and pyridinium triflate as a salt byproduct.
The overall transformation is rapid and highly efficient when performed under anhydrous conditions at reduced temperatures to control the high reactivity of triflic anhydride.
Caption: Mechanism of Pyridine-Mediated Triflation.
Materials and Reagent Properties
Successful execution of this protocol demands strict adherence to anhydrous conditions. All glassware should be oven-dried and cooled under an inert atmosphere (Nitrogen or Argon). Reagents should be of high purity and handled with appropriate safety measures.
| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Key Properties & Hazards |
| 4-Methoxyphenol | C₇H₈O₂ | 124.14 | 53-55 | 243 | Solid, harmful if swallowed/inhaled.[2] |
| Triflic Anhydride (Tf₂O) | C₂F₆O₅S₂ | 282.14 | -49.6 | 81-83 | Highly corrosive, reacts violently with water.[3] |
| Pyridine | C₅H₅N | 79.10 | -41.6 | 115 | Flammable liquid, toxic, strong odor. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | -96.7 | 39.6 | Volatile, suspected carcinogen. |
Detailed Experimental Protocol
This procedure is designed for a ~10 mmol scale and can be adjusted accordingly.
Safety First: Triflic anhydride is extremely corrosive and reacts violently with water, releasing toxic fumes. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. Ensure an appropriate quenching agent (e.g., isopropanol, followed by water) is readily available.
Caption: Experimental Workflow for Triflate Synthesis.
Step-by-Step Procedure:
-
Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxyphenol (1.24 g, 10.0 mmol, 1.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 5-10 minutes.
-
Dissolution: Add anhydrous dichloromethane (DCM, 40 mL) via syringe and stir until the solid is completely dissolved.
-
Cooling: Cool the flask in an ice-water bath to 0 °C.
-
Base Addition: Add pyridine (0.97 mL, 12.0 mmol, 1.2 equiv) dropwise via syringe. Stir the solution at 0 °C for 10 minutes.[1]
-
Triflic Anhydride Addition: Slowly add trifluoromethanesulfonic anhydride (1.85 mL, 11.0 mmol, 1.1 equiv) dropwise to the stirred solution over 10-15 minutes, ensuring the internal temperature does not rise above 5 °C. A white precipitate (pyridinium triflate) will form.[1][4]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a solvent system such as 10:1 Hexanes:Ethyl Acetate. The starting phenol should have a low Rf value, while the product triflate will be significantly higher.
-
Quenching: Once the reaction is complete (disappearance of starting material), carefully quench the reaction by slowly adding 50 mL of cold water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM (2 x 25 mL).
-
Washing: Combine the organic layers and wash sequentially with 1M HCl (50 mL), saturated aqueous NaHCO₃ solution (50 mL), and brine (50 mL). This washing sequence removes residual pyridine, pyridinium salts, and unreacted anhydride.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by flash column chromatography on silica gel, eluting with a gradient of Hexanes and Ethyl Acetate (e.g., starting from 100% Hexanes to 95:5 Hexanes:Ethyl Acetate) to afford 4-methoxyphenyl triflate as a colorless oil. Typical yields range from 85-95%.[1]
Product Characterization
The identity and purity of the synthesized 4-methoxyphenyl triflate (CAS No: 66107-29-7) should be confirmed by spectroscopic methods.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.18 (d, J = 9.2 Hz, 2H, Ar-H ortho to OTf)
-
δ 6.95 (d, J = 9.2 Hz, 2H, Ar-H ortho to OMe)
-
δ 3.82 (s, 3H, -OCH₃)
-
-
¹³C NMR (101 MHz, CDCl₃):
-
δ 158.4 (Ar-C)
-
δ 142.9 (Ar-C)
-
δ 122.9 (Ar-CH)
-
δ 118.7 (q, JCF = 320.9 Hz, -CF₃)
-
δ 115.1 (Ar-CH)
-
δ 55.7 (-OCH₃)
-
(Note: NMR data referenced from supporting information of related synthetic procedures. Actual shifts may vary slightly based on solvent and instrument calibration.)
-
FT-IR (neat, cm⁻¹): Characteristic strong absorbances for S=O stretching (around 1420, 1210 cm⁻¹) and C-F stretching (around 1140 cm⁻¹).
Troubleshooting and Field Insights
-
Low Yield: The most common cause is moisture contamination. Ensure all glassware is rigorously dried and reagents are anhydrous. Tf₂O is highly sensitive and should be a fresh, clear liquid. If it is cloudy or colored, its quality may be compromised.
-
Incomplete Reaction: If TLC shows significant starting material after 4 hours, an additional small portion of Tf₂O (0.1 equiv) can be added. Ensure the pyridine stoichiometry is sufficient, as it is consumed during the reaction.
-
Dark Reaction Color: A dark brown or black reaction mixture can indicate decomposition, often from allowing the reaction to warm too quickly during the Tf₂O addition. Maintain strict temperature control.
-
Purification Issues: The pyridinium triflate salt is highly polar. The aqueous work-up is critical for its removal. If the crude product is difficult to purify, an additional aqueous wash may be beneficial.
Conclusion
This protocol provides a reliable and high-yielding method for the synthesis of 4-methoxyphenyl triflate, a key building block for advanced organic synthesis. By understanding the underlying mechanism and adhering to the described experimental and safety procedures, researchers can confidently prepare this valuable intermediate for applications in drug discovery and materials science.
References
Application Notes and Protocols: The Role of 4-Methoxyphenyl Triflate in Transition-Metal-Free Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the pursuit of greener and more sustainable chemical methodologies, transition-metal-free coupling reactions have emerged as a powerful alternative to traditional metal-catalyzed transformations. This guide delves into the versatile role of 4-methoxyphenyl triflate, an easily accessible and highly reactive electrophile derived from the common phenol, 4-methoxyphenol. We will explore its application in the formation of carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-carbon (C-C) bonds without the need for transition metal catalysts. This document provides not only the theoretical underpinnings of the reaction mechanisms but also detailed, field-tested protocols to empower researchers in their synthetic endeavors.
Introduction: Beyond Palladium—The Imperative for Metal-Free Synthesis
For decades, transition metals, particularly palladium, have been the cornerstone of cross-coupling chemistry, enabling the construction of complex molecular architectures that are pivotal to pharmaceuticals, agrochemicals, and materials science.[1] However, the reliance on these metals is not without its drawbacks, including high costs, toxicity, and the often-challenging removal of metal residues from final products—a critical concern in drug development.[2]
Transition-metal-free coupling reactions offer a compelling solution to these challenges, promoting atom economy and reducing environmental impact.[3] Aryl triflates (ArOTf), valued for the exceptional leaving group ability of the trifluoromethanesulfonate (-OTf) group, have become key players in this arena. 4-Methoxyphenyl triflate, with its electron-donating methoxy group, presents unique reactivity profiles compared to its electron-deficient counterparts, opening avenues for novel bond-forming strategies.
This guide will focus on three primary modalities for the transition-metal-free activation of 4-methoxyphenyl triflate:
-
Microwave-Assisted Direct Nucleophilic Substitution: Leveraging microwave irradiation to accelerate reactions with nucleophiles in the absence of any catalyst or base.
-
Aryne-Mediated Couplings: Utilizing a strong base to generate a highly reactive 4-methoxybenzyne intermediate, which can be trapped by a variety of nucleophiles.
-
Photo-Induced Couplings: Employing light to promote bond formation, often through radical-based mechanisms.
Mechanistic Pathways: The "How" and "Why" of Reactivity
Understanding the underlying mechanisms is paramount for reaction optimization and troubleshooting. The reactivity of 4-methoxyphenyl triflate in the absence of transition metals is primarily governed by the reaction conditions, which dictate the operative pathway.
The Benzyne Pathway
One of the most powerful strategies for the functionalization of aryl triflates under metal-free conditions is through the formation of a benzyne intermediate. This is typically achieved by deprotonation of the aromatic proton ortho to the triflate leaving group using a strong, non-nucleophilic base. The subsequent elimination of the triflate anion generates the highly strained and electrophilic benzyne.
The electron-donating nature of the methoxy group in 4-methoxyphenyl triflate influences the regioselectivity of nucleophilic attack on the resulting 4-methoxybenzyne, generally directing the incoming nucleophile to the meta position.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid and Efficient Microwave-Assisted Amination of Electron-Rich Aryl Halides without a Transition-Metal Catalyst [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with 4-Methoxyphenyl Trifluoromethanesulfonate
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with Suzuki-Miyaura cross-coupling reactions, specifically those involving 4-methoxyphenyl trifluoromethanesulfonate. Aryl triflates are valuable substrates due to their ready accessibility from phenols, but their successful application in cross-coupling often requires careful optimization.[1][2] This document provides in-depth troubleshooting strategies and frequently asked questions to help you navigate and resolve issues leading to low product yields.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling with 4-methoxyphenyl triflate resulting in a low yield?
A1: Low yields in the Suzuki coupling of 4-methoxyphenyl triflate can stem from several factors. The electron-donating nature of the methoxy group can make the aryl triflate less reactive compared to those with electron-withdrawing groups.[3] Common culprits for low yield include suboptimal catalyst-ligand combinations, inappropriate base or solvent selection, hydrolysis of the triflate starting material, and degradation of the boronic acid coupling partner. A systematic evaluation of each reaction component is crucial for identifying the root cause.
Q2: I'm observing a significant amount of 4-methoxyphenol as a byproduct. What's happening and how can I prevent it?
A2: The formation of 4-methoxyphenol is a clear indicator of the hydrolysis of your this compound starting material.[1][4][5] This is a common side reaction, particularly when using aqueous bases.[1][6] To mitigate this, consider the following strategies:
-
Employ Anhydrous Conditions: Using meticulously dried solvents and reagents can significantly suppress the hydrolysis of the triflate.
-
Select a Milder Base: Strong bases in the presence of water can accelerate triflate hydrolysis. Switching to a weaker, non-hydroxide base like potassium fluoride (KF) or cesium carbonate (Cs₂CO₃) under anhydrous conditions can be beneficial.[6][7]
-
Lower the Reaction Temperature: If the coupling can proceed efficiently at a lower temperature, this can disfavor the hydrolysis side reaction.
Q3: Which catalyst and ligand system is generally recommended for the Suzuki coupling of an electron-rich aryl triflate like 4-methoxyphenyl triflate?
A3: For electron-rich aryl triflates, a catalyst system that is both highly active and promotes a fast rate of reductive elimination is essential. A common and effective starting point is the combination of a palladium(II) acetate (Pd(OAc)₂) precatalyst with a bulky, electron-rich phosphine ligand such as tricyclohexylphosphine (PCy₃) or tri-tert-butylphosphine (P(t-Bu)₃).[7] Catalyst systems based on Pd₂(dba)₃ with these ligands are also highly effective. For particularly challenging couplings, considering pre-formed catalysts or advanced Buchwald ligands (e.g., XPhos, SPhos) is recommended.
Q4: My boronic acid seems to be decomposing. How can I address this?
A4: Boronic acids can be prone to degradation through processes like protodeboronation (hydrolysis back to the arene) or homocoupling.[3][8] To minimize these side reactions:
-
Thorough Degassing: Ensure your reaction mixture and solvent are rigorously deoxygenated before introducing the palladium catalyst. Oxygen can promote the homocoupling of the boronic acid.
-
Use of Boronic Esters: Pinacol esters or other boronic esters are often more stable than their corresponding boronic acids and can be less susceptible to protodeboronation.[3]
-
Use of Aryltrifluoroborates: Potassium aryltrifluoroborate salts are another class of organoboron reagents that are often more stable than boronic acids and less prone to protodeboronation.[9]
In-Depth Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Material
A lack of conversion points to a fundamental issue with the catalytic cycle. The following workflow can help diagnose the problem.
Troubleshooting Workflow for Low Conversion
Caption: A systematic workflow for troubleshooting low conversion in Suzuki couplings.
1.1. Catalyst and Ligand Inactivity
-
The Problem: The palladium catalyst may not be in its active Pd(0) state, or the phosphine ligand may have degraded. Pd(II) precatalysts like Pd(OAc)₂ require in-situ reduction to Pd(0) to initiate the catalytic cycle.[3] Phosphine ligands are susceptible to oxidation, rendering them ineffective.[10]
-
The Solution:
-
Use Fresh Reagents: Ensure your palladium source and phosphine ligand are fresh and have been stored correctly under an inert atmosphere.
-
Consider a Pd(0) Source: Using a Pd(0) precatalyst like Pd₂(dba)₃ or Pd(PPh₃)₄ can sometimes be more reliable, although the latter is often less active for aryl triflates.[1][3]
-
Ligand Selection: For the electron-rich 4-methoxyphenyl triflate, a bulky and electron-donating ligand is crucial to promote the oxidative addition and reductive elimination steps.[9]
-
| Ligand Class | Examples | Rationale for Use with Aryl Triflates |
| Bulky Alkylphosphines | PCy₃, P(t-Bu)₃ | Highly electron-donating and sterically demanding, which accelerates reductive elimination. Often the first choice for triflates.[7] |
| Buchwald Ligands | XPhos, SPhos, RuPhos | Highly active and versatile ligands that can be effective for challenging couplings, including those with electron-rich triflates. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors that form stable palladium complexes, sometimes outperforming phosphine ligands.[7][9] |
1.2. Ineffective Base or Solvent System
-
The Problem: The base plays a critical role in activating the boronic acid for transmetalation.[7][9][11] If the base is not strong enough, is insoluble, or is incompatible with the solvent, the catalytic cycle will stall.
-
The Solution:
-
Base Selection: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective bases. For anhydrous conditions, potassium fluoride (KF) is a good option.[6][12]
-
Solvent Choice: Aprotic solvents like dioxane, toluene, or THF are generally preferred.[13] A small amount of water is often added to help solubilize the base, but this must be balanced against the risk of triflate hydrolysis.[13] The choice of solvent can also influence the selectivity in more complex substrates.[14][15][16]
-
Issue 2: Competing Side Reactions
Even with some product formation, low yields often indicate that side reactions are consuming the starting materials or intermediates.
The Suzuki Catalytic Cycle and Common Side Reactions
Caption: The Suzuki catalytic cycle with key side reactions that reduce yield.
2.1. Hydrolysis of 4-Methoxyphenyl Triflate
-
The Cause: As previously mentioned, the triflate group can be cleaved by water, especially in the presence of a base, to form 4-methoxyphenol.[1][4][5]
-
The Protocol for Minimizing Hydrolysis:
-
Reagent and Glassware Preparation: Thoroughly oven-dry all glassware. Use anhydrous solvents, either freshly distilled or from a solvent purification system.
-
Reaction Setup: Assemble the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
Choice of Base: Use 2-3 equivalents of anhydrous potassium fluoride (KF).
-
Solvent: Use an anhydrous aprotic solvent such as dioxane or toluene.
-
Execution: Add the 4-methoxyphenyl triflate, boronic acid derivative, and KF to the flask. Degas the solvent and add it via syringe. Add the palladium catalyst and ligand. Heat to the desired temperature (e.g., 80-100 °C) and monitor the reaction.
-
2.2. Protodeboronation and Homocoupling of the Boronic Acid
-
The Cause: Boronic acids can react with water to replace the boronic acid group with a hydrogen atom (protodeboronation).[8] In the presence of oxygen, they can also couple with themselves to form a biaryl byproduct (homocoupling).[8]
-
The Protocol for Improving Boronic Acid Stability:
-
Degassing: Before adding the catalyst, thoroughly degas the reaction mixture by bubbling argon or nitrogen through the solution for at least 15-20 minutes, or by using freeze-pump-thaw cycles for more sensitive reactions.
-
Use of Boronic Esters: Substitute the boronic acid with its corresponding pinacol ester (typically 1.1-1.5 equivalents). Pinacol esters are generally more robust towards protodeboronation and homocoupling.[3]
-
Stoichiometry: While a slight excess of the boron reagent is common, a large excess can lead to increased side products and purification challenges. Start with 1.2 equivalents and optimize from there.
-
Experimental Protocols
Optimized Protocol for Suzuki Coupling of 4-Methoxyphenyl Triflate
This protocol is a robust starting point that minimizes common side reactions.
-
Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: Add the palladium precatalyst, such as Pd(OAc)₂ (2 mol%), and a suitable phosphine ligand, like tricyclohexylphosphine (PCy₃, 4 mol%).[17]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add degassed dioxane (to make a ~0.1 M solution) via syringe.
-
Reaction: Heat the mixture to 80-100 °C and stir for 2-12 hours. Monitor the reaction's progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. reddit.com [reddit.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Stereospecific Suzuki Cross-Coupling of Alkyl α-Cyanohydrin Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting the Hydrolysis of Aryl Triflates During Suzuki Reactions
Welcome to the technical support center for navigating challenges with aryl triflates in Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who utilize this powerful C-C bond-forming reaction. Aryl triflates are valuable electrophiles, accessible from readily available phenols, but their use can be complicated by a significant competing side reaction: hydrolysis back to the parent phenol.[1] This guide provides in-depth, field-proven insights to help you diagnose, troubleshoot, and overcome this common obstacle.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant formation of the corresponding phenol in my Suzuki reaction. What is causing this?
A1: The formation of a phenol byproduct from your aryl triflate starting material is a classic sign of hydrolysis.[1][2] This undesired reaction competes directly with the desired palladium-catalyzed cross-coupling pathway.[2] The triflate group is a good leaving group, but under certain conditions, it can be displaced by hydroxide ions or water present in the reaction mixture, leading to the formation of the phenol. This is particularly prevalent with electron-poor aryl triflates, which are more susceptible to nucleophilic attack.[3][4]
Q2: How does the choice of base influence the rate of aryl triflate hydrolysis?
A2: The base plays a crucial role in the Suzuki reaction, primarily to activate the boronic acid for transmetalation.[5][6] However, strong bases like hydroxides or even vigorous carbonates (like K₂CO₃) in aqueous media can create a high concentration of hydroxide ions, which directly promotes the hydrolysis of the aryl triflate. Weaker bases, such as potassium carbonate (K₂CO₃) under carefully controlled conditions, potassium phosphate (K₃PO₄), or potassium fluoride (KF), are often recommended to minimize this side reaction.[7] The goal is to find a base strong enough to facilitate the catalytic cycle but not so strong as to aggressively hydrolyze the triflate.
Q3: Can running the reaction under anhydrous conditions prevent hydrolysis?
A3: Yes, moving to anhydrous conditions is a very effective strategy to suppress triflate hydrolysis.[7] Since water is a key reagent for the hydrolysis pathway, its exclusion can significantly favor the desired Suzuki coupling. Anhydrous solvents like toluene or dioxane (ensure they are peroxide-free) can be used with bases like potassium fluoride (KF) or cesium carbonate (Cs₂CO₃).[7] It is also crucial to ensure all reagents, including the boronic acid and the base, are rigorously dried and that the reaction is set up under an inert atmosphere (e.g., argon or nitrogen).
Q4: My aryl triflate is electron-deficient, and hydrolysis is a major issue. What specific strategies can I employ?
A4: Electron-deficient aryl triflates are particularly prone to hydrolysis.[3][4] For these challenging substrates, a multi-pronged approach is often necessary:
-
Use a Weaker Base: Switch from strong bases like NaOH or K₂CO₃ to milder options like K₃PO₄ or KF.
-
Anhydrous Conditions: This is highly recommended. Use dry solvents and reagents.[7]
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands can accelerate the rate of oxidative addition and reductive elimination, the key steps in the desired Suzuki pathway, helping it to outcompete the hydrolysis reaction.[8][9]
-
Lower Reaction Temperature: Higher temperatures can sometimes accelerate hydrolysis more than the Suzuki coupling.[7] It may be beneficial to run the reaction at a lower temperature for a longer period.
Troubleshooting Guide
Problem 1: Low yield of the desired coupled product with significant phenol byproduct.
This is the most common issue when using aryl triflates in Suzuki reactions. The troubleshooting workflow below can help you systematically address the problem.
Troubleshooting Workflow
Caption: Troubleshooting workflow for aryl triflate hydrolysis.
Problem 2: The reaction is sluggish, and even with minimal hydrolysis, the conversion is low.
Low conversion can be due to inefficient catalyst turnover or slow oxidative addition.
Causality and Solutions:
-
Inefficient Oxidative Addition: The oxidative addition of the aryl triflate to the Pd(0) center is a critical step in the catalytic cycle.[10] For some aryl triflates, especially electron-rich ones, this step can be slow.
-
Catalyst Deactivation: The active Pd(0) catalyst can be sensitive and may decompose over the course of the reaction, leading to a stall in conversion.
-
Solution: Ensure rigorous deoxygenation of your reaction mixture by sparging with an inert gas (argon or nitrogen) before adding the catalyst.[7] Using a pre-catalyst, which is more stable and generates the active Pd(0) species in situ, can also improve results.
-
The Competing Pathways: Suzuki Coupling vs. Hydrolysis
To effectively troubleshoot, it's essential to understand the mechanistic competition at play.
Caption: Competing Suzuki and Hydrolysis pathways for aryl triflates.
Recommended Experimental Protocols
Protocol 1: General Suzuki Coupling of Aryl Triflates (Aqueous Conditions)
This protocol is a good starting point but may require optimization if hydrolysis is observed.
-
To a reaction vessel, add the aryl triflate (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the solvent system (e.g., Dioxane/Water 4:1).
-
Sparge the solution with argon for 15-20 minutes to ensure it is thoroughly deoxygenated.
-
Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Suzuki Coupling of Hydrolysis-Sensitive Aryl Triflates (Anhydrous Conditions)
This protocol is designed to minimize the competing hydrolysis reaction.
-
To a flame-dried reaction vessel under a positive pressure of argon, add the aryl triflate (1.0 equiv), arylboronic acid (1.2 equiv), and anhydrous base (e.g., KF, 3.0 equiv).
-
Add anhydrous solvent (e.g., toluene or THF, freshly distilled or from a solvent purification system).
-
Sparge the solution with argon for 20-30 minutes.
-
In a separate glovebox or under a positive pressure of argon, prepare a stock solution of the palladium pre-catalyst and ligand in the anhydrous solvent.
-
Add the catalyst/ligand solution to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 60-90 °C) and monitor its progress.
-
Workup and purification are similar to Protocol 1.
Data Summary: Recommended Conditions for Aryl Triflates
| Parameter | Standard Conditions | For Hydrolysis-Prone Substrates | Rationale |
| Base | K₂CO₃, Cs₂CO₃ | K₃PO₄, KF | Weaker bases lower the hydroxide concentration, reducing the rate of hydrolysis.[7] |
| Solvent | Dioxane/H₂O, Toluene/H₂O | Anhydrous Toluene, Dioxane, THF | Exclusion of water directly inhibits the hydrolysis pathway.[7] |
| Ligand | PPh₃, PdCl₂(dppf) | XPhos, SPhos, P(t-Bu)₃ | Bulky, electron-rich ligands accelerate the desired Suzuki coupling, allowing it to outcompete hydrolysis.[8][9] |
| Temperature | 80-110 °C | 60-90 °C | Lower temperatures can disfavor the hydrolysis side reaction.[7] |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
Technical Support Center: Optimizing Reaction Conditions for 4-Methoxyphenyl Triflate
Welcome to the technical support center for optimizing reactions involving 4-methoxyphenyl triflate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective use of this versatile reagent. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, ensuring the scientific integrity and success of your work.
Introduction: The Versatility of 4-Methoxyphenyl Triflate
4-Methoxyphenyl triflate is a valuable reagent in modern organic synthesis, primarily serving as a highly reactive electrophile in a variety of cross-coupling reactions. Derived from the corresponding phenol, it offers a powerful alternative to aryl halides, often exhibiting enhanced reactivity and enabling milder reaction conditions.[1] The triflate group is an excellent leaving group due to the stability of the resulting triflate anion, which is the conjugate base of the superacid, triflic acid.[2] This inherent reactivity makes it a key building block in the synthesis of complex molecules, particularly in the pharmaceutical and materials science industries.[1][3]
This guide will focus on two of the most common applications of 4-methoxyphenyl triflate: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis or application of 4-methoxyphenyl triflate. Each problem is followed by a diagnosis of potential causes and actionable solutions.
Issue 1: Low or No Yield During the Synthesis of 4-Methoxyphenyl Triflate
Question: I am attempting to synthesize 4-methoxyphenyl triflate from 4-methoxyphenol and triflic anhydride (Tf₂O), but I am observing a low yield or no product formation. What could be the issue?
Answer:
Low yields in the triflation of phenols are a common issue and can often be attributed to several factors related to reagent quality, reaction setup, and workup procedures.
Potential Causes and Solutions:
-
Moisture Contamination: Triflic anhydride is extremely hygroscopic and reacts violently with water.[4][5] Any moisture in your solvent, glassware, or starting phenol will consume the anhydride, leading to incomplete conversion.
-
Solution: Ensure all glassware is oven-dried or flame-dried under an inert atmosphere. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Ensure the 4-methoxyphenol is dry.
-
-
Improper Base Selection or Stoichiometry: A hindered, non-nucleophilic base is crucial to scavenge the triflic acid byproduct without competing with the phenol for the triflic anhydride. Pyridine or 2,6-lutidine are commonly used.[1][6] An insufficient amount of base will result in an acidic reaction mixture, which can lead to side reactions.
-
Solution: Use at least 1.1 to 1.2 equivalents of a hindered base like pyridine or 2,6-lutidine. Ensure the base is also anhydrous.
-
-
Incorrect Reagent Addition: Adding the phenol to the triflic anhydride can lead to localized overheating and decomposition.
-
Solution: The standard and recommended procedure is to slowly add the triflic anhydride dropwise to a cooled (typically 0 °C) solution of the 4-methoxyphenol and base in an anhydrous solvent like dichloromethane (DCM).[1]
-
-
Degradation During Workup: The triflate product can be susceptible to hydrolysis, especially under basic or acidic conditions during the aqueous workup.
-
Solution: Perform the aqueous workup quickly with cold, dilute acid (e.g., 1M HCl) to neutralize the base, followed by washes with water and brine.[1] Avoid prolonged exposure to aqueous phases.
-
Workflow for Troubleshooting Low Yield in Triflation:
Caption: Troubleshooting workflow for low triflation yield.
Issue 2: Hydrolysis of 4-Methoxyphenyl Triflate During Cross-Coupling Reactions
Question: During my Suzuki or Buchwald-Hartwig reaction, I am observing significant amounts of 4-methoxyphenol as a byproduct. Why is my triflate being hydrolyzed?
Answer:
The formation of 4-methoxyphenol indicates the hydrolysis of your starting triflate, a common side reaction in cross-coupling chemistry.[7] This occurs when the triflate group is cleaved and replaced by a hydroxyl group.
Potential Causes and Solutions:
-
Presence of Water: Even small amounts of water in your reaction can lead to hydrolysis, especially at elevated temperatures.
-
Solution: Use anhydrous and degassed solvents. Ensure all reagents, including the boronic acid/ester and the base, are as dry as possible.
-
-
Inappropriate Base: Strong, nucleophilic bases, particularly hydroxide-containing bases (e.g., NaOH, KOH) in the presence of water, can promote triflate hydrolysis. The choice of base is critical.[8]
-
Solution for Suzuki Coupling: Use bases like K₃PO₄, K₂CO₃, or Cs₂CO₃. These are generally less prone to causing hydrolysis compared to hydroxides.[1]
-
Solution for Buchwald-Hartwig Amination: Strong, non-nucleophilic bases like NaOtBu or LHMDS are standard. While effective for the amination, they are also very sensitive to moisture. A weaker, soluble organic base can sometimes be employed to avoid triflate metathesis side-reactions.[9]
-
-
Slow Oxidative Addition: If the oxidative addition of the palladium(0) catalyst to the aryl triflate is slow, it provides a larger window for competing hydrolysis to occur.
-
Solution: Ensure your catalyst system (palladium precursor and ligand) is active. The choice of ligand is crucial. For Suzuki reactions with aryl triflates, bulky, electron-rich phosphine ligands like P(t-Bu)₃ or Buchwald-type biaryl phosphines are often effective.[1] For Buchwald-Hartwig aminations, ligands like BINAP or DPPF are commonly used.[10][11]
-
Decision Tree for Minimizing Triflate Hydrolysis:
Caption: Decision tree for minimizing triflate hydrolysis.
Part 2: Frequently Asked Questions (FAQs)
Q1: Which is a better electrophile for cross-coupling: 4-methoxyphenyl triflate or 4-bromoanisole?
A1: Generally, aryl triflates are more reactive than the corresponding aryl bromides in palladium-catalyzed cross-coupling reactions.[12] This increased reactivity often allows for milder reaction conditions, such as lower temperatures and shorter reaction times, and can lead to higher yields.[1] However, the choice can be influenced by the specific reaction, catalyst system, and cost considerations. 4-Bromoanisole is often less expensive and more stable.
| Parameter | 4-Methoxyphenyl Triflate | 4-Bromoanisole | Notes |
| Reactivity | Higher | Lower | The C-OTf bond is generally easier to cleave via oxidative addition.[12] |
| Typical Yield | 85-95% | 74-91% | Yields are highly dependent on optimized conditions for each substrate.[1] |
| Reaction Time | 1-4 hours | 1-12 hours | Faster kinetics are often observed with the triflate.[1] |
| Reaction Temp. | Room Temp. to 80 °C | 50-100 °C | Milder conditions are often sufficient for the more reactive triflate.[1] |
| Cost | Higher | Lower | Triflates are prepared from the corresponding phenol, adding a synthetic step. |
Q2: What are the best practices for handling and storing triflic anhydride (Tf₂O)?
A2: Triflic anhydride is a corrosive and moisture-sensitive reagent that requires careful handling.[13][14]
-
Handling: Always handle triflic anhydride in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., elbow-length PVC), safety goggles, and a face shield.[4][14] To avoid a violent reaction, never add water to triflic anhydride; always add the anhydride slowly to the reaction mixture.[4][14]
-
Storage: Store triflic anhydride in its original container, tightly sealed, under an inert atmosphere (e.g., nitrogen or argon). It should be kept in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, and strong bases.[13][14]
Q3: Can I use 4-methoxyphenyl triflate in a ligand-free Suzuki coupling?
A3: Yes, under certain conditions, Suzuki couplings of aryl triflates can proceed without the use of phosphine or N-heterocyclic carbene ligands.[15] These "ligand-free" conditions often utilize a palladium salt (e.g., PdCl₂) in a polar solvent like acetonitrile or DMSO.[15][16] Interestingly, in the absence of strong ancillary ligands, palladium catalysts can show a preference for cleaving the C-OTf bond over C-Cl or C-Br bonds, which is the reverse of the selectivity typically observed with phosphine ligands.[15] This can be advantageous for chemoselective couplings on molecules bearing multiple different leaving groups.
Q4: My Buchwald-Hartwig amination of 4-methoxyphenyl triflate is sluggish. How can I improve the reaction rate?
A4: A sluggish Buchwald-Hartwig amination can be addressed by optimizing several parameters:
-
Ligand Choice: The ligand is arguably the most critical component. For aryl triflates, bidentate phosphine ligands like BINAP and DPPF were early successes.[10][11] More modern, sterically hindered, and electron-rich biaryl monophosphine ligands (e.g., XPhos, RuPhos) often provide significantly higher activity and allow for lower catalyst loadings and milder temperatures.[3][11]
-
Base: Ensure the base (typically NaOtBu, K₃PO₄, or Cs₂CO₃) is finely powdered and completely dry. Clumps of base can have reduced surface area and activity.
-
Solvent: Toluene, dioxane, and THF are common solvents. Ensure they are anhydrous and degassed.
-
Temperature: While some modern catalyst systems work at room temperature, gently heating the reaction (e.g., to 80-100 °C) will almost always increase the reaction rate.[3]
-
Catalyst Precursor: While Pd₂(dba)₃ or Pd(OAc)₂ are common, using a pre-formed palladium-ligand complex (precatalyst) can sometimes lead to more consistent and faster initiation of the catalytic cycle.
Part 3: Experimental Protocols
Protocol 1: Synthesis of 4-Methoxyphenyl Triflate
This protocol is adapted from established literature procedures.[1]
Materials:
-
4-Methoxyphenol
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon), dissolve 4-methoxyphenol (1.0 equiv) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add anhydrous pyridine (1.2 equiv) to the solution and stir for 10 minutes.
-
Slowly add trifluoromethanesulfonic anhydride (1.1 equiv) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by adding cold 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-methoxyphenyl triflate.
-
The crude product can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: Suzuki-Miyaura Coupling of 4-Methoxyphenyl Triflate with Phenylboronic Acid
This protocol provides a general procedure for a Suzuki-Miyaura cross-coupling reaction.[1]
Materials:
-
4-Methoxyphenyl triflate (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Tricyclohexylphosphine (PCy₃, 4 mol%)
-
Dioxane or Toluene (anhydrous, degassed)
Procedure:
-
To an oven-dried Schlenk flask, add 4-methoxyphenyl triflate, phenylboronic acid, and potassium phosphate.
-
In a glovebox or under a positive flow of inert gas, add the palladium catalyst and the phosphine ligand.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80 °C and stir for 1-4 hours. Monitor the progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 4-methoxybiphenyl.
Catalytic Cycle of the Suzuki-Miyaura Reaction:
Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Triflate - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-catalyzed chemoselective direct α-arylation of carbonyl compounds with chloroaryl triflates at the C–Cl site - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06701J [pubs.rsc.org]
- 9. Pd-Catalyzed O‑Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. research.rug.nl [research.rug.nl]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. biosynth.com [biosynth.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. researchgate.net [researchgate.net]
- 16. par.nsf.gov [par.nsf.gov]
Technical Support Center: Catalyst Selection for 4-Methoxyphenyl Trifluoromethanesulfonate Coupling Reactions
Welcome to the technical support center dedicated to facilitating your success in cross-coupling reactions involving 4-methoxyphenyl trifluoromethanesulfonate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of these powerful synthetic transformations. Aryl triflates, such as this compound, are valuable alternatives to aryl halides in cross-coupling chemistry due to their high reactivity and ease of preparation from readily available phenols.[1] This resource will equip you with the knowledge to optimize your catalyst systems and overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
This section addresses common challenges encountered during the coupling of this compound.
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield. What are the likely causes and how can I troubleshoot this?
A1: Low or no yield in a Suzuki-Miyaura coupling of an aryl triflate is a frequent issue that can often be resolved by systematically evaluating your reaction parameters.
-
Catalyst and Ligand Choice: The combination of the palladium source and the phosphine ligand is critical. For aryl triflates, which are more reactive than the corresponding chlorides, a less electron-rich phosphine ligand compared to what is used for aryl chlorides may be optimal. However, bulky and electron-rich ligands are generally effective. A combination of Pd(OAc)₂ with a bulky, electron-rich phosphine ligand like tricyclohexylphosphine (PCy₃) or SPhos is a good starting point.[1][2] The use of a pre-formed Pd(0) source like Pd(PPh₃)₄ can also be beneficial if in-situ reduction of Pd(II) is inefficient.[3]
-
Base Selection: The choice of base is crucial for the transmetalation step. For aryl triflates, weaker bases like K₃PO₄ or KF are often preferred over stronger bases like K₂CO₃, which can promote hydrolysis of the triflate group, especially in the presence of water.[1][4] Anhydrous conditions using KF can be particularly effective for sensitive substrates.[4]
-
Solvent Quality: Ensure your solvent is anhydrous and degassed. The presence of oxygen can lead to catalyst deactivation and homocoupling of the boronic acid.[5] Toluene, dioxane, and THF are commonly used solvents.[1][6]
-
Reaction Temperature: While aryl triflates are generally more reactive and can often react at lower temperatures than aryl halides, an insufficient temperature may lead to a sluggish reaction.[1] Conversely, excessively high temperatures can lead to catalyst decomposition. A typical starting point is 80 °C.[1]
Q2: I am observing a significant amount of 4-methoxyphenol as a byproduct in my coupling reaction. What is causing this and how can I prevent it?
A2: The formation of 4-methoxyphenol indicates the hydrolysis of your starting material, this compound.[4][7] This is a common side reaction, particularly under basic conditions in the presence of water.
-
Minimize Water: Ensure all your reagents and solvents are scrupulously dried. Using anhydrous solvents and bases is critical. Consider using anhydrous potassium fluoride (KF) as the base.[4]
-
Choice of Base: Stronger bases and the presence of hydroxide ions will accelerate the hydrolysis. Switching to a weaker base like K₃PO₄ or KF can mitigate this issue.[1][4] If using an aqueous base solution, consider using KHCO₃ which can be less harsh than K₂CO₃.[4]
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of hydrolysis relative to the desired coupling reaction.
Q3: For a Buchwald-Hartwig amination, what is the best catalyst system for coupling an amine with this compound?
A3: The success of a Buchwald-Hartwig amination with an aryl triflate is highly dependent on the ligand.
-
Ligand Selection: Bulky, electron-rich phosphine ligands are essential for promoting both the oxidative addition and reductive elimination steps of the catalytic cycle. Ligands such as BINAP and DPEPhos were early developments that showed good reactivity with aryl triflates.[8] More advanced, sterically hindered biaryl phosphine ligands like XPhos often provide superior results, allowing for lower catalyst loadings and milder reaction conditions.[9]
-
Palladium Precatalyst: Common palladium sources include Pd(OAc)₂ and Pd₂(dba)₃.[10] The use of pre-catalysts where the ligand is already coordinated to the palladium can sometimes offer improved performance.
-
Base Selection: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice.[10] For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be employed, though this may require more reactive catalyst systems.[8][10]
Troubleshooting Guide for Coupling Reactions of this compound
This guide provides specific recommendations for different types of coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds.
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ | PCy₃ | K₃PO₄ | Toluene or Dioxane | 80-100 |
| Pd(PPh₃)₄ | - | KF (anhydrous) | THF | Room Temp to 65 |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 80-110 |
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0-3.0 equiv.).
-
Add the palladium precatalyst (1-3 mol%) and the phosphine ligand (2-6 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature and stir for the required time, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[1]
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
This reaction is a key method for the formation of C-N bonds.
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene or Dioxane | 80-110 |
| [Pd(allyl)Cl]₂ | BrettPhos | K₃PO₄ | t-BuOH | 100 |
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst (1-5 mol%), the ligand (1.2-1.5 equiv. relative to Pd), and the base (1.4-2.0 equiv.) to an oven-dried reaction vessel.
-
Add the this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat to the desired temperature with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify by column chromatography.
Heck Coupling
The Heck reaction couples the aryl triflate with an alkene.
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF or Acetonitrile | 80-120 |
| PdCl₂(PPh₃)₂ | - | K₂CO₃ | DMA | 100-140 |
| Pd/C | - | DIPEA | Toluene | 120 |
-
To a reaction vessel, add this compound (1.0 equiv.), the alkene (1.5 equiv.), the base (2.0 equiv.), and the palladium catalyst (1-5 mol%).
-
If using a solid catalyst, add the ligand.
-
Add the solvent and degas the mixture.
-
Heat the reaction to the specified temperature and stir until the starting material is consumed.
-
Cool the reaction, dilute with a suitable solvent, and filter to remove the catalyst and salts.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography or distillation.
Catalytic Cycle Overview
The general catalytic cycle for palladium-catalyzed cross-coupling reactions provides a framework for understanding the role of each component.
Caption: Generalized catalytic cycle for cross-coupling reactions.
By understanding the principles outlined in this guide and systematically troubleshooting, you can enhance the efficiency and success of your coupling reactions with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: Chemoselectivity in Polyhalogenated Aryl Triflates
A Message from Your Senior Application Scientist
Welcome to the technical support center. As researchers and drug development professionals, you are often tasked with the complex yet elegant challenge of sequential functionalization. Polyhalogenated aryl triflates are powerful building blocks, offering multiple reaction handles for iterative cross-coupling. However, harnessing their potential requires precise control over chemoselectivity. When a reaction yields an undesired mixture of products, it can be a significant roadblock.
This guide is designed to move beyond simple protocols. It aims to provide you with the mechanistic rationale behind chemoselectivity and equip you with practical, field-proven strategies to troubleshoot and control your reaction outcomes. We will explore the fundamental principles of reactivity and delve into how strategic choices in catalyst, ligand, and reaction conditions can allow you to dictate which position on your substrate reacts, and when.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding chemoselectivity in cross-coupling reactions involving polyhalogenated aryl triflates.
Q1: What is the "innate" reactivity order for aryl halides and triflates in palladium-catalyzed cross-coupling?
A: The generally accepted reactivity order is based on the bond dissociation energies (BDEs) of the carbon-leaving group bond, which directly influences the ease of the rate-determining oxidative addition step.[1][2] The established trend is:
C–I > C–Br > C–OTf > C–Cl >> C–F [1][3][4]
This means that in a molecule containing multiple different halides and a triflate group, a standard palladium catalyst will preferentially react at the C–I bond, followed by the C–Br bond, and so on.
Q2: My reaction is not following the standard C–Br > C–OTf reactivity. Why might this be happening?
A: While the BDE-based hierarchy is a strong predictor, it is not absolute. Several factors can alter or even invert this "innate" selectivity:
-
Ligand Choice: The electronic and steric properties of the phosphine or N-heterocyclic carbene (NHC) ligand on the palladium center are the most powerful tools for controlling selectivity.[5][6] Bulky, electron-rich ligands can favor oxidative addition at more sterically accessible or electronically different sites, sometimes inverting the expected order.[7][8]
-
Catalyst System: The palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the use of multinuclear palladium species, such as dinuclear Pd(I) catalysts, can exhibit unique and predictable selectivity patterns that deviate from standard Pd(0) systems.[9][10][11]
-
Substrate Electronics: Strong electron-withdrawing or -donating groups on the aryl ring can influence the electrophilicity of the adjacent carbon, altering the ease of oxidative addition at that site.[1]
-
Reaction Type: Certain cross-coupling reactions have known idiosyncrasies. For instance, the Suzuki-Miyaura coupling can sometimes show anomalous C–Br vs. C–OTf selectivity compared to other coupling reactions like Stille or Negishi.[12][13]
Q3: Can I selectively couple at a C–Cl bond in the presence of a more reactive C–OTf group?
A: Yes, this is a classic example of "inverting" conventional chemoselectivity and is a significant challenge that has been overcome through ligand design. By choosing a highly active, sterically demanding ligand, you can make the typically difficult oxidative addition into the C–Cl bond kinetically favorable over the C–OTf bond. Catalyst systems based on bulky trialkylphosphines (e.g., P(t-Bu)₃) or specialized Buchwald-type phosphine ligands have been specifically developed to achieve this transformation.[7][8][14][15]
Q4: How do steric effects from other substituents on the ring impact selectivity?
A: Steric hindrance plays a critical role. A bulky substituent ortho to a halide or triflate can significantly impede the approach of the palladium catalyst, disfavoring oxidative addition at that site. This effect can be exploited to direct the reaction to a less hindered, albeit electronically less reactive, position on the ring.[1] The choice of ligand is also crucial here; a larger ligand will be more sensitive to steric hindrance on the substrate.
Part 2: Detailed Troubleshooting Guides
This section provides in-depth, reaction-specific guidance for common chemoselectivity problems.
Guide 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a workhorse for C-C bond formation, but its tolerance for various functional groups can lead to complex selectivity challenges.
Problem: My Suzuki coupling on a bromoaryl triflate is giving a mixture of products from reaction at both the C–Br and C–OTf sites. How can I improve selectivity?
Causality: The reactivities of C–Br and C–OTf bonds in Suzuki couplings are often very similar, leading to poor selectivity with standard catalysts like Pd(PPh₃)₄.[4][8] The outcome is highly dependent on the specific ligand, base, and solvent system, which can subtly tip the kinetic balance of oxidative addition in favor of one site over the other.
Troubleshooting Strategy: Your primary lever is the catalyst system. You can steer the reaction toward either C–Br or C–OTf functionalization by making a deliberate catalyst choice.
Caption: Ligand-controlled selectivity in Suzuki coupling.
Solutions & Protocols:
Table 1: Catalyst Systems for Selective Suzuki Coupling of Bromoaryl Triflates
| Target Selectivity | Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Expected Outcome |
| C–Br over C–OTf | Pd₂(dba)₃ | P(t-Bu)₃ | CsF or K₃PO₄ | Dioxane or Toluene | RT to 80 | Preferential coupling at the C–Br bond.[8] |
| C–OTf over C–Br | Pd(OAc)₂ | PCy₃ or SPhos | K₃PO₄ | Toluene / H₂O | RT to 80 | Preferential coupling at the C–OTf bond.[8] |
| C–Cl over C–OTf | Pd(OAc)₂ | L33* or SelectPhos | K₃PO₄ | Dioxane | 100 | Inversion of selectivity to favor the C-Cl bond.[14][15] |
*L33 is a specialized alkyl-heteroaryl-based phosphine ligand.
Protocol: Selective Suzuki Coupling at C–Br over C–OTf
This protocol is a representative procedure for achieving high selectivity for the C–Br bond using a bulky, electron-rich phosphine ligand.
Materials:
-
4-Bromophenyl triflate (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
P(t-Bu)₃ (3.3 mol%)
-
Cesium Fluoride (CsF) (2.0 equiv, finely ground)
-
Anhydrous 1,4-Dioxane
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add 4-bromophenyl triflate, phenylboronic acid, and CsF.
-
In a separate glovebox or under an inert atmosphere, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ and P(t-Bu)₃ in anhydrous dioxane.
-
Add the required volume of the catalyst solution to the Schlenk flask.
-
Add the remaining volume of anhydrous dioxane to achieve the desired concentration (typically 0.1 M).
-
Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC/LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Self-Validation: The high selectivity of this system relies on the kinetic preference of the bulky Pd(0)L complex (where L = P(t-Bu)₃) for the more accessible and electronically favorable C–Br bond.[8] A well-executed experiment should yield >95:5 selectivity in favor of the C–Br coupled product.
Guide 2: Sonogashira Coupling
The Sonogashira reaction is invaluable for installing alkyne moieties. Chemoselectivity issues often arise when multiple reactive sites are present, especially in heteroaromatic systems.
Problem: I am attempting a Sonogashira coupling on a dihaloaryl triflate (e.g., chloro-bromo-aryl triflate) and getting a complex mixture. How can I achieve selective alkynylation at a single site?
Causality: The Sonogashira reaction follows the same general reactivity principles (I > Br > OTf > Cl). However, certain catalyst systems can invert this order, and the copper co-catalyst can sometimes complicate reaction outcomes. Achieving high selectivity requires a catalyst system that sharply differentiates between the activation energies of the various C-X bonds.
Troubleshooting Strategy: Recent advances have demonstrated that specialized phosphine ligands can completely invert the conventional reactivity order, allowing for unprecedented selectivity. For example, coupling can be directed to C-Br over C-Cl and C-OTf, or even to C-Cl over C-OTf.
Caption: Inverting selectivity in Sonogashira coupling.
Solutions:
-
To favor C–Br over C–Cl and C–OTf: Use a standard Pd/Cu catalyst system like PdCl₂(PPh₃)₂/CuI with a mild base like Et₃N. The innate reactivity difference is usually sufficient to favor the C–Br bond.
-
To invert selectivity (e.g., favor C–Cl or C–OTf): This requires a more specialized approach. Wang and So developed an indole-based phosphine ligand that, when used with Pd(OAc)₂, enables the Sonogashira coupling to proceed with an inverted selectivity order of C–Br > C–Cl > C–OTf, allowing for novel synthetic routes.[16][17][18] This often involves copper-free conditions, which can also improve reaction cleanliness.
Guide 3: Buchwald-Hartwig Amination
This reaction is essential for C–N bond formation. Selectivity issues can arise when attempting to perform monoamination on a substrate with multiple reactive sites.
Problem: I am trying to perform a monoamination on a dichloroarene, but the reaction proceeds to give the diaminated product, even with one equivalent of amine.
Causality: This issue often stems from the relative rates of the catalytic cycle steps. After the first amination, the palladium catalyst can remain associated with the product molecule. If the rate of a second intramolecular oxidative addition is faster than the rate of catalyst dissociation from the mono-aminated product, exhaustive functionalization will occur.[19] This is often referred to as "ring-walking."
Troubleshooting Strategy: The key is to promote catalyst dissociation after the first coupling event. This can be influenced by ligand choice and reaction conditions.
-
Ligand Choice: Less bulky or bidentate ligands (e.g., DPPF) may favor dissociation over a second oxidative addition compared to extremely bulky monophosphine ligands (like IPr or P(t-Bu)₃), which are known to promote catalyst-transfer polymerization via ring-walking.[19][20]
-
Reaction Conditions:
-
Lower Temperature: Reducing the reaction temperature can slow down the second oxidative addition step relative to catalyst dissociation.
-
Solvent: The choice of solvent can influence the stability of the catalyst-product complex.
-
Base: The strength and nature of the base can impact the overall catalytic cycle and selectivity.
-
Table 2: General Guidance for Controlling Mono- vs. Di-amination
| Desired Outcome | Ligand Strategy | Conditions Strategy | Mechanistic Rationale |
| Mono-amination | Use moderately bulky or some bidentate ligands (e.g., RuPhos, dppf).[21] | Use stoichiometric amine, lower temperature, shorter reaction time. | Favor dissociation of the Pd(0)L complex from the mono-arylated product before a second oxidative addition can occur.[19] |
| Di-amination | Use very bulky monophosphine ligands (e.g., IPr, P(t-Bu)₃).[19] | Use excess amine, higher temperature, longer reaction time. | Promote intramolecular oxidative addition ("ring-walking") where the catalyst remains associated with the substrate after the first coupling.[19] |
References
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客 | 文学城 [blog.wenxuecity.com]
- 9. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Site‐Selective C−S Bond Formation at C−Br over C−OTf and C−Cl Enabled by an Air‐Stable, Easily Recoverable, and Recyclable Palladium(I) Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 21. research.rug.nl [research.rug.nl]
Validation & Comparative
A Comparative Guide to Aryl Sulfonates: 4-Methoxyphenyl Trifluoromethanesulfonate vs. 4-Methoxyphenyl Nonaflate in Cross-Coupling Reactions
In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as a pillar for the construction of carbon-carbon and carbon-heteroatom bonds. While aryl halides have been the traditional electrophiles, aryl sulfonates, derived from readily available phenols, have emerged as powerful and versatile alternatives. Among these, aryl trifluoromethanesulfonates (triflates, -OTf) and aryl nonafluorobutanesulfonates (nonaflates, -ONf) are preeminent. This guide provides an in-depth, data-driven comparison of the reactivity of 4-methoxyphenyl triflate and 4-methoxyphenyl nonaflate, offering field-proven insights to guide researchers in selecting the optimal reagent for their synthetic endeavors.
Structural and Electronic Properties: The Foundation of Reactivity
At a glance, the structures of 4-methoxyphenyl triflate and 4-methoxyphenyl nonaflate are very similar. The key distinction lies in the length and electronic nature of the perfluoroalkyl chain attached to the sulfonyl group.
-
4-Methoxyphenyl trifluoromethanesulfonate (Triflate): Features a trifluoromethyl (CF₃) group.
-
4-Methoxyphenyl nonafluorobutanesulfonate (Nonaflate): Features a nonafluorobutyl (CF₃(CF₂)₃) group.
The triflate group is a well-established, excellent leaving group in organic reactions like nucleophilic substitutions and Suzuki-Miyaura couplings.[1] Its stability is derived from the strong electron-withdrawing nature of the CF₃ group and the resonance delocalization of the negative charge across the three oxygen atoms upon departure.[1]
The nonaflate group extends this principle. The longer perfluorinated butyl chain exerts an even stronger inductive electron-withdrawing effect compared to the trifluoromethyl group. This enhanced electronic pull further stabilizes the resulting nonaflate anion, making it an even better leaving group.[2] This fundamental electronic difference is the primary driver of the diverging reactivity and stability profiles of these two powerful reagents.
Head-to-Head Comparison: Reactivity, Stability, and Performance
The choice between a triflate and a nonaflate is not merely academic; it has significant practical implications for reaction efficiency, yield, and purity. The following table summarizes the key performance differences.
| Feature | 4-Methoxyphenyl Triflate (ArOTf) | 4-Methoxyphenyl Nonaflate (ArONf) | Rationale & Causality |
| Structure | Aryl-O-SO₂CF₃ | Aryl-O-SO₂(CF₂)₃CF₃ | The C₄F₉ group is a stronger electron-withdrawing group than CF₃. |
| Leaving Group Ability | Excellent | Excellent, often superior[2][3] | The nonaflate anion is more stabilized due to the enhanced inductive effect of the longer perfluoroalkyl chain.[2] |
| Stability | Prone to hydrolysis, particularly under basic conditions or at elevated temperatures.[4][5] | Generally more hydrolytically and thermally stable than the corresponding triflate.[2][4] | The greater steric bulk and electronic stabilization of the nonaflate group reduce its susceptibility to nucleophilic attack by water or hydroxide. |
| Reactivity in Cross-Coupling | Highly reactive, often enabling milder reaction conditions than aryl halides.[6] | Exhibits comparable or enhanced reactivity, especially in challenging transformations.[7] | Superior stability often translates to higher effective reactivity and yields by minimizing substrate decomposition.[4] |
| Byproduct Formation | Can lead to significant 4-methoxyphenol formation via hydrolysis, complicating purification.[4] | Increased stability minimizes the formation of the phenol byproduct.[4] | Reduced rate of hydrolysis means less starting material is diverted to the undesired phenol. |
| Cost | Generally less expensive.[4] | Typically more expensive due to the cost of the nonafluorobutanesulfonyl fluoride precursor.[4] | The synthesis of the nonaflating agent is a more complex and costly process. |
Performance in Palladium-Catalyzed Cross-Coupling
The Suzuki-Miyaura reaction is a quintessential example where the differences between triflates and nonaflates become evident. While both are highly effective electrophiles, the superior stability of the nonaflate provides a distinct advantage, particularly when reactions require forcing conditions or involve sensitive functional groups.
A comparative study on 7-substituted coumarins demonstrated that nonaflates were more efficient and reactive than their triflate counterparts in palladium-catalyzed cross-coupling reactions.[3][7] The corresponding triflate was often unstable, leading to detriflated and hydrolyzed side products, whereas the nonaflate provided the desired coupled products in excellent yields.[7] This increased stability makes aryl nonaflates a more reliable and effective alternative for C-N and C-P bond-forming reactions as well.[8][9]
The Causality of Superior Performance
The enhanced performance of nonaflates can be attributed to a simple principle: minimizing unproductive pathways . In any catalytic cycle, the concentration of the active starting material is critical. If the aryl sulfonate is susceptible to hydrolysis, its effective concentration decreases over the course of the reaction, leading to lower yields and the formation of impurities. The greater stability of the aryl nonaflate ensures that more of the substrate is available to participate in the desired catalytic cycle, resulting in cleaner reactions and higher product yields.[4]
Caption: Competing reaction pathways for aryl triflates and nonaflates.
Experimental Protocols: A Practical Guide
To illustrate the practical application of these reagents, we provide validated, step-by-step protocols for the Suzuki-Miyaura coupling of both 4-methoxyphenyl triflate and 4-methoxyphenyl nonaflate with phenylboronic acid.
Workflow: Synthesis of 4-Methoxybiphenyl
Caption: Comparative synthetic workflow from phenol to biphenyl.
Protocol 1: Suzuki-Miyaura Coupling using 4-Methoxyphenyl Triflate
This protocol is adapted from established methodologies for aryl triflates.[6]
Step 1: Preparation of 4-Methoxyphenyl Triflate
-
In an oven-dried, round-bottom flask under an inert atmosphere (e.g., Argon), dissolve 4-methoxyphenol (1.0 equiv) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.2 equiv) and stir for 10 minutes.
-
Slowly add trifluoromethanesulfonic anhydride (Tf₂O) (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench with water and extract with DCM. Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude triflate, which can be purified by column chromatography.
Step 2: Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add 4-methoxyphenyl triflate (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄) (2.0 equiv).
-
Add the palladium catalyst, such as Pd(OAc)₂ (2 mol%), and a suitable phosphine ligand like tricyclohexylphosphine (PCy₃) (4 mol%).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add degassed dioxane or toluene as the solvent.
-
Heat the mixture to 80 °C and stir for 1-4 hours, monitoring by TLC or GC-MS.
-
After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography to obtain 4-methoxybiphenyl. Typical Yield: 85-95% .[6]
Protocol 2: Suzuki-Miyaura Coupling using 4-Methoxyphenyl Nonaflate
This protocol leverages the enhanced stability of the nonaflate, which allows for robust and high-yielding transformations.
Step 1: Preparation of 4-Methoxyphenyl Nonaflate
-
To a solution of 4-methoxyphenol (1.0 equiv) and a suitable base (e.g., triethylamine or DBU) in an appropriate solvent (e.g., DCM or MeCN), add nonafluorobutanesulfonyl fluoride (NfF) (1.1 equiv) at 0 °C.
-
Allow the mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Perform an aqueous workup similar to the triflate synthesis.
-
The crude nonaflate is often stable enough for direct use or can be purified by column chromatography. Aryl nonaflates are known to be stable and readily purified by flash column chromatography.[10]
Step 2: Suzuki-Miyaura Coupling
-
Combine 4-methoxyphenyl nonaflate (1.0 equiv), phenylboronic acid (1.2 equiv), and a suitable base (e.g., K₃PO₄ or Cs₂CO₃) (2.0 equiv) in a Schlenk flask.
-
Add the palladium catalyst system, for example, Pd₂(dba)₃ (1-2 mol%) and a ligand such as Xantphos (2-4 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add a degassed solvent such as dioxane or toluene.
-
Heat the mixture to 80-100 °C and stir for 2-6 hours. The higher stability of the nonaflate allows for potentially higher temperatures and longer reaction times without significant degradation, ensuring complete conversion.
-
Perform workup and purification as described for the triflate protocol. Expected Yield: >90% . The use of nonaflates often leads to cleaner reactions and higher isolated yields due to the minimization of hydrolysis.[4]
The Catalytic Cycle: A Unified Mechanism
Both reactions proceed via the same fundamental Suzuki-Miyaura catalytic cycle. The primary difference in practice is the relative rate of the desired "Oxidative Addition" step versus the undesired "Hydrolysis" side reaction.
Caption: The generalized Suzuki-Miyaura catalytic cycle.
Conclusion and Recommendations
Both 4-methoxyphenyl triflate and 4-methoxyphenyl nonaflate are highly effective electrophiles for cross-coupling reactions, serving as superior alternatives to aryl halides. The choice between them is a strategic decision based on the specific demands of the synthesis.
Key Takeaways:
-
Aryl nonaflates are generally more stable than the corresponding triflates. This translates to cleaner reactions, higher yields, and fewer byproducts, particularly in reactions that require harsh conditions or involve sensitive substrates.[4]
-
The superiority of nonaflates stems from the enhanced stability of the leaving group , which minimizes premature decomposition of the starting material.[2]
-
Aryl triflates remain a highly reactive and synthetically useful option , especially when cost is a primary consideration and the reaction can be performed under milder conditions where hydrolysis is less prevalent.[4]
Recommendations for the Researcher:
-
Choose 4-methoxyphenyl nonaflate when:
-
Maximizing yield and minimizing side-product formation are the highest priorities.
-
The reaction requires high temperatures or strongly basic conditions.
-
The substrate or coupling partner is particularly valuable, justifying the higher reagent cost for a more reliable outcome.
-
-
Choose 4-methoxyphenyl triflate when:
-
The reaction is known to proceed efficiently under mild conditions.
-
Cost-effectiveness is a major factor for large-scale synthesis.
-
Potential for hydrolysis can be managed through careful optimization of reaction conditions (e.g., choice of base, temperature control).
-
By understanding the fundamental principles of stability and reactivity that differentiate these two sulfonate esters, researchers can make informed decisions to optimize their synthetic strategies, leading to more efficient, reliable, and successful outcomes in the lab and beyond.
References
- 1. Triflate - Wikipedia [en.wikipedia.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-Catalyzed C–P Bond-Forming Reactions of Aryl Nonaflates Accelerated by Iodide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Alternatives for 4-Methoxyphenyl Trifluoromethanesulfonate in Modern Organic Synthesis
Introduction: The Dual Role of 4-Methoxyphenyl Trifluoromethanesulfonate
This compound, commonly known as 4-methoxyphenyl triflate, is a versatile reagent in the synthetic chemist's toolbox.[1][2] Its utility stems from two distinct functionalities. First, it can act as a reagent for introducing the p-methoxybenzyl (PMB) group, a widely used protecting group for alcohols and phenols.[3] Second, and more commonly, it serves as a highly reactive aryl electrophile in transition-metal-catalyzed cross-coupling reactions, where the triflate moiety acts as an excellent leaving group, analogous to a halide.[4][5]
This guide provides an in-depth, data-driven comparison of the primary alternatives to 4-methoxyphenyl triflate in both of these contexts. We will explore the causality behind experimental choices, present quantitative performance data, and provide validated protocols to assist researchers in selecting the optimal reagent for their specific synthetic challenges.
Part 1: The p-Methoxybenzyl (PMB) Group: Protection of Alcohols and Phenols
The 4-methoxyphenyl group, when attached to an oxygen atom, forms a p-methoxybenzyl (PMB) ether. This is a popular protecting group due to its stability to a wide range of reaction conditions and its selective removal under specific oxidative or acidic conditions.[6][7] While 4-methoxyphenyl triflate can be used for its installation, the more common and cost-effective reagents are p-methoxybenzyl chloride (PMB-Cl) and p-methoxybenzyl alcohol.
Comparative Analysis of PMB Installation Reagents
The choice between these reagents is dictated by the substrate's sensitivity, particularly to acid or base, and the desired reaction conditions.
| Parameter | Williamson Ether Synthesis | Mitsunobu Reaction |
| PMB Source | p-Methoxybenzyl chloride (PMB-Cl) | p-Methoxybenzyl alcohol |
| Key Reagents | A base (e.g., NaH, K₂CO₃) | DEAD or DIAD, PPh₃ |
| Typical Solvent | THF, DMF, Acetone | THF, Dichloromethane |
| Reaction Temp. | 0 °C to Reflux | 0 °C to Room Temperature |
| Key Advantages | Cost-effective, common procedure. | Mild conditions, suitable for acid-sensitive substrates. |
| Key Limitations | Requires a relatively strong base; generates stoichiometric salt waste. | Generates stoichiometric phosphine oxide and hydrazine byproducts, which can complicate purification. |
| Estimated Yield | ~85%[8] | 70-90% (based on similar reactions)[8] |
Experimental Protocol: PMB Protection via Williamson Ether Synthesis
This protocol describes a standard procedure for the protection of a phenolic hydroxyl group using PMB-Cl.
Materials:
-
Phenol substrate (1.0 eq)
-
p-Methoxybenzyl chloride (1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) or Potassium Carbonate (K₂CO₃, 1.5 eq)
-
Anhydrous Tetrahydrofuran (THF) or Acetone
-
Standard workup and purification supplies (e.g., silica gel)
Procedure:
-
To an oven-dried, inert-atmosphere flask, add the phenol substrate and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the sodium phenoxide.
-
Add p-methoxybenzyl chloride dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Workflow for PMB Protection and Deprotection
The selection of a protecting group is intrinsically linked to its removal. PMB ethers are valued for their orthogonal deprotection strategies, which avoid conditions that might cleave other common protecting groups.
Caption: Workflow for PMB protection and subsequent deprotection.
Deprotection Insights:
-
Oxidative Cleavage: The most common method involves using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ceric ammonium nitrate (CAN).[7] This method is highly selective for PMB ethers over benzyl (Bn) ethers.
-
Reductive Cleavage (Hydrogenolysis): While PMB ethers can be cleaved by hydrogenation (e.g., H₂, Pd/C), this method will also cleave other groups like benzyl ethers and reduce alkenes, limiting its orthogonality.[9]
-
Electrochemical Cleavage: A more sustainable approach involves electrochemical deprotection in a flow reactor, avoiding the need for chemical oxidants.[10]
Part 2: 4-Methoxyphenyl Triflate as an Electrophile in Cross-Coupling
In palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination, 4-methoxyphenyl triflate serves as a potent electrophile.[5][11] The triflate (OTf) group's strong electron-withdrawing nature and excellent leaving group ability facilitate the crucial oxidative addition step in the catalytic cycle. However, it faces competition from more traditional aryl halides and more stable aryl sulfonates.
Comparative Analysis of Aryl Electrophiles
The choice of electrophile profoundly impacts reaction kinetics, catalyst selection, and overall efficiency. Aryl triflates are often more reactive than the corresponding chlorides or bromides but are susceptible to hydrolysis.[5][12]
| Parameter | 4-Methoxyphenyl Triflate | 4-Bromoanisole | 4-Methoxyphenyl Nonaflate |
| Leaving Group | Triflate (-OTf) | Bromide (-Br) | Nonaflate (-ONf) |
| Reactivity | Very High | Moderate | Very High (often superior to triflate) |
| Stability | Prone to hydrolysis, especially with strong bases or high temperatures.[12][13] | Generally stable. | More hydrolytically and thermally stable than triflates.[13][14] |
| Typical Catalyst | Pd(OAc)₂ / P(t-Bu)₃, PCy₃ | Pd(PPh₃)₄, Pd(OAc)₂ / SPhos | Similar to triflates, often with better performance. |
| Reaction Conditions | Milder temperatures often suffice (RT to 80 °C).[5] | Often requires higher temperatures (80-100 °C).[5] | Can tolerate harsher conditions due to higher stability.[13] |
| Cost & Availability | Higher cost, derived from phenol. | Lower cost, widely available. | Highest cost. |
| Key Side Reaction | Hydrolysis to 4-methoxyphenol.[15] | Homocoupling of boronic acid. | Minimized phenol byproduct formation.[13] |
| Typical Yield (Suzuki) | 85-95%[5] | 74-91%[5] | Often higher than triflates.[13][14] |
Experimental Protocol: Suzuki-Miyaura Coupling - Triflate vs. Halide
This protocol provides a general method for the Suzuki-Miyaura coupling of phenylboronic acid with either 4-methoxyphenyl triflate or 4-bromoanisole.
Materials:
-
Aryl Electrophile (4-methoxyphenyl triflate OR 4-bromoanisole, 1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Phosphine Ligand (e.g., PCy₃ for triflate, SPhos for bromide, 4 mol%)
-
Base (e.g., K₃PO₄ for triflate, K₂CO₃ for bromide, 2.0 eq)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl electrophile, phenylboronic acid, and base.
-
Add the palladium catalyst and phosphine ligand under an inert atmosphere.
-
Evacuate and backfill the flask with argon or nitrogen (repeat 3x).
-
Add the degassed solvent via syringe.
-
Heat the mixture to the appropriate temperature (e.g., 80 °C for the triflate, 100 °C for the bromide) and stir for 1-12 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 4-methoxybiphenyl.
Catalytic Cycle and the Oxidative Addition Step
The primary difference in reactivity between aryl triflates and halides lies in the rate-limiting oxidative addition step. The electron-deficient nature of the triflate-substituted carbon facilitates faster reaction with the Pd(0) catalyst.
Caption: Suzuki-Miyaura cycle comparing oxidative addition for Ar-OTf vs. Ar-Br.
Conclusion and Recommendations
The selection of an appropriate alternative to this compound requires a careful analysis of the intended chemical transformation.
-
For Phenol/Alcohol Protection: While functional, 4-methoxyphenyl triflate is not the standard choice for installing a PMB ether. p-Methoxybenzyl chloride (PMB-Cl) is generally the more practical and economical option for substrates that can tolerate moderately basic conditions. For delicate, acid-sensitive substrates, the Mitsunobu reaction with p-methoxybenzyl alcohol offers a milder, albeit more costly and purification-intensive, alternative.
-
For Cross-Coupling Reactions: 4-Methoxyphenyl triflate is an excellent, highly reactive electrophile that often allows for milder reaction conditions and faster kinetics than aryl bromides.[5] However, its susceptibility to hydrolysis and higher cost are significant drawbacks.[13]
-
Recommendation: Use 4-bromoanisole for routine, cost-sensitive applications where slightly harsher conditions are tolerable. Reserve 4-methoxyphenyl triflate for cases requiring high reactivity, such as with challenging coupling partners or when milder conditions are necessary to preserve sensitive functional groups. For transformations where maximizing yield and minimizing hydrolysis byproducts are absolutely critical, and cost is a secondary concern, 4-methoxyphenyl nonaflate is the superior reagent due to its enhanced stability.[13][14]
-
By understanding the distinct advantages and limitations of each alternative, researchers can make informed decisions to optimize their synthetic routes for efficiency, cost, and robustness.
References
- 1. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. This compound | 66107-29-7 [amp.chemicalbook.com]
- 3. learninglink.oup.com [learninglink.oup.com]
- 4. jk-sci.com [jk-sci.com]
- 5. benchchem.com [benchchem.com]
- 6. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. pubs.aip.org [pubs.aip.org]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Analytical Methods for Characterizing 4-Methoxyphenyl Trifluoromethanesulfonate Reactions
Introduction
4-Methoxyphenyl trifluoromethanesulfonate (4-MeOPhOTf), a prominent member of the aryl triflate family, has emerged as a highly versatile and reactive electrophile in modern organic synthesis. Its utility as a surrogate for aryl halides stems from its straightforward preparation from the corresponding phenol and its exceptional reactivity in a host of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig aminations.[1][2][3] The triflate group (-OTf) is an excellent leaving group, often enabling reactions to proceed under milder conditions and with faster kinetics than their halide counterparts.[1]
This guide provides a comparative analysis of the principal analytical methods used to monitor the progress and characterize the outcomes of reactions involving 4-MeOPhOTf. As researchers and drug development professionals, selecting the appropriate analytical tool is paramount for optimizing reaction conditions, ensuring product quality, and elucidating reaction mechanisms. We will move beyond simple procedural lists to explore the causality behind methodological choices, offering field-proven insights to ensure robust and reliable analytical outcomes.
Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Structure and Quantity
NMR spectroscopy stands as the cornerstone of reaction analysis in organic chemistry due to its non-destructive nature and its unparalleled ability to provide detailed structural information and precise quantitative data. For reactions involving 4-MeOPhOTf, NMR offers several distinct analytical avenues.
Expertise & Experience: Why NMR is a Superior Choice
The true power of NMR in this context lies in its multipronged approach. While ¹H NMR provides a global view of the reaction landscape, the triflate group's fluorine atoms offer a unique and powerful analytical handle.
-
¹H NMR Spectroscopy: This is the workhorse technique for tracking the reaction. By observing the disappearance of proton signals corresponding to 4-MeOPhOTf and the concurrent appearance of new aromatic and methoxy signals from the product, one can qualitatively and semi-quantitatively monitor reaction progress.
-
¹⁹F NMR Spectroscopy: The trifluoromethyl (-CF₃) group provides an exceptionally clean and sensitive probe. Since the ¹⁹F nucleus has a 100% natural abundance and a large gyromagnetic ratio, it offers high sensitivity. The reaction can be monitored by observing the singlet signal of the starting triflate disappear. This is often simpler than ¹H NMR, as the ¹⁹F spectrum is typically uncongested, providing a clear, unambiguous marker for starting material consumption. This makes it an ideal technique for rapid screening of reaction conditions.[4][5]
-
Quantitative NMR (qNMR): For determining the absolute yield or purity of a product without the need for isolation or chromatographic calibration curves, qNMR is the gold standard.[6][7] The method relies on comparing the integral of a known analyte signal to the integral of a certified internal standard of known concentration.[8][9] This approach provides metrological traceability and high precision, making it invaluable for process development and quality control.[4][9]
Experimental Protocol: qNMR for Yield Determination of a Suzuki-Miyaura Coupling
This protocol describes the accurate yield determination for the reaction between 4-MeOPhOTf and phenylboronic acid.
-
Reaction Setup: In a vial, combine 4-MeOPhOTf (e.g., 0.2 mmol, 1.0 equiv), phenylboronic acid (1.2 equiv), Pd(OAc)₂ (2 mol%), a suitable phosphine ligand like PCy₃ (4 mol%), and K₃PO₄ (2.0 equiv) in a degassed solvent such as dioxane.[1] Stir at 80 °C until completion, as monitored by TLC or ¹⁹F NMR.
-
Sample Preparation for qNMR:
-
Accurately weigh a specific amount of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) into a clean vial. The standard should have signals that do not overlap with the analyte, be stable, and not react with the sample components.
-
After the reaction is complete, allow the mixture to cool. Using a volumetric pipette, transfer a precise volume (e.g., 100 µL) of the crude reaction mixture into the vial containing the internal standard.
-
Add an appropriate deuterated solvent (e.g., CDCl₃, ~0.6 mL) to dissolve the mixture completely.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Crucially , ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of any nucleus being integrated (typically 30-60 seconds) to allow for full relaxation of all protons.
-
Ensure the spectral width is sufficient to cover all signals of interest and that a 90° pulse angle is used.
-
-
Data Processing and Calculation:
-
Carefully integrate a well-resolved signal from the product (e.g., the methoxy protons) and a signal from the internal standard.
-
Calculate the yield using the following formula: Yield (%) = [(I_analyte / N_analyte) / (I_std / N_std)] * (m_std / MW_std) * (MW_analyte / m_initial) * 100% Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
m = mass
-
MW = Molecular Weight
-
-
Data Presentation: Comparison of NMR Techniques
| Parameter | ¹H NMR | ¹⁹F NMR | ¹H qNMR |
| Primary Use | Structural confirmation, reaction progress | Monitoring starting material consumption | Absolute yield/purity determination |
| Quantitative Accuracy | Semi-quantitative | Semi-quantitative | High (typically <2% error)[4] |
| Sensitivity | Good | Excellent | Good |
| Key Advantage | Provides full structural context | Unambiguous signal in an empty spectral region | Gold standard for quantitation[6] |
| Key Limitation | Signal overlap can be an issue | Only tracks the triflate-containing species | Requires careful parameter optimization |
Visualization: qNMR Experimental Workflow
Caption: Workflow for quantitative NMR (qNMR) analysis.
Chapter 2: Chromatographic Techniques: Resolving Complexity
When reaction mixtures are complex, containing multiple by-products, intermediates, or residual catalysts, NMR analysis can be challenging due to signal overlap. In these scenarios, chromatographic techniques are indispensable for separating the components before detection.
Expertise & Experience: Choosing the Right Separation Method
The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) is fundamentally dictated by the physical properties of the analytes: volatility and thermal stability.
-
High-Performance Liquid Chromatography (HPLC): This is the most versatile and widely used chromatographic method for monitoring cross-coupling reactions. The products of Suzuki and Buchwald-Hartwig reactions, which are often non-volatile biaryls or arylamines, are perfectly suited for HPLC analysis.[10] A UV-Vis or Diode-Array Detector (DAD) is typically used, as aromatic compounds have strong chromophores. The key advantage is its ability to analyze samples directly from the reaction mixture (after dilution and filtration) without derivatization and at ambient temperature, preserving thermally sensitive compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers superior separation efficiency and provides mass information, which is invaluable for identifying unknown by-products. However, its application is limited to analytes that are both volatile and thermally stable enough to be vaporized in the injection port without decomposition. While 4-MeOPhOTf and some smaller coupling products may be amenable to GC-MS, larger, more functionalized molecules may require derivatization.
Experimental Protocol: HPLC Method for Monitoring a Suzuki-Miyaura Reaction
-
Sample Preparation:
-
At various time points, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Quench the aliquot in a vial containing 1 mL of a 50:50 acetonitrile/water mixture.
-
Vortex the sample and filter it through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often optimal. For example:
-
Solvent A: Water + 0.1% Formic Acid
-
Solvent B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where both starting material and product absorb (e.g., 254 nm or 260 nm).
-
Injection Volume: 5-10 µL.
-
-
Analysis: Monitor the decrease in the peak area of the 4-MeOPhOTf peak and the increase in the product peak area over time to determine the reaction profile.
Data Presentation: HPLC vs. GC-MS
| Parameter | HPLC-UV/DAD | GC-MS |
| Analyte Suitability | Non-volatile, thermally sensitive compounds | Volatile, thermally stable compounds |
| Sample Preparation | Simple dilution and filtration | May require derivatization |
| Structural Information | Retention time and UV spectrum | Retention time and mass spectrum |
| Key Advantage | Broad applicability for coupling products | High resolution and definitive identification |
| Key Limitation | Lower resolution than GC | Not suitable for non-volatile compounds |
Visualization: Decision Tree for Chromatographic Method Selection
Caption: Choosing between HPLC and GC-MS.
Chapter 3: In-Situ FT-IR Spectroscopy: Capturing Reaction Dynamics in Real-Time
To gain a deeper understanding of reaction kinetics, identify transient intermediates, or precisely determine reaction endpoints, in-situ (real-time) monitoring is an invaluable tool.[11] Fourier-Transform Infrared (FT-IR) spectroscopy, when coupled with an attenuated total reflectance (ATR) probe, allows for continuous analysis of the reaction mixture without the need for sampling.[12][13]
Expertise & Experience: The Power of Real-Time Data
For reactions involving 4-MeOPhOTf, in-situ FT-IR is particularly powerful because the triflate group has strong, characteristic absorption bands in the mid-IR region that are often distinct from the rest of the molecule. The symmetric and asymmetric S=O stretching vibrations of the sulfonate group appear in a clear spectral window, typically around 1410 cm⁻¹ and 1210 cm⁻¹, respectively.
By inserting an ATR probe directly into the reaction vessel, one can continuously collect IR spectra. Plotting the absorbance of a characteristic triflate band over time generates a kinetic profile, showing exactly when the reaction starts, its rate, and when it reaches completion.[14] This eliminates the guesswork associated with traditional offline sampling and is a cornerstone of modern Process Analytical Technology (PAT).[11]
Experimental Protocol: In-Situ FT-IR Monitoring
-
Setup:
-
Assemble the reaction vessel with standard laboratory glassware, ensuring a port is available for the in-situ ATR probe.
-
Insert the ATR probe, ensuring the sensor is fully submerged in the reaction medium.
-
Collect a background spectrum of the solvent and all reagents except the limiting reactant (e.g., 4-MeOPhOTf) at the target reaction temperature.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding the final reagent (4-MeOPhOTf).
-
Immediately begin collecting spectra at regular intervals (e.g., one spectrum every minute).
-
-
Data Analysis:
-
Identify a unique, strong absorbance band for the starting triflate (e.g., the S=O stretch).
-
Use the software to trend the intensity (height or area) of this peak over time.
-
The reaction is complete when the peak intensity plateaus at or near the baseline.
-
Data Presentation: Comparison of In-Situ vs. Offline Methods
| Parameter | In-Situ FT-IR | Offline NMR/HPLC |
| Data Acquisition | Continuous, real-time | Discrete time points |
| Primary Information | Kinetics, reaction endpoint, intermediates | Conversion, yield, by-product profile |
| Sample Handling | None (non-invasive) | Requires quenching and sample prep |
| Key Advantage | Rich kinetic data, immediate feedback | Detailed structural and quantitative data |
| Key Limitation | Primarily qualitative/semi-quantitative | Time-lag in analysis |
Visualization: In-Situ FT-IR Experimental Setup
Caption: Setup for in-situ FT-IR reaction monitoring.
Chapter 4: Summary and Best Practices
The selection of an analytical method is not a one-size-fits-all decision. It requires a strategic assessment of the experimental goals, the nature of the chemical system, and the resources available.
Master Comparison Guide
| Method | Primary Goal | Speed | Quantitative Precision | Information Richness | Key Advantage |
| ¹⁹F NMR | Rapid screening | Very Fast | Low | Low | Unambiguous signal for SM consumption |
| ¹H NMR | Structural verification | Fast | Medium | High | Provides full structural context of mixture |
| qNMR | Absolute quantitation | Medium | Very High | High | Gold standard for yield/purity[6][8] |
| HPLC-UV | Purity & conversion | Medium | High (with calibration) | Medium | Broad applicability to non-volatile analytes |
| GC-MS | By-product identification | Medium | High (with calibration) | Very High | High resolution and mass data |
| In-Situ FT-IR | Kinetic understanding | Real-Time | Low | Medium | Non-invasive, continuous data stream[11] |
Senior Scientist's Recommendations
-
For High-Throughput Experimentation (HTE) and initial condition screening: Use ¹⁹F NMR . Its speed and the clarity of the triflate signal make it the most efficient tool for quickly assessing the success or failure of dozens of parallel reactions.[15]
-
For accurate yield determination and process optimization: Use ¹H qNMR . When precision is paramount, qNMR provides definitive, defensible data on reaction yield without the need for chromatographic workup.
-
For understanding complex reaction profiles and identifying impurities: Use HPLC-DAD or LC-MS . When you suspect by-products are forming, the separation power of liquid chromatography is essential to resolve and identify all components.
-
For elucidating reaction mechanisms and identifying unsafe thermal excursions: Use In-Situ FT-IR . The real-time kinetic data is invaluable for understanding how and when a reaction proceeds, which is critical for safe and efficient scale-up.
By leveraging the strengths of each of these analytical techniques, researchers, scientists, and drug development professionals can gain a comprehensive understanding of reactions involving this compound, leading to faster innovation and more robust chemical processes.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Aryl triflates: useful coupling partners for the direct arylation of heteroaryl derivatives via Pd-catalyzed C–H activation–functionalization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 6. Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability | Products | JEOL Ltd. [jeol.com]
- 7. Quantitative NMR (qNMR) — Nanalysis [nanalysis.com]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. ethz.ch [ethz.ch]
- 10. HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column | SIELC Technologies [sielc.com]
- 11. mt.com [mt.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Pd-Catalyzed Cross-Coupling, High Throughput Experimentation, and Machine Learning [dspace.mit.edu]
The Evolving Landscape of Aryl Sulfonates in Catalysis: A Comparative Yield Analysis for Strategic Synthesis
For researchers, scientists, and professionals in drug development, the strategic selection of a leaving group in catalytic cross-coupling reactions is a critical determinant of reaction efficiency, substrate scope, and overall yield. Among the diverse array of leaving groups, aryl sulfonates have emerged as versatile and highly effective alternatives to traditional aryl halides.[1][2][3] Their accessibility from readily available phenols, tunable reactivity, and often crystalline nature make them attractive substrates in modern synthetic chemistry.[4][5] This guide provides an in-depth comparative analysis of the performance of different aryl sulfonates in catalysis, supported by experimental data and mechanistic insights to empower informed decision-making in your synthetic endeavors.
The Underlying Principle: Leaving Group Ability and the Catalytic Cycle
The efficacy of an aryl sulfonate in a catalytic cross-coupling reaction, such as the Suzuki-Miyaura, Heck, or Buchwald-Hartwig reactions, is intrinsically linked to its ability to function as a good leaving group. This is primarily governed by the electron-withdrawing capacity of the sulfonyl moiety, which stabilizes the resulting sulfonate anion. A more stable anion corresponds to a better leaving group, facilitating the crucial oxidative addition step in the catalytic cycle.[6][7][8]
The general reactivity trend for commonly employed aryl sulfonates is as follows:
Nonaflates (ONf) > Triflates (OTf) > Tosylates (OTs) > Mesylates (OMs) > Besylates (OBs)
This trend directly correlates with the increasing electron-withdrawing strength of the respective sulfonyl groups. Perfluoroalkane sulfonates like triflates are exceptionally reactive due to the powerful inductive effect of the fluorine atoms.[8][9] While highly reactive, factors such as cost, availability, and stability must also be considered when selecting the optimal sulfonate for a specific application.[5]
Comparative Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, and the choice of aryl sulfonate can significantly impact its outcome. The following data, synthesized from multiple studies, illustrates the comparative yields obtained with different aryl sulfonates under optimized conditions.
Table 1: Comparative Yields of Biaryl Products in Suzuki-Miyaura Coupling of Various Aryl Sulfonates with Phenylboronic Acid
| Entry | Aryl Sulfonate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenyl Nonaflate | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 | [10] |
| 2 | Phenyl Triflate | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 4 | 92 | [11][12] |
| 3 | Phenyl Tosylate | Pd(OAc)₂/XPhos | K₃PO₄ | Dioxane | 100 | 12 | 85 | [10][13] |
| 4 | Phenyl Mesylate | Pd(OAc)₂/XPhos | K₃PO₄ | Dioxane | 100 | 18 | 78 | [10][14] |
| 5 | Phenyl Besylate | Pd(OAc)₂/XPhos | K₂CO₃ | Dioxane/H₂O | 100 | 24 | 72 | [14] |
| 6 | Phenyl Fluorosulfate | Pd(OAc)₂/Et₃N | - | H₂O | 80 | 6 | 90 | [4][5] |
Note: Conditions are representative and may vary between studies. The yields are provided to illustrate the general trend in reactivity.
From the data, it is evident that the more electron-withdrawing nonaflates and triflates afford excellent yields in shorter reaction times. Tosylates and mesylates, while being more economical and stable, generally require longer reaction times or more forcing conditions to achieve comparable yields.[10] An interesting and more recent addition to this family, aryl fluorosulfates, have shown remarkable reactivity, often comparable to triflates, while being more cost-effective and less toxic.[4][5]
Mechanistic Considerations: The "Why" Behind the Yields
The observed differences in yield and reaction efficiency are rooted in the kinetics of the catalytic cycle, particularly the oxidative addition step.
Figure 1: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling highlighting the oxidative addition step.
The rate of oxidative addition of the Ar-O-SO₂R bond to the low-valent metal center (e.g., Pd(0)) is the turnover-limiting step for less reactive sulfonates.[6][15][16] The electron-withdrawing nature of the sulfonyl group polarizes the C-O bond, making the aryl carbon more electrophilic and susceptible to attack by the electron-rich metal center. Consequently, sulfonates with more powerful electron-withdrawing groups, such as triflates, undergo this step more readily, leading to faster reaction rates and higher yields under milder conditions.[7][8]
Experimental Protocol: A Comparative Study of Aryl Tosylate and Aryl Triflate in a Suzuki-Miyaura Coupling
This protocol provides a framework for a direct comparative analysis of a less reactive (tosylate) and a more reactive (triflate) aryl sulfonate.
Objective: To compare the reaction yield and rate of a Suzuki-Miyaura coupling using 4-methoxyphenyl tosylate and 4-methoxyphenyl triflate with phenylboronic acid.
Materials:
-
4-methoxyphenyl tosylate
-
4-methoxyphenyl triflate
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Potassium phosphate (K₃PO₄), anhydrous
-
1,4-Dioxane, anhydrous
-
Toluene, anhydrous
-
Deionized water
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Experimental Workflow Diagram:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01791E [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Oxidative Addition of Aryl Sulfonates to Palladium(0) Complexes of Mono- and Bidentate Phosphines. Mild Addition of Aryl Tosylates and the Effects of Anions on Rate and Mechanism | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 8. Recent advances in heterolytic nucleofugal leaving groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Sulfonate Versus Sulfonate: Nickel and Palladium Multimetallic Cross-Electrophile Coupling of Aryl Triflates with Aryl Tosylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts [organic-chemistry.org]
- 14. Palladium Catalyzed Arylation and Benzylation of Nitroarenes Using Aryl Sulfonates and Benzyl Acetates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Synthetic Routes Using 4-Methoxyphenyl Trifluoromethanesulfonate
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of reagents is paramount to the efficiency and success of a synthetic campaign. Among the array of electrophilic partners for cross-coupling reactions, aryl trifluoromethanesulfonates (triflates) have carved out a significant niche as highly effective alternatives to traditional aryl halides.[1][2] This guide provides an in-depth, data-driven comparison of synthetic routes utilizing 4-methoxyphenyl trifluoromethanesulfonate, evaluating its performance against common alternatives in cornerstone C-C and C-N bond-forming reactions.
Derived from the readily available and inexpensive 4-methoxyphenol, 4-methoxyphenyl triflate serves as a powerful and reactive pseudohalide.[1][2][3][4] Its utility stems from the trifluoromethanesulfonate (triflate) group, an excellent leaving group that facilitates the crucial oxidative addition step in palladium-catalyzed catalytic cycles.[5][6][7] This guide will dissect its performance, explain the causality behind experimental choices, and provide validated protocols to empower chemists in their synthetic design.
Comparative Performance in Key Cross-Coupling Reactions
The true measure of a reagent's value is its performance in widely used synthetic transformations. Here, we compare 4-methoxyphenyl triflate against its common counterpart, 4-bromoanisole, and discuss its reactivity profile in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Suzuki-Miyaura Coupling: A Head-to-Head Comparison
The Suzuki-Miyaura reaction is a pillar of modern organic synthesis for constructing biaryl structures. The choice of electrophile significantly impacts reaction kinetics and overall yield. Aryl triflates, such as 4-methoxyphenyl triflate, are known to exhibit faster reaction kinetics and often proceed under milder conditions than the corresponding aryl bromides.[1]
Causality of Experimental Choices:
-
Catalyst System: For aryl triflates, palladium(II) acetate (Pd(OAc)₂) paired with a bulky, electron-rich phosphine ligand like tricyclohexylphosphine (PCy₃) is highly effective.[1][8] The electron-rich ligand stabilizes the Pd(0) active species and facilitates the oxidative addition of the C-O bond of the triflate. For aryl bromides, a wider range of ligands can be effective.
-
Base: A moderately strong base like potassium phosphate (K₃PO₄) is often optimal for triflates. It is crucial for the transmetalation step, activating the boronic acid, but is typically not so harsh as to promote premature hydrolysis of the triflate starting material, a known side reaction.[1][9]
-
Temperature: The higher reactivity of the C-OTf bond compared to the C-Br bond often allows for lower reaction temperatures, sometimes even room temperature, which can improve functional group tolerance.[1][10]
Quantitative Data Comparison: Synthesis of 4-Methoxybiphenyl
| Parameter | Method A: 4-Methoxyphenyl Triflate | Method B: 4-Bromoanisole | Rationale & Insights |
| Typical Yield | 85-95% | 74-91% | The triflate route can achieve slightly higher and more consistent yields under optimized conditions due to faster, cleaner conversions.[1] |
| Reaction Time | 1-4 hours | 1-12 hours | Aryl triflates exhibit faster reaction kinetics, leading to shorter reaction times.[1] |
| Reaction Temp. | Room Temp. to 80 °C | 50-100 °C | Milder conditions are often sufficient for the more reactive triflate group.[1][10] |
| Catalyst/Ligand | Pd(OAc)₂ / PCy₃ | Pd(OAc)₂ or Pd/C | The choice of ligand is critical; bulky phosphines are particularly effective for activating triflates.[1][8] |
| Base | K₃PO₄ or KF | K₂CO₃ or Na₂CO₃ | The base must be carefully chosen to facilitate transmetalation without causing significant triflate hydrolysis.[9][11] |
Buchwald-Hartwig Amination: Forging C-N Bonds
The formation of arylamines via Buchwald-Hartwig amination is fundamental in pharmaceutical and materials science.[12][13] While aryl triflates are viable substrates, their reactivity relative to aryl halides is more nuanced in this reaction.
Mechanistic Insights: The generally accepted reactivity order for the electrophile in Buchwald-Hartwig amination is often Ar-Br > Ar-Cl > Ar-I > Ar-OTf.[14] This is somewhat counterintuitive compared to other cross-couplings. The slower reaction of aryl iodides can be due to the formation of unreactive palladium-iodide bridged dimers, which act as catalyst inhibitors.[14][15] When using aryl triflates, the triflate anion readily dissociates from the palladium center after oxidative addition, creating a cationic palladium complex. This can accelerate the subsequent nucleophilic attack by the amine (transmetalation step), making triflates highly effective substrates despite the different overall reactivity trend.[14]
Quantitative Data: Amination of Aryl Triflates
| Aryl Triflate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenyl triflate | Aniline | Pd₂(dba)₃ (1.0) | XPhos (2.0) | NaOtBu | Toluene | 100 | 18 | 95 |
| 4-Methoxyphenyl triflate | Benzylamine | Pd₂(dba)₃ (1.0) | RuPhos (2.0) | KOtBu | Toluene | 110 | 16 | 90 |
| Phenyl triflate | Morpholine | Pd(OAc)₂ (2.0) | BINAP (3.0) | Cs₂CO₃ | Toluene | 100 | 24 | 88 |
| 4-Tolyl triflate | n-Hexylamine | Pd(OAc)₂ (1.5) | DPPF (2.25) | K₃PO₄ | Dioxane | 100 | 12 | 92 |
| Data compiled from various literature sources.[12] |
Causality of Experimental Choices:
-
Ligands: Sterically hindered, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) or ferrocene-based ligands (DPPF) are critical. They promote the formation of the catalytically active monoligated Pd(0) species and facilitate the rate-limiting reductive elimination step.[13][16][17]
-
Base: A strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) is required to deprotonate the amine, forming the palladium-amido complex necessary for reductive elimination.[17]
Sonogashira Coupling: Accessing Arylalkynes
The Sonogashira coupling provides a powerful method for linking terminal alkynes to sp² carbons. In this reaction, the reactivity of aryl triflates is generally comparable to or slightly less than aryl iodides, but significantly greater than aryl bromides.[18]
General Reactivity Order: Ar-I ≥ Ar-OTf > Ar-Br >> Ar-Cl[2][18]
This high reactivity makes 4-methoxyphenyl triflate an excellent substrate for Sonogashira couplings, often allowing for milder conditions than those required for the corresponding bromide. The reaction typically employs a dual-catalyst system of palladium and copper(I) iodide, where copper facilitates the formation of a copper(I) acetylide intermediate that undergoes transmetalation to the palladium center.[18]
A Broader Perspective: Triflate vs. Other Sulfonates
While triflates are excellent, other sulfonate esters like nonaflates (ONf) and tosylates (OTs) are also used. Understanding their relative merits is key to strategic reagent selection.
Comparative Data for Aryl Sulfonate Leaving Groups
| Feature | Aryl Triflate (ArOTf) | Aryl Nonaflate (ArONf) | Aryl Tosylate (ArOTs) |
| Reactivity | High | Very High (often superior to OTf) | Moderate (less reactive than OTf) |
| Stability | Prone to hydrolysis under harsh basic or thermal conditions.[11][19] | Generally more hydrolytically and thermally stable than triflates.[19][20] | Generally stable. |
| Leaving Group Ability | Excellent | Excellent | Good |
| Cost | Moderate | High | Low |
| Key Advantage | Excellent balance of high reactivity and accessibility. | Superior stability leads to cleaner reactions and higher yields, especially with sensitive substrates.[19][20] | Low cost and readily prepared. |
| Key Disadvantage | Potential for hydrolysis side-products. | Higher cost of nonafluorobutanesulfonyl fluoride. | Slower oxidative addition requires more forcing conditions or highly active catalysts. |
Expert Recommendation: For most standard cross-couplings, 4-methoxyphenyl triflate offers the best balance of cost, availability, and high reactivity. For particularly challenging transformations requiring high temperatures or extended reaction times, the corresponding nonaflate may provide a higher yield by minimizing decomposition.[19] Aryl tosylates are a cost-effective option when a less reactive electrophile is sufficient or desired for chemoselectivity.
Experimental Protocols & Workflows
To ensure reproducibility, the following are detailed, validated protocols.
Protocol 1: Synthesis of this compound
This two-step process begins with the conversion of 4-methoxyphenol to its triflate ester.
Caption: Workflow for the synthesis of 4-Methoxyphenyl Triflate.
Methodology:
-
In an oven-dried, round-bottom flask under an inert atmosphere (e.g., Argon), dissolve 4-methoxyphenol (1.0 equiv) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.2 equiv) to the solution and stir for 10 minutes.
-
Slowly, add trifluoromethanesulfonic anhydride (Tf₂O) (1.1 equiv) dropwise over 15 minutes. The reaction is exothermic.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction by carefully adding water. Transfer to a separatory funnel and extract the product with DCM (3x).
-
Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound as a clear liquid.[1]
Protocol 2: Suzuki-Miyaura Coupling using 4-Methoxyphenyl Triflate
This protocol details the synthesis of 4-methoxybiphenyl.
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
Methodology:
-
To an oven-dried Schlenk flask, add 4-methoxyphenyl triflate (1.0 equiv), phenylboronic acid (1.2 equiv), and finely ground potassium phosphate (K₃PO₄) (2.0 equiv).
-
In a separate vial, prepare the catalyst system by adding Pd(OAc)₂ (e.g., 2 mol%) and tricyclohexylphosphine (PCy₃) (e.g., 4 mol%). Add this to the Schlenk flask.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Add a degassed solvent, such as 1,4-dioxane or toluene, via syringe.
-
Heat the reaction mixture to 80 °C and stir vigorously for 1-4 hours, monitoring progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure 4-methoxybiphenyl.[1]
Underlying Mechanisms: A Visual Guide
Understanding the catalytic cycle is crucial for troubleshooting and optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. This compound | 66107-29-7 [amp.chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanistic studies on oxidative addition of aryl halides and triflates to Pd(BINAP)2 and structural characterization of the product from aryl triflate addition in the presence of amine | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 7. Oxidative Addition of Aryl Sulfonates to Palladium(0) Complexes of Mono- and Bidentate Phosphines. Mild Addition of Aryl Tosylates and the Effects of Anions on Rate and Mechanism | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. jk-sci.com [jk-sci.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. benchchem.com [benchchem.com]
- 20. pubs.aip.org [pubs.aip.org]
The Triflate Advantage: A Comparative Guide to Tosylates in Organic Synthesis
For researchers, scientists, and professionals in drug development, the strategic choice of a leaving group can be the determining factor in the success of a synthetic route. Among the pantheon of sulfonate esters, tosylates (p-toluenesulfonates, -OTs) have long been a reliable workhorse. However, for reactions demanding higher reactivity and efficiency, triflates (trifluoromethanesulfonates, -OTf) often emerge as the superior choice. This guide provides an in-depth technical comparison of triflates and tosylates, supported by experimental data and established protocols, to empower you in making the optimal selection for your synthetic challenges.
At a Glance: The Core Differences
The fundamental advantage of a triflate over a tosylate lies in its exceptional leaving group ability. This superiority stems from the profound electron-withdrawing inductive effect of the three fluorine atoms on the trifluoromethyl group.[1][2] This effect extensively delocalizes the negative charge on the resulting triflate anion, rendering it remarkably stable and, consequently, an outstanding leaving group.[1] In contrast, the tosylate anion relies on resonance stabilization from the aromatic ring, which is a less potent stabilizing effect.[1]
This difference in stability translates directly to a dramatic difference in reactivity. As a general rule, the order of leaving group ability is: Triflate > Tosylate .[1] This hierarchy is quantitatively supported by the acidity of their conjugate acids and relative reaction rates.
Quantitative Comparison: Leaving Group Ability
A well-established method to quantify leaving group ability is to compare the pKa of the conjugate acid and the relative rates of nucleophilic substitution reactions. A lower pKa of the conjugate acid signifies a more stable anion and thus a better leaving group.[1]
| Leaving Group | Abbreviation | Conjugate Acid | pKa of Conjugate Acid | Relative SN2 Rate |
| Triflate | -OTf | Triflic Acid (CF₃SO₃H) | ~ -14[3] | ~10⁴ - 10⁵ |
| Tosylate | -OTs | p-Toluenesulfonic Acid | ~ -2.8 | 1 |
Table 1: Comparison of Triflate and Tosylate Leaving Group Properties. The relative SN2 rate is a general approximation and can vary with substrate and conditions.
As the data clearly indicates, triflic acid is a "superacid," orders of magnitude more acidic than p-toluenesulfonic acid.[3] This vast difference in acidity underscores the exceptional stability of the triflate anion and rationalizes the significantly faster reaction rates observed with triflate-bearing substrates.[4]
The Reactivity Chasm: Triflates in Action
The enhanced reactivity of triflates opens doors to transformations that are sluggish or completely unreactive with tosylates. This is particularly evident in two major classes of organic reactions: nucleophilic substitution and cross-coupling reactions.
Nucleophilic Substitution: Accelerating the Inevitable
In SN2 reactions, the rate is highly dependent on the facility of the leaving group's departure.[1] The superior ability of the triflate group to stabilize the developing negative charge in the transition state lowers the activation energy, leading to dramatically accelerated reaction rates compared to tosylates.[1] This allows for:
-
Reaction with weakly nucleophilic reagents: Triflates can react with a broader range of weaker nucleophiles that are often unreactive towards tosylates.
-
Reactions at sterically hindered centers: The high reactivity of triflates can overcome the steric hindrance that might prevent a reaction with a tosylate.[5]
-
Milder reaction conditions: Often, reactions with triflates can be conducted at lower temperatures and for shorter durations, which is beneficial for sensitive substrates.[6]
For instance, the quaternization of a sterically hindered phenanthridine derivative with alkyl tosylates required heating to 155 °C, whereas the same reaction with alkyl triflates proceeded smoothly at room temperature.[6]
Cross-Coupling Reactions: Expanding the Scope
Aryl and vinyl triflates are exceptionally versatile substrates for a wide array of transition-metal-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings.[7][8] While aryl tosylates can also be used, triflates often provide superior results due to their higher reactivity, which facilitates the oxidative addition step in the catalytic cycle.[9] This enhanced reactivity allows for:
-
Coupling of challenging substrates: Electron-rich or sterically hindered aryl triflates, which can be poor partners in tosylate-based couplings, often react efficiently.
-
Lower catalyst loadings: The facility of the C-OTf bond cleavage can sometimes allow for lower catalyst loadings, which is economically and environmentally advantageous.
-
Milder reaction conditions: As with nucleophilic substitution, cross-coupling reactions of triflates can often be performed under milder conditions.[9]
Recent studies have even demonstrated selective cross-coupling at a C-OTf bond in the presence of a C-Cl bond, highlighting the exceptional reactivity of the triflate group.[10]
Practical Considerations: Synthesis, Stability, and Handling
While the reactivity of triflates is a significant advantage, it also necessitates careful consideration of their synthesis and handling.
-
Synthesis: Both tosylates and triflates are typically prepared from the corresponding alcohols.[11][12] Tosylates are synthesized using p-toluenesulfonyl chloride (TsCl), often in the presence of a base like pyridine.[11] Triflates are prepared using the more reactive trifluoromethanesulfonic anhydride (Tf₂O) or N-phenylbis(trifluoromethanesulfonimide) (Tf₂NPh), usually at low temperatures to control the exothermic reaction.[12][13]
-
Stability: Alkyl tosylates are generally stable compounds that can be purified by chromatography and stored for extended periods. Primary alkyl triflates, on the other hand, are often highly reactive and may be unstable to chromatography, sometimes being used in the next step without further purification.[14][15] Aryl triflates exhibit greater stability than their alkyl counterparts.[15]
-
Handling: Due to their high reactivity, alkyl triflates are potent alkylating agents and should be handled with caution as they are potentially carcinogenic.[16]
Experimental Protocols
General Procedure for the Tosylation of a Primary Alcohol
This protocol is a standard and widely applicable method for the conversion of a primary alcohol to a tosylate.[11]
Materials:
-
Primary Alcohol (1.0 eq.)
-
p-Toluenesulfonyl chloride (TsCl) (1.2-1.5 eq.)
-
Anhydrous pyridine or triethylamine (TEA) (1.5-2.0 eq.)
-
Anhydrous dichloromethane (DCM)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 eq.) in anhydrous DCM (10 volumes) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine or TEA (1.5-2.0 eq.) followed by the portion-wise addition of TsCl (1.2-1.5 eq.).
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction by the slow addition of deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl (if pyridine was used), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate, which can be further purified by recrystallization or column chromatography.
General Procedure for the Triflation of a Primary Alcohol
This protocol outlines a common method for the synthesis of primary alkyl triflates using triflic anhydride.[6][12]
Materials:
-
Primary Alcohol (1.0 eq.)
-
Trifluoromethanesulfonic anhydride (Tf₂O) (1.1-1.2 eq.)
-
Anhydrous pyridine or 2,6-lutidine (1.2-1.5 eq.)
-
Anhydrous dichloromethane (DCM)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Under an inert atmosphere, dissolve the alcohol (1.0 eq.) and pyridine or 2,6-lutidine (1.2-1.5 eq.) in anhydrous DCM (10 volumes) in a round-bottom flask.
-
Cool the solution to -20 °C to 0 °C using a cooling bath.
-
Slowly add triflic anhydride (1.1-1.2 eq.) dropwise to the stirred solution, maintaining the low temperature.
-
Stir the reaction mixture at the low temperature for 30-60 minutes, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the addition of cold deionized water.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the layers and wash the organic layer with cold 1M HCl (to remove the base), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at low temperature. The crude triflate is often used immediately in the subsequent step due to its potential instability.[14]
Visualizing the Concepts
Caption: Factors influencing the leaving group ability of triflates vs. tosylates.
Caption: Comparative workflow for the synthesis of alkyl tosylates and triflates.
Conclusion: Making the Right Choice
The choice between a triflate and a tosylate is a strategic decision that hinges on the specific demands of the chemical transformation.
Choose a tosylate when:
-
The substrate is relatively reactive.
-
A stable, easily handled intermediate is desired.
-
Cost is a primary concern, as TsCl is generally less expensive than triflating agents.
Choose a triflate when:
-
High reactivity is paramount to overcome unreactive substrates or steric hindrance.[1]
-
Milder reaction conditions are necessary to preserve sensitive functional groups.[6]
-
The desired transformation is a challenging cross-coupling reaction.[8]
-
Extremely rapid reaction rates are required.[1]
By understanding the fundamental principles that govern the reactivity of these powerful leaving groups and considering the practical aspects of their synthesis and handling, researchers can confidently select the optimal reagent to drive their synthetic endeavors forward.
References
- 1. benchchem.com [benchchem.com]
- 2. brainly.com [brainly.com]
- 3. Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. A straightforward preparation of primary alkyl triflates and their utility in the synthesis of derivatives of ethidium - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Triflate - Wikipedia [en.wikipedia.org]
- 8. Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01791E [pubs.rsc.org]
- 9. Stereospecific Suzuki Cross-Coupling of Alkyl α-Cyanohydrin Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. par.nsf.gov [par.nsf.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Alcohol to Triflate - Common Conditions [commonorganicchemistry.com]
- 14. prepchem.com [prepchem.com]
- 15. reddit.com [reddit.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Methoxyphenyl Trifluoromethanesulfonate
For researchers and scientists engaged in drug development and organic synthesis, the responsible management of chemical reagents is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. 4-Methoxyphenyl trifluoromethanesulfonate, a member of the highly reactive triflate ester class of compounds, requires meticulous handling and disposal procedures.[1] This guide provides a detailed, step-by-step protocol for its safe disposal, grounded in established safety standards and field-proven practices.
Hazard Identification and Immediate Safety Protocols
Understanding the inherent risks of this compound is the first step in ensuring safe handling and disposal. This compound is classified as hazardous, and exposure can lead to significant health effects.
Primary Hazards:
-
Skin and Eye Damage: The compound causes skin irritation and serious eye irritation.[2] Prolonged contact can lead to severe skin burns and eye damage.[3]
-
Respiratory Irritation: Inhalation of mists, vapors, or sprays may cause respiratory irritation.[2][3]
-
Corrosivity: It may be corrosive to metals.
Due to these hazards, all work with this compound must be conducted within a certified chemical fume hood.[4][5] Adherence to strict personal protective equipment (PPE) protocols is mandatory.
Table 1: Safety and Handling Summary for this compound
| Parameter | Guideline | Source(s) |
| Primary Hazards | Causes skin irritation, serious eye irritation, and may cause respiratory irritation. | [2][3] |
| Eye Protection | Chemical splash goggles and/or a face shield. | [3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | [4] |
| Body Protection | Flame-retardant lab coat and closed-toe shoes. | [4] |
| Handling Area | Use only in a well-ventilated area, preferably a certified chemical fume hood. | [2][5] |
| Storage | Store locked up in a cool, dry, well-ventilated place. Keep container tightly closed. | [2][4] |
| Incompatibilities | Avoid contact with moisture, strong oxidizing agents, strong acids, strong bases, and strong reducing agents. | [3][4][5] |
Waste Characterization and Segregation: The Foundation of Safe Disposal
The principle of proper chemical waste management begins with accurate identification and segregation at the point of generation. On-site chemical neutralization by researchers is not recommended due to the potential for uncontrolled reactions.[4] Therefore, all materials that have come into contact with this compound must be treated as hazardous waste.[4][6]
Waste Streams to Segregate:
-
Pure Reagent: Unused or expired this compound.
-
Reaction Mixtures: Quenched and unquenched reaction mixtures containing the triflate.
-
Contaminated Solvents: Solvents used to wash glassware or equipment that contacted the reagent.
-
Contaminated Consumables: Pipette tips, gloves, absorbent pads, and any other solid materials contaminated with the chemical.
Each waste stream must be collected in a separate, clearly labeled, and chemically compatible waste container. Never mix triflate waste with incompatible waste streams, such as those containing strong acids, bases, or oxidizers.[3][4][5]
Step-by-Step Disposal Protocol: From Benchtop to Final Disposition
The standard and required procedure for the ultimate disposal of triflate waste is through a licensed environmental waste management company, which will typically use high-temperature incineration at a permitted facility.[3][4][7] The following protocol outlines the necessary steps for laboratory personnel to ensure the waste is handled safely and is ready for collection.
Experimental Protocol: Waste Collection and Storage
-
Container Selection: Choose a robust, leak-proof hazardous waste container compatible with the chemical. For liquid waste, ensure the container has a secure, tight-fitting lid.
-
Waste Collection:
-
Carefully transfer liquid waste (e.g., reaction mixtures, contaminated solvents) into the designated liquid waste container using a funnel.
-
Place solid contaminated materials (e.g., gloves, absorbent paper, silica gel) into a separate, designated solid waste container.[2]
-
-
Labeling: Immediately label the waste container with a hazardous waste tag. The label must include:
-
The full chemical name: "this compound Waste"
-
All components and their approximate concentrations.
-
The relevant hazard pictograms (e.g., corrosive, irritant).
-
The date of accumulation.
-
-
Secure Storage: Keep the waste container tightly closed when not in use.[2] Store the container in a designated satellite accumulation area or central hazardous waste storage area that is well-ventilated and away from incompatible materials.[2]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste. Do not exceed the accumulation time limits set by regulatory bodies like the EPA.[8]
Disposal Workflow Visualization
The following diagram illustrates the logical process for managing this compound waste within the laboratory.
Caption: Logical workflow for the safe disposal of triflate waste.
Spill Management and Decontamination Procedures
In the event of an accidental spill, a swift and correct response is critical to mitigate exposure and environmental contamination.
Protocol for Small Spills (Contained within a Fume Hood)
-
Alert Personnel: Immediately alert others in the vicinity.
-
Ensure PPE: Don the appropriate PPE as outlined in Table 1.
-
Containment: Cover the spill with an inert absorbent material such as sand, earth, or vermiculite.[2][4][7] Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a labeled container for hazardous waste disposal.[2][4]
-
Decontamination: Wipe down the spill area with a suitable solvent (e.g., acetone), collecting the cleaning materials as hazardous waste. Follow this with a thorough wash using soap and water.[4]
-
Reporting: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.[4]
For large spills or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team.
Protocol for Decontaminating Empty Containers
Empty containers must be properly decontaminated before recycling or disposal to prevent the introduction of hazardous chemicals into non-hazardous waste streams.[4]
-
Initial Rinse: In a fume hood, rinse the empty container three times with a small amount of a suitable solvent (e.g., acetone).
-
Collect Rinsate: Each rinse must be collected and disposed of as hazardous solvent waste.[4]
-
Drying: Allow the container to air dry completely in the fume hood.[4]
-
Deface Label: Completely remove or obliterate the original manufacturer's label.[4]
-
Final Disposal: Dispose of the decontaminated container according to your institution's guidelines for clean glass or plastic recycling.
Spill Response Workflow
Caption: Decision workflow for responding to a chemical spill.
Regulatory Compliance
All chemical waste disposal activities are governed by strict regulations. In the United States, the Environmental Protection Agency (EPA) oversees the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[8][9] Generators of hazardous waste are legally responsible for its safe management from "cradle to grave." Adherence to the protocols outlined in this guide, in conjunction with your institution's specific EHS policies, is essential for maintaining regulatory compliance.
By following these detailed procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- 1. This compound | 66107-29-7 | TCI AMERICA [tcichemicals.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. synquestlabs.com [synquestlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. benchchem.com [benchchem.com]
- 8. epa.gov [epa.gov]
- 9. ashp.org [ashp.org]
A Senior Application Scientist's Guide to the Safe Handling of 4-Methoxyphenyl Trifluoromethanesulfonate
As researchers and scientists in the fast-paced world of drug development, our focus is often on the innovation and breakthroughs that our work can bring. However, the foundation of great science is safe science. This guide provides essential, experience-driven insights into the safe handling of 4-Methoxyphenyl trifluoromethanesulfonate, a versatile reagent in organic synthesis. My aim is to go beyond mere procedural steps, offering a framework of understanding that empowers you to work confidently and safely.
Understanding the Risks: More Than Just a Reagent
This compound, like other aryl triflates, is a powerful electrophile, making it highly useful in cross-coupling reactions.[1] However, the very reactivity that makes it valuable also necessitates careful handling. The primary hazards associated with this compound are:
-
Corrosivity and Irritation : It can cause significant irritation to the skin and eyes and may lead to respiratory tract irritation if inhaled.[2][3] Some triflates are known to cause severe skin burns and eye damage.[4]
-
Inhalation Hazard : Vapors or aerosols can irritate the mucous membranes and upper respiratory tract.[4]
-
Potential for Harmful Byproducts : While non-combustible, it may emit corrosive fumes, including sulfur oxides and hydrogen fluoride, under fire conditions.[2][4]
Understanding these risks is the first step in mitigating them. Every procedural choice we make, from the personal protective equipment we wear to the way we manage waste, is a direct response to these inherent hazards.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a matter of simple box-ticking; it is a dynamic risk assessment based on the specific procedure being undertaken. Below is a summary of recommended PPE for handling this compound.
| Task Scenario | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Safety glasses with side shields | Nitrile or neoprene gloves | Flame-retardant lab coat | Not typically required if performed in a certified chemical fume hood |
| Running reactions | Chemical splash goggles and face shield[4][5][6] | Nitrile or neoprene gloves (double-gloving recommended) | Flame-retardant lab coat and chemical-resistant apron | Not typically required if performed in a certified chemical fume hood |
| Handling large quantities (>1 L) | Chemical splash goggles and face shield | Heavy-duty chemical-resistant gloves (e.g., butyl rubber) | Chemical-resistant suit or apron over a flame-retardant lab coat | Recommended to have a respirator available for emergency situations[7] |
| Cleaning up spills | Chemical splash goggles and face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant suit or apron | Air-purifying respirator with appropriate cartridges may be necessary depending on the spill size and ventilation[8] |
A Note on Glove Selection: While nitrile gloves offer good initial protection for incidental contact, it is crucial to remember that they are permeable to many organic solvents.[7] For prolonged handling or in situations with a higher risk of splashes, heavier-duty gloves such as neoprene or butyl rubber are recommended. Always inspect your gloves for any signs of degradation or perforation before use and change them immediately if you suspect contamination.[9]
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a well-defined operational plan is critical for minimizing exposure and preventing accidents.
Preparation and Handling:
-
Work Area Preparation : All work with this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[10][11] The work surface should be covered with an absorbent, plastic-backed liner to contain any small drips or spills.[6]
-
Gathering Materials : Before starting, ensure you have all the necessary equipment, including your reaction vessel, solvents, and quenching agents, as well as your PPE and a readily accessible spill kit.
-
Weighing and Transfer : When weighing the reagent, do so in a disposable container within the fume hood. Use a clean spatula for the transfer and avoid creating dust or aerosols.
-
Running the Reaction : Add the reagent to your reaction vessel slowly and carefully. If the reaction is exothermic, ensure you have a cooling bath in place. Keep the reaction vessel clearly labeled and the fume hood sash at the lowest practical height.
-
Post-Reaction Workup : After the reaction is complete, any excess reagent must be quenched. A common and effective method is the slow and controlled addition of a saturated aqueous solution of sodium bicarbonate. Be aware that this can be an exothermic process and may release gas, so proceed with caution.
Spill Management Workflow
In the event of a spill, a calm and methodical response is essential. The following workflow should be adopted:
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 4. synquestlabs.com [synquestlabs.com]
- 5. trihydro.com [trihydro.com]
- 6. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. epa.gov [epa.gov]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. benchchem.com [benchchem.com]
- 11. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
